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  • Product: 1,1,2-Trichloro-1,2,2-trimethyldisilane
  • CAS: 12192-40-4

Core Science & Biosynthesis

Foundational

Decoding the Silicon-Silicon Scaffold: A Structural and Bonding Analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane

Executive Summary In the industrial synthesis of organosilicon compounds, the Müller-Rochow direct process stands as the foundational methodology for producing methylchlorosilanes[1]. While the primary target is dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the industrial synthesis of organosilicon compounds, the Müller-Rochow direct process stands as the foundational methodology for producing methylchlorosilanes[1]. While the primary target is dimethyldichlorosilane, the process inevitably generates a high-boiling residue (boiling above 70°C) comprising a complex mixture of disilanes[2][3]. Among these, 1,1,2-trichloro-1,2,2-trimethyldisilane ( C3​H9​Cl3​Si2​ ) is a critical asymmetric molecule. Understanding its molecular structure, bonding dynamics, and isolation protocols is essential for researchers looking to valorize this residue through catalytic cleavage into useful monosilanes[2][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, bonding characteristics, and the self-validating experimental workflows required for its structural elucidation.

Molecular Architecture & Bonding Dynamics

Steric and Electronic Asymmetry

1,1,2-Trichloro-1,2,2-trimethyldisilane features a central silicon-silicon ( σSi−Si​ ) bond bridging two electronically distinct silicon centers: a −SiCl2​(CH3​) group and a −SiCl(CH3​)2​ group.

Silicon, a third-row element, utilizes highly diffuse 3p orbitals for bonding, resulting in a longer and more polarizable bond compared to carbon-carbon analogs. The asymmetric distribution of highly electronegative chlorine atoms induces a strong dipole across the Si-Si axis. This electronic imbalance facilitates hyperconjugation —specifically, the delocalization of electron density from the adjacent Si−C σ -bonds into the low-lying σ∗ antibonding orbitals of the Si−Cl bonds. This σ→σ∗ interaction slightly elongates the Si−Cl bonds while stabilizing the overall molecular conformation.

Because of this polarized Si-Si bond, the molecule is highly susceptible to nucleophilic attack and catalytic cracking by Lewis acids (such as AlCl3​ ), which target the weakened Si-Si bond to yield monomeric silanes[3][4].

Quantitative Physicochemical Data

The table below summarizes the core structural and physical parameters of 1,1,2-trichloro-1,2,2-trimethyldisilane, serving as foundational data for chromatographic and spectroscopic validation.

PropertyValueReference
Molecular Formula C3​H9​Cl3​Si2​ [5]
Molecular Weight 207.63 g/mol [5]
Boiling Point 159.2 °C (at 760 mmHg)[5]
Density 1.13 g/cm³[5]
Predicted Collision Cross Section ( [M+H]+ ) 136.0 Ų[6]

Experimental Workflows for Isolation and Elucidation

To study 1,1,2-trichloro-1,2,2-trimethyldisilane, it must first be isolated from the direct process residue and subsequently verified. The following protocols are designed as self-validating systems, ensuring that environmental contamination does not compromise the structural integrity of the sample.

Workflow 1: GC-MS Guided Isolation from Direct Process Residue

Causality & Rationale: Chlorodisilanes are highly reactive with atmospheric moisture, undergoing rapid exothermic hydrolysis to form siloxanes and corrosive hydrogen chloride gas[7]. Therefore, strict anhydrous conditions are not just recommended; they are structurally necessary to prevent the degradation of the Si-Cl bonds prior to analysis.

Step-by-Step Methodology:

  • Feedstock Preparation: Obtain the high-boiling residue fraction from the Müller-Rochow reactor. This fraction is collected after monomeric silanes (boiling < 70°C) have been distilled off[2][3].

  • Inert Atmosphere Setup: Purge a high-efficiency fractional distillation apparatus with ultra-high purity Argon (H2O < 1 ppm).

  • Fractional Distillation: Heat the complex residue under a controlled vacuum to prevent thermal degradation. Carefully collect the fraction boiling at approximately 159.2°C (atmospheric equivalent)[5].

  • GC-MS Validation: Inject a 1 µL aliquot of the distillate into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Data Verification: Confirm the presence of the target isomer by identifying the [M+H]+ adduct at m/z 206.9 and verifying the predicted collision cross-section of ~136.0 Ų[6].

G A Müller-Rochow Direct Process (Si + CH3Cl) B Distillation (< 70°C Monomers) A->B Heat/Cu Catalyst C High-Boiling Residue (> 70°C Disilanes) B->C Bottoms Fraction D Fractional Distillation Isolation of Target C->D GC-MS Guided E 1,1,2-Trichloro-1,2,2-trimethyldisilane (C3H9Cl3Si2) D->E Purified Isomer

Isolation workflow of 1,1,2-trichloro-1,2,2-trimethyldisilane from direct process residue.

Workflow 2: Multinuclear NMR Structural Elucidation

Causality & Rationale: Differentiating 1,1,2-trichloro-1,2,2-trimethyldisilane from closely related isomers (like 1,1,2,2-tetrachloro-1,2-dimethyldisilane) requires mapping the exact placement of the methyl and chloro groups. 29Si NMR is ideal for this, but silicon nuclei suffer from long longitudinal relaxation times ( T1​ ) and a negative gyromagnetic ratio, which can lead to signal nulling via the Nuclear Overhauser Effect (NOE). Adding a paramagnetic relaxation agent is a mandatory causal step to ensure quantitative signal integration.

Step-by-Step Methodology:

  • Sample Preparation: Inside a nitrogen-filled glovebox, dissolve 50 mg of the GC-MS validated disilane in 0.5 mL of anhydrous CDCl3​ .

  • Relaxation Agent Addition: Add 0.02 M Chromium(III) acetylacetonate ( Cr(acac)3​ ) to the NMR tube. This suppresses the NOE and accelerates 29Si relaxation.

  • 1H NMR Acquisition: Acquire the proton spectrum at 400 MHz. Validate the structure by observing two distinct singlets in a 1:2 integration ratio, corresponding to the −SiCl2​(CH3​) (3H) and −SiCl(CH3​)2​ (6H) protons.

  • 29Si NMR Acquisition: Acquire the silicon spectrum at 79.5 MHz using an inverse-gated decoupling pulse sequence to further guarantee quantitative integration of the two distinct silicon environments.

G N1 1,1,2-Trichloro-1,2,2-trimethyldisilane N2 29Si NMR Analysis N1->N2 N3 1H NMR Analysis N1->N3 N4 Environment A: -SiCl2(CH3) Downfield Shift (Deshielded) N2->N4 N5 Environment B: -SiCl(CH3)2 Upfield Shift (Shielded) N2->N5 N6 Singlet: 3H (-SiCl2CH3) N3->N6 N7 Singlet: 6H (-SiCl(CH3)2) N3->N7 N4->N6 Correlates N5->N7 Correlates

Logic pathway for the structural elucidation of asymmetric disilanes via multinuclear NMR.

Catalytic Cracking & Industrial Relevance

The ultimate goal of isolating and characterizing 1,1,2-trichloro-1,2,2-trimethyldisilane is to recycle it. Because the direct process yields thousands of tons of disilane residue annually[1], converting these high-boiling fractions back into valuable monosilanes is an economic imperative.

The inherent polarization of the asymmetric Si-Si bond in 1,1,2-trichloro-1,2,2-trimethyldisilane makes it an excellent candidate for catalytic cracking. When subjected to elevated temperatures (e.g., 300°C) in the presence of a Lewis acid catalyst like AlCl3​ and a chlorine donor (such as methyltrichlorosilane), the Si-Si bond is cleaved[3][4]. This redistribution reaction successfully yields high-value monomers like dimethyldichlorosilane, effectively closing the loop on the Müller-Rochow process waste stream[2][3].

References

  • Source: Google Patents (US4552973A)
  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes.
  • 1,1,2-trichloro-1,2,2-trimethyldisilane Source: ChemNet URL
  • Source: Google Patents (EP0155626A2)
  • 1,1,2-trichloro-1,2,2-trimethyldisilane Source: PubChemLite URL
  • Cas 1066-35-9, Chlorodimethylsilane (Reactivity Profile)
  • Density-functional study of the adsorption of benzene on the (111), (100) and (110) surfaces of nickel (Citing: Study on the Cracking Mechanism of 1,1,2-Trichloro-1,2,2-trimethyldisilane Catalyzed by Aluminum Chloride)

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1,1,2-Trichloro-1,2,2-trimethyldisilane at High Temperatures

Introduction 1,1,2-Trichloro-1,2,2-trimethyldisilane, a member of the organochlorodisilane family, holds potential as a precursor in various chemical vapor deposition (CVD) processes for the synthesis of silicon-containi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,1,2-Trichloro-1,2,2-trimethyldisilane, a member of the organochlorodisilane family, holds potential as a precursor in various chemical vapor deposition (CVD) processes for the synthesis of silicon-containing materials. The efficacy of such precursors is intrinsically linked to their thermal behavior. A comprehensive understanding of the thermodynamic stability and decomposition pathways of 1,1,2-Trichloro-1,2,2-trimethyldisilane at elevated temperatures is paramount for optimizing process parameters, controlling film composition, and ensuring the safe handling of this reactive compound. This technical guide provides a detailed exploration of the factors governing the high-temperature stability of 1,1,2-Trichloro-1,2,2-trimethyldisilane, plausible decomposition mechanisms, and the state-of-the-art experimental and computational methodologies for its investigation.

Molecular Structure and Bonding Considerations

The structure of 1,1,2-Trichloro-1,2,2-trimethyldisilane, with its asymmetric substitution of chlorine and methyl groups on the disilane backbone, presents a unique combination of steric and electronic effects that influence its reactivity and thermal stability.

Figure 1: Molecular Structure of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Reference
Si-Si74 - 85[1]
Si-Cl91 - 115[1]
Si-C76 - 90[1]
C-H98 - 105[2]

Table 1: Typical Bond Dissociation Energies in Organosilicon Compounds.

The Si-Si bond is generally the weakest in the disilane framework, making its homolytic cleavage a probable initial step in the thermal decomposition process. However, the presence of electronegative chlorine atoms can influence the bond strengths throughout the molecule.

Plausible High-Temperature Decomposition Pathways

Based on studies of related chlorinated disilanes and general principles of organosilicon pyrolysis, several decomposition pathways can be postulated for 1,1,2-Trichloro-1,2,2-trimethyldisilane.[3] The dominant pathway will be dependent on factors such as temperature, pressure, and the presence of any catalytic surfaces.

Homolytic Bond Cleavage

At sufficiently high temperatures, the homolytic cleavage of the weakest bonds is expected to be a primary initiation step.

  • Si-Si Bond Cleavage: This is often the most energetically favorable initial step in the decomposition of disilanes, leading to the formation of two silyl radicals.

    Cl₂(CH₃)Si-SiCl(CH₃)₂ Cl₂(CH₃)Si-SiCl(CH₃)₂ {•SiCl₂(CH₃) + •SiCl(CH₃)₂} {•SiCl₂(CH₃) + •SiCl(CH₃)₂} Cl₂(CH₃)Si-SiCl(CH₃)₂->{•SiCl₂(CH₃) + •SiCl(CH₃)₂}

    Figure 2: Si-Si Bond Homolysis.

  • Si-Cl Bond Cleavage: While stronger than the Si-Si bond, Si-Cl bond homolysis can also occur, yielding a silyl radical and a chlorine radical.

  • Si-C Bond Cleavage: The cleavage of a silicon-carbon bond would result in a silyl radical and a methyl radical.

Elimination Reactions

Molecular elimination reactions provide an alternative, often lower-energy, pathway for decomposition that does not involve the formation of free radicals in the initial step.

  • α-Elimination: This involves the migration of a substituent from one silicon atom to the adjacent silicon atom, followed by the elimination of a stable molecule. For instance, a chlorine atom could migrate, leading to the elimination of a chlorosilylene species.

  • β-Hydride Elimination: Although less common in silanes compared to their carbon analogues, the possibility of a hydrogen atom from a methyl group migrating to a silicon atom with subsequent elimination of methane cannot be entirely ruled out, especially at very high temperatures.

Rearrangement Reactions

Silyl radicals formed from initial homolytic cleavage can undergo rearrangement reactions to form more stable intermediates before further decomposition or reaction.

cluster_0 Primary Decomposition cluster_1 Secondary Reactions cluster_2 Final Products A 1,1,2-Trichloro-1,2,2-trimethyldisilane B Homolytic Cleavage (Si-Si, Si-Cl, Si-C) A->B C Elimination Reactions (α-elimination) A->C D Silyl Radicals B->D E Silylenes C->E F Radical Recombination D->F H Further Fragmentation D->H G Insertion Reactions E->G E->H I Volatile Silicon Species (SiCl₄, CH₃SiCl₃, etc.) F->I G->I H->I J Hydrocarbons (CH₄, C₂H₆, etc.) H->J K Solid Residue (SiC, Si) I->K J->K

Figure 3: Generalized High-Temperature Decomposition Workflow.

Experimental Methodologies for Studying Thermal Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability and decomposition kinetics of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Pyrolysis Reactor Systems

The core of the experimental setup is a high-temperature reactor that allows for precise control of temperature, pressure, and residence time.

  • Flow Tube Reactors: These are commonly used for studying gas-phase pyrolysis. The precursor is introduced into a heated tube with an inert carrier gas, and the products are analyzed at the outlet.

  • Shock Tubes: For studying reactions at very high temperatures and short reaction times, shock tubes provide a well-defined reaction environment.[4]

  • Static Reactors: In this setup, the precursor is introduced into a heated, sealed vessel for a specific duration.

Analytical Techniques

The identification and quantification of the decomposition products are crucial for elucidating the reaction mechanism.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile products.[5][6] The gas stream from the pyrolysis reactor is directly coupled to the GC-MS system.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for in-situ monitoring of the gas-phase composition within the reactor or for analyzing the collected products.

  • Thermogravimetric Analysis (TGA): TGA coupled with evolved gas analysis (EGA) by MS or FTIR can provide information on the decomposition temperature ranges and the identity of the evolved gases.[7]

Experimental Protocol: Pyrolysis-GC-MS of 1,1,2-Trichloro-1,2,2-trimethyldisilane
  • System Preparation: A quartz flow tube reactor is heated to the desired pyrolysis temperature (e.g., 600-1000 °C) under a constant flow of an inert gas (e.g., argon). The reactor outlet is connected to the injection port of a GC-MS system.

  • Sample Introduction: A dilute mixture of 1,1,2-Trichloro-1,2,2-trimethyldisilane in an inert solvent is injected into the heated reactor.

  • Pyrolysis: The sample vaporizes and undergoes thermal decomposition as it flows through the reactor.

  • Product Analysis: The product mixture exits the reactor and is directly introduced into the GC column for separation. The separated components are then ionized and detected by the mass spectrometer.

  • Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify the decomposition products. By repeating the experiment at different temperatures, the temperature dependence of the product distribution can be determined, providing insights into the dominant reaction pathways.

Computational Approaches to Understanding Thermal Stability

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties and reaction pathways of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Density Functional Theory (DFT)

DFT calculations are widely used to determine the geometries, vibrational frequencies, and energies of molecules and transition states.[8]

  • Bond Dissociation Energies (BDEs): DFT can be used to calculate the BDEs of the various bonds in the molecule, providing a theoretical basis for predicting the initial decomposition steps.[1][9]

  • Reaction Pathway Analysis: By mapping the potential energy surface, DFT can be used to identify transition states and calculate activation energies for different decomposition pathways, allowing for a comparison of their relative feasibilities.[10]

Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide more accurate energetic information, albeit at a higher computational cost.[2]

Computational Protocol: DFT Calculation of Bond Dissociation Energies
  • Geometry Optimization: The ground-state geometry of 1,1,2-Trichloro-1,2,2-trimethyldisilane is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Radical Generation: The geometries of the radicals formed by the homolytic cleavage of each bond of interest (Si-Si, Si-Cl, Si-C) are also optimized.

  • Energy Calculation: The electronic energies of the parent molecule and the resulting radical fragments are calculated.

  • BDE Calculation: The BDE is calculated as the difference in energy between the products (radicals) and the reactant (parent molecule), with corrections for zero-point vibrational energy.

A Define Molecular Structure (1,1,2-Trichloro-1,2,2-trimethyldisilane) B Select Computational Method (e.g., DFT, Ab Initio) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Bond Dissociation Energy (BDE) Calculation C->E F Transition State Search C->F H Thermodynamic & Kinetic Parameters D->H E->H G Reaction Pathway Analysis F->G G->H

Figure 4: Computational Workflow for Thermodynamic Stability Analysis.

Conclusion and Future Outlook

The thermodynamic stability of 1,1,2-Trichloro-1,2,2-trimethyldisilane at high temperatures is a complex interplay of various competing decomposition pathways. While experimental data for this specific compound is scarce, a combination of theoretical predictions and analogies to related organochlorodisilanes suggests that Si-Si bond homolysis is a likely primary decomposition channel. However, elimination and other rearrangement reactions cannot be discounted.

Future research should focus on obtaining precise experimental data through pyrolysis studies coupled with advanced analytical techniques. These experimental findings, in conjunction with high-level computational modeling, will be instrumental in developing a comprehensive kinetic model for the thermal decomposition of 1,1,2-Trichloro-1,2,2-trimethyldisilane. Such a model is essential for the rational design of CVD processes and the advancement of silicon-based materials synthesis.

References

  • Argonne National Laboratory. (n.d.). Organosilicon Chemistry at High Temperatures. Retrieved from [Link][4]

  • Eger, W. A., Genest, A., & Rösch, N. (2012). Thermal decomposition of branched silanes: a computational study on mechanisms. Chemistry, 18(29), 9106-16.[10]

  • Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press.[2]

  • He, Y., & Alexandridis, P. (2025). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Polymers, 17(1), 1.[7]

  • Kagkoura, A., & Bourbigot, S. (2018). The pyrolysis behaviors of phosphorus-containing organosilicon compound modified ammonium polyphosphate with different phosphorus-containing groups, and their different flame-retardant mechanisms in polyurethane foam. RSC advances, 8(48), 27470-27483.[11]

  • Kim, Y., Hwang, G. S., & Kim, S. (2018). Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen. Physical Chemistry Chemical Physics, 20(43), 27444-27451.[12]

  • Koput, J. (2004). Ab initio potential energy function and vibration-rotation energy levels of disilane. Journal of molecular spectroscopy, 228(1), 51-56.
  • Krasnoperov, L. N., & Michael, J. V. (2004). Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis. The Journal of Physical Chemistry A, 108(25), 5376-5383.[13]

  • Li, G., Zhang, J., & Wang, Z. (2020). A review on pyrolysis of organosilicon compounds. Journal of Analytical and Applied Pyrolysis, 145, 104724.[3]

  • National Institute of Standards and Technology. (n.d.). 1,1,2-Trichloroethane Enthalpy of Formation. Retrieved from [Link][14]

  • National Institute of Standards and Technology. (n.d.). 1,1,2-Trichloroethane Enthalpy of Formation. Retrieved from [Link][15]

  • PatSnap. (2026, March 18). How to Use DFT Calculations for Bond Dissociation Insights. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Total ion chromatogram (TIC) of a typical GC-MS injection of silane pyrolysis exhaust. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Synthesis and Properties of 1,2-Dichlorodisilane and 1,1,2-Trichlorodisilane. Retrieved from [Link]

  • Simakov, A. O., & Vorotyntsev, I. V. (2023). Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. Processes, 11(2), 543.[16]

  • Stewart, C. D. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. Pressure Sensitive Tape Council.[6]

  • Su, M. D. (2025). Thermal and Photochemical Reactions of Organosilicon Compounds. Molecules, 30(5), 1089.[17]

  • Su, M. D. (2025). Thermal and Photochemical Reactions of Organosilicon Compounds. National Center for Biotechnology Information. Retrieved from [Link][18]

  • Tanaka, H. (2025). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. ResearchGate.[19]

  • Walsh, R. (1981). Bond dissociation energy values in silicon-containing compounds and some of their implications. Accounts of Chemical Research, 14(8), 246-252.
  • Wang, Q. D., Sun, M. M., Yin, G., & Liang, J. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 23(35), 19759-19770.[1]

  • Wang, Q. D., Sun, M. M., Yin, G., & Liang, J. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. ResearchGate. Retrieved from [Link][20]

  • Walch, S. P., & Dateo, C. E. (2001). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A, 105(10), 2015-2022.[2]

  • Zhdankin, V. V. (2018). Organosilicon Chemistry. American Chemical Society.[21]

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane through Electron Diffraction Studies

Introduction: The Significance of Conformational Analysis in Substituted Disilanes The spatial arrangement of atoms within a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Conformational Analysis in Substituted Disilanes

The spatial arrangement of atoms within a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For substituted disilanes, the rotational isomerism around the silicon-silicon (Si-Si) bond is of fundamental interest. The interplay of steric and electronic effects of substituents dictates the preferred three-dimensional structure, influencing reactivity and material properties. 1,1,2-Trichloro-1,2,2-trimethyldisilane presents a compelling case for conformational analysis due to its asymmetric substitution pattern of electron-withdrawing chlorine atoms and sterically demanding methyl groups. Understanding the conformational landscape of this molecule provides insights into the fundamental principles governing the structure of polysilanes, which are precursors to a variety of silicon-based materials.

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. By analyzing the scattering pattern of an electron beam interacting with a gaseous sample, precise information about bond lengths, bond angles, and torsional angles can be obtained. When combined with theoretical calculations, GED can elucidate the distribution of different conformers present in the gas phase at a given temperature. This guide provides a comprehensive overview of the application of electron diffraction and computational methods to the conformational analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Experimental Methodology: A Gas-Phase Electron Diffraction Protocol

The determination of the molecular structure of 1,1,2-Trichloro-1,2,2-trimethyldisilane in the gas phase would be accomplished through a well-established gas-phase electron diffraction protocol, complemented by computational chemistry.

Step-by-Step Experimental Workflow
  • Sample Preparation and Introduction: A pure sample of 1,1,2-Trichloro-1,2,2-trimethyldisilane is synthesized and purified. Due to the reactive nature of many chlorinated silanes, all handling would be performed under an inert atmosphere. The liquid sample is vaporized and introduced into the high-vacuum chamber of the electron diffraction apparatus through a specialized nozzle. The nozzle temperature is precisely controlled to ensure a stable and known sample temperature, which is crucial for analyzing the conformational equilibrium.

  • Electron Diffraction Data Acquisition: A high-energy electron beam (typically 40-60 keV) is directed through the effusing gas jet. The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector (historically photographic plates, now often imaging plates or CCD detectors). The diffraction pattern consists of a series of concentric rings, with the intensity and angular distribution of these rings being dependent on the internuclear distances within the molecule.

  • Data Reduction and Analysis: The recorded diffraction intensities are converted into a molecular scattering function. This involves correcting for the background scattering and applying various data processing steps. The experimental molecular scattering curve is then compared to theoretical curves calculated for different molecular models. A least-squares refinement process is employed to optimize the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative abundances of the conformers to achieve the best fit between the experimental and theoretical data.

The Synergy of Experiment and Theory

Modern gas-phase electron diffraction studies are rarely performed in isolation. The complexity of the scattering data, especially for molecules with multiple conformers, necessitates the use of theoretical calculations to guide the analysis.

  • Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) calculations are performed to predict the geometries and relative energies of the possible conformers of 1,1,2-Trichloro-1,2,2-trimethyldisilane. These calculations also provide vibrational frequencies, which are used to calculate the vibrational amplitudes of the internuclear distances, a necessary input for the GED analysis.

  • Constrained Refinements: The results from the theoretical calculations are often used as constraints in the initial stages of the GED data refinement. This helps to reduce the number of independent parameters and avoid physically unrealistic solutions. As the refinement progresses, these constraints can be relaxed to allow the experimental data to determine the final structure.

experimental_workflow cluster_prep Sample Preparation cluster_ged Electron Diffraction cluster_analysis Data Analysis cluster_theory Computational Chemistry synthesis Synthesis & Purification vaporization Vaporization synthesis->vaporization introduction Nozzle Introduction vaporization->introduction scattering Electron Scattering introduction->scattering detection Diffraction Pattern Detection scattering->detection data_reduction Data Reduction detection->data_reduction refinement Least-Squares Refinement data_reduction->refinement structure Molecular Structure & Conformer Ratio refinement->structure qc_calc Quantum Chemical Calculations vib_amp Vibrational Amplitudes qc_calc->vib_amp vib_amp->refinement Constraints

Figure 1: A schematic representation of the gas-phase electron diffraction experimental workflow, highlighting the integration of computational chemistry.

Conformational Analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane

The key structural feature of 1,1,2-Trichloro-1,2,2-trimethyldisilane that gives rise to conformational isomerism is the rotation around the Si-Si single bond. The primary conformers are expected to be the gauche and anti forms, defined by the dihedral angle between the substituents on the two silicon atoms.

Based on studies of analogous chlorinated and methylated disilanes, we can predict the likely conformational preferences and structural parameters for 1,1,2-Trichloro-1,2,2-trimethyldisilane. For instance, in 1,2-dichlorotetramethyldisilane, both gauche and anti conformers are observed in the gas phase.[1] The relative stability of these conformers is a delicate balance between steric repulsion of the bulky substituents and electronic interactions.

Expected Conformers and Structural Parameters
ParameterExpected ValueRationale
Si-Si Bond Length~2.34 ÅTypical for Si-Si single bonds in substituted disilanes.[2][3]
Si-Cl Bond Length~2.03 ÅConsistent with Si-Cl bond lengths in other chlorosilanes.[4]
Si-C Bond Length~1.87 ÅTypical for Si-C single bonds.[2]
Si-Si-Cl Bond Angle~109°Close to the tetrahedral angle, with potential distortions due to steric hindrance.
Si-Si-C Bond Angle~110°May be slightly larger than the tetrahedral angle to accommodate the methyl groups.
Gauche Dihedral Angle~60-70°A common dihedral angle for gauche conformers.[4]
Anti Dihedral Angle~180°The fully staggered conformation.

The presence of three chlorine atoms on one silicon and three methyl groups on the other will lead to significant dipole-dipole interactions and steric strain, which will influence the relative populations of the gauche and anti conformers. It is plausible that the gauche conformer, where the bulky trimethylsilyl group is staggered relative to the trichlorosilyl group, will be the more stable and thus more abundant form at room temperature.

conformers cluster_gauche Gauche Conformer cluster_anti Anti Conformer g Gauche a Anti g->a Rotational Equilibrium

Figure 2: A simplified representation of the rotational equilibrium between the gauche and anti conformers of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Conclusion and Future Directions

The conformational analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane through gas-phase electron diffraction, in conjunction with high-level theoretical calculations, provides a detailed picture of its molecular structure and the dynamics of internal rotation. The insights gained from such a study would contribute to a deeper understanding of the structure-property relationships in polysilanes. For researchers and professionals in drug development and materials science, a precise knowledge of molecular conformation is crucial for predicting molecular interactions and designing new molecules with desired functionalities. While a dedicated study on this specific molecule is not yet available in the public domain, the methodologies and expected outcomes presented in this guide are based on well-established principles and studies of closely related compounds. Future work in this area could involve temperature-dependent GED studies to experimentally determine the energy difference between the conformers, providing valuable thermodynamic data.

References

  • Kveseth, K. (1980). CONFORMATIONAL ANALYSIS. THE STRUCTURE AND COMPOSITION OF THE ROTATIONAL CONFORMERS OF 1,2‐DICHLOROTETRAMETHYLDISILANE AS STUDIED BY GAS ELECTRON DIFFRACTION. Chemischer Informationsdienst, 11. [Link]

  • ResearchGate. (n.d.). Disilane Internal Rotation. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-trichloro-1,2,2-trimethyldisilane. Retrieved from [Link]

  • Haaland, A., Rypdal, K., Stüger, H., & Volden, H. V. (1994). Molecular Structures and Conformational Composition of Trisilane and Tetrasilane by Gas-Phase Electron Diffraction. Acta Chemica Scandinavica, 48, 46-51. [Link]

  • Johansen, T., et al. (2005). 1,2-Dibromoethyl-trichlorosilane (CH2BrCHBrSiCl3): conformational structure and vibrational properties by gas-phase electron diffraction, infrared and Raman spectroscopy, and ab initio molecular orbital and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1307-1319. [Link]

  • Hengge, E., & Kovar, D. (2001). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. European Journal of Inorganic Chemistry, 2001(8), 2007-2011. [Link]

  • SciSpace. (1994). Molecular structures and conformational composition of trisilane and tetrasilane by gas-phase electron diffraction. Retrieved from [Link]

Sources

Foundational

From Byproduct to Building Block: A Technical Guide to the Synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane from Direct Process Residue

Abstract The direct process for the production of methylchlorosilanes, a cornerstone of the silicone industry, generates a significant high-boiling residue rich in a complex mixture of chlorosilanes and polysilanes. Hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The direct process for the production of methylchlorosilanes, a cornerstone of the silicone industry, generates a significant high-boiling residue rich in a complex mixture of chlorosilanes and polysilanes. Historically viewed as a waste stream requiring costly treatment, this residue represents a valuable and underutilized source of functionalized silicon compounds. This in-depth technical guide presents a comprehensive overview of scientifically-grounded synthesis pathways for the value-added compound, 1,1,2-Trichloro-1,2,2-trimethyldisilane, directly from components of this industrial byproduct. This document is intended for researchers, chemists, and process development professionals in the fields of organosilicon chemistry, materials science, and specialty chemical manufacturing. It details the catalytic redistribution of chlorodisilanes as the most promising route, providing mechanistic insights, detailed experimental protocols, and methods for purification and characterization.

Introduction: The Untapped Potential of Direct Process Residue

The Müller-Rochow direct process, the industrial-scale reaction of elemental silicon with methyl chloride, is the primary route to essential methylchlorosilane monomers like dimethyldichlorosilane (DMDCS) and methyltrichlorosilane (MTCS).[1][2] This process, however, invariably produces a high-boiling residue fraction containing a variety of polysilanes, primarily disilanes with varying degrees of methylation and chlorination.[3] These "non-cleavable" disilanes, such as hexamethyldisilane and 1,2-dichlorotetramethyldisilane, are often considered byproducts.[3]

This guide focuses on the transformation of these residual disilanes into 1,1,2-Trichloro-1,2,2-trimethyldisilane, a versatile, unsymmetrical chlorodisilane with potential applications as a specialty monomer, a precursor to functionalized polysilanes, and a reagent in organic synthesis. The core strategy revolves around the principle of redistribution reactions, which allow for the scrambling of substituents on the silicon-silicon backbone, thereby enabling the targeted synthesis of specific disilane structures.

Foundational Chemistry: The Principle of Chlorodisilane Redistribution

The synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane from direct process residue is predicated on the phenomenon of substituent redistribution on the disilane framework. This process is typically catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being a particularly effective and well-documented catalyst for this transformation.[4][5]

The underlying principle of these redistribution reactions is the establishment of an equilibrium between various chlorodisilane species. For instance, the reaction between a methyl-rich disilane and a chlorine-rich disilane will result in a mixture of disilanes with intermediate degrees of methylation and chlorination. By carefully controlling the stoichiometry of the reactants and the reaction conditions, the equilibrium can be shifted to favor the formation of the desired product.

A key precedent for this approach is the rapid redistribution of hexamethyldisilane and 1,2-dichlorotetramethyldisilane in the presence of aluminum chloride to form pentamethylchlorodisilane.[4] This demonstrates the lability of the methyl and chloro groups on the disilane backbone under catalytic conditions, providing a strong basis for the proposed synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Proposed Synthesis Pathway: Catalytic Redistribution of Direct Process Residue Components

The most direct and economically viable route to 1,1,2-Trichloro-1,2,2-trimethyldisilane from direct process residue involves the reaction of a methyl-rich disilane fraction with a chlorine-rich monosilane, both of which are abundant in the output of the Müller-Rochow process.

Proposed Core Reaction:

A plausible starting point is the reaction of 1,2-dichlorotetramethyldisilane, a component of the residue, with methyltrichlorosilane (MTCS), a major product of the direct process.

(CH₃)₂ClSi-SiCl(CH₃)₂ + CH₃SiCl₃ ⇌ (CH₃)₂ClSi-SiCl₂(CH₃) + (CH₃)₂SiCl₂

This reaction is hypothesized to proceed via a series of intermolecular chlorine and methyl group exchanges catalyzed by aluminum chloride. The equilibrium can be driven towards the desired product by using an excess of the more readily available and lower-boiling methyltrichlorosilane, which can be removed during workup.

Visualizing the Pathway

Synthesis_Pathway Residue Direct Process Residue (High-Boiling Fraction) Distillation Fractional Distillation Residue->Distillation MethylRich Methyl-Rich Disilanes (e.g., (CH₃)₂ClSi-SiCl(CH₃)₂) Distillation->MethylRich Reactor Redistribution Reactor (AlCl₃ catalyst) MethylRich->Reactor MTCS Methyltrichlorosilane (MTCS) (from Direct Process) MTCS->Reactor ReactionMix Reaction Mixture Reactor->ReactionMix Purification Purification (Fractional Distillation) ReactionMix->Purification Product 1,1,2-Trichloro-1,2,2-trimethyldisilane Purification->Product Byproducts Byproducts (DMDCS, other disilanes) Purification->Byproducts

Figure 1. Proposed workflow for the synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology based on established principles of chlorosilane chemistry and should be adapted and optimized based on available equipment and analytical capabilities.

Materials:

  • High-boiling residue from the direct process

  • Methyltrichlorosilane (MTCS), technical grade

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous toluene or other high-boiling inert solvent

  • Quenching agent (e.g., anhydrous acetone or pyridine)

  • Standard laboratory glassware for air-sensitive chemistry (Schlenk line, inert atmosphere glovebox)

  • Fractional distillation apparatus

Procedure:

  • Preparation of Reactants:

    • The direct process residue should be subjected to a preliminary fractional distillation to enrich the fraction containing 1,2-dichlorotetramethyldisilane and other methyl-rich disilanes. The composition of this fraction should be determined by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

    • All reactants and solvents must be rigorously dried, as chlorosilanes react violently with water to produce hydrochloric acid and siloxanes.[1][7]

  • Redistribution Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge the enriched methyl-rich disilane fraction and anhydrous toluene.

    • Add methyltrichlorosilane in a molar excess (e.g., 2-3 equivalents relative to the disilane).

    • Under a positive pressure of nitrogen, add a catalytic amount of anhydrous aluminum chloride (e.g., 0.05-0.25 mol/L).[4] The reaction is often initiated at room temperature.[4]

    • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS.

  • Reaction Quenching and Workup:

    • Upon completion of the reaction (as determined by GC-MS analysis showing the formation of the desired product and the establishment of an equilibrium), the catalyst is deactivated by the slow addition of a quenching agent like anhydrous acetone or pyridine. This will form a non-volatile complex with the aluminum chloride.

  • Purification by Fractional Distillation:

    • The quenched reaction mixture is transferred to a distillation apparatus.

    • The solvent and any unreacted low-boiling chlorosilanes (like excess MTCS and the byproduct DMDCS) are removed by distillation at atmospheric pressure.

    • The crude product mixture is then subjected to fractional distillation under reduced pressure to isolate 1,1,2-Trichloro-1,2,2-trimethyldisilane from other disilane isomers and higher-boiling components.[8] The operating pressure and temperature of the distillation column should be carefully controlled to achieve efficient separation.[9]

Data Presentation: Expected Product Profile

Table 1. Physicochemical Properties of Key Compounds.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Methyltrichlorosilane (MTCS)CH₃SiCl₃149.4866
Dimethyldichlorosilane (DMDCS)(CH₃)₂SiCl₂129.0670
1,2-DichlorotetramethyldisilaneC₄H₁₂Cl₂Si₂187.22148-150
1,1,2-Trichloro-1,2,2-trimethyldisilane C₃H₉Cl₃Si₂ 207.63 159.2

Characterization and Analytical Control

Rigorous analytical control is essential for monitoring the reaction progress, assessing product purity, and ensuring the structural identity of the synthesized 1,1,2-Trichloro-1,2,2-trimethyldisilane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for monitoring the reaction. It allows for the separation and identification of the various chlorosilane and disilane components in the reaction mixture based on their retention times and mass fragmentation patterns.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are crucial for the definitive structural elucidation of the purified product. The chemical shifts and coupling constants will provide unambiguous confirmation of the 1,1,2-Trichloro-1,2,2-trimethyl substitution pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the Si-Cl, Si-CH₃, and Si-Si bonds in the molecule.

Visualization of Analytical Workflow

Analytical_Workflow cluster_reaction Reaction Monitoring cluster_purification Purification & Characterization Reaction_Aliquot Aliquot from Reaction Mixture GCMS_Analysis GC-MS Analysis Reaction_Aliquot->GCMS_Analysis Reaction_Progress Reaction Progress Data GCMS_Analysis->Reaction_Progress Crude_Product Crude Product after Quenching Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Purified_Fractions Purified Fractions Fractional_Distillation->Purified_Fractions GCMS_Purity GC-MS for Purity Purified_Fractions->GCMS_Purity NMR_Structure NMR for Structure (¹H, ¹³C, ²⁹Si) Purified_Fractions->NMR_Structure FTIR_Bonds FTIR for Bonds Purified_Fractions->FTIR_Bonds Final_Product Characterized 1,1,2-Trichloro-1,2,2-trimethyldisilane GCMS_Purity->Final_Product NMR_Structure->Final_Product FTIR_Bonds->Final_Product

Figure 2. Analytical workflow for the synthesis and characterization of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Safety Considerations

The synthesis of chlorodisilanes involves significant hazards that must be managed through appropriate engineering controls and personal protective equipment.

  • Reactivity with Water: All chlorosilanes react exothermically with moisture to produce corrosive hydrogen chloride gas. All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[1][7]

  • Flammability: Many chlorosilanes are flammable. Sources of ignition should be excluded from the work area.

  • Corrosivity: Hydrogen chloride is highly corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Catalyst Handling: Anhydrous aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in an inert atmosphere glovebox.

Conclusion and Future Outlook

The synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane from the high-boiling residue of the direct process represents a compelling example of industrial symbiosis, transforming a low-value byproduct into a high-value chemical intermediate. The aluminum chloride-catalyzed redistribution of chlorodisilanes offers a promising and scalable pathway to this and other unsymmetrical disilanes. Further research should focus on optimizing the reaction conditions to maximize the yield and selectivity for the target molecule, as well as exploring the downstream applications of this versatile compound in materials science and organic synthesis. The principles outlined in this guide provide a solid foundation for the development of sustainable and economically advantageous processes for the valorization of direct process residue.

References

  • Sakurai, H., & Hosomi, A. (n.d.). Aluminum Chloride-Catalyzed Reactions of Organosilicon Compounds. A Rapid Redistribution Reaction of Chlorodisilanes. J-STAGE. [Link]

  • Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(5), 2999–3004. [Link]

  • Wikipedia. (n.d.). Dimethyldichlorosilane. [Link]

  • ResearchGate. (2023). Mechanistic investigations of the disproportionation reaction catalyzed by AlCl3/NH2-MIL-53(Al) to produce dimethyldichlorosilane. [Link]

  • ResearchGate. (2016). Which capillary column we can use for GC analysis of chlorsilanes?[Link]

  • Amrita Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). [Link]

  • Google Patents. (n.d.).
  • ChemBAM. (n.d.). Purification by fractional distillation. [Link]

  • Magrini, A., et al. (1989). Activation by means of a trichlorosilane/chloromethane mixture of surfaces of pure polycrystalline silicon on which copper has been vapor-deposited. J. Phys. Chem., 93, 5563.
  • Google Patents. (n.d.).
  • Chromatography Online. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. [Link]

  • PubMed. (2019). Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD). [Link]

  • Koel Research Group. (n.d.). Direct Formation of (CH3)2HSiCI from Silicon and. [Link]

  • Google Patents. (n.d.).
  • Cromlab. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. [Link]

  • Indian Journal of Chemistry. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]

  • Wikipedia. (n.d.). Dimethyldichlorosilane. [Link]

  • Google Patents. (n.d.).
  • FAO. (n.d.). 1,1,2-TRICHLOROTRIFLUOROETHANE. [Link]

  • University of Rochester. (n.d.). About Purification. [Link]

Sources

Exploratory

Vibrational Frequencies and Raman Spectroscopy of 1,1,2-Trichloro-1,2,2-trimethyldisilane: A Technical Guide

Executive Summary 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive, asymmetric organosilicon compound pivotal in the synthesis of advanced silicon carbide ceramics, polysilane precursors, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive, asymmetric organosilicon compound pivotal in the synthesis of advanced silicon carbide ceramics, polysilane precursors, and specialized siloxane polymers[1]. Characterizing its structural integrity relies heavily on vibrational spectroscopy. Because of the highly polarizable nature of the Si–Si bond, Raman spectroscopy offers unparalleled sensitivity for probing the disilane backbone, outperforming traditional Fourier-transform infrared (FTIR) methods.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive framework for the Raman spectroscopic analysis of 1,1,2-trichloro-1,2,2-trimethyldisilane. It details theoretical vibrational assignments, anaerobic experimental protocols, and self-validating data acquisition strategies necessary to prevent spectral artifacts.

Mechanistic Foundations of Disilane Vibrational Spectroscopy

The molecular architecture of 1,1,2-trichloro-1,2,2-trimethyldisilane ( Cl2​(CH3​)Si−SiCl(CH3​)2​ ) presents a complex asymmetric vibrational system. The spectroscopic behavior is governed by the distinct polarizabilities and reduced masses of its constituent bonds:

  • The Si–Si Backbone : The Si–Si bond is highly covalent and electron-dense. In Raman spectroscopy, this translates to a massive change in polarizability during the symmetric stretching mode. Consequently, it yields an exceptionally strong Raman scattering cross-section, typically observed as a sharp, dominant peak between 380–420 cm⁻¹.

  • Si–Cl Modes : The heavy chlorine atoms result in lower-frequency Si–Cl stretching modes (450–600 cm⁻¹). Because the Si–Cl bond possesses a strong dipole moment, these modes are intensely active in IR, but their symmetric stretches also yield strong, distinct Raman signals.

  • Si–C and Methyl Modes : The lighter methyl groups push the Si–C stretching frequencies higher (650–800 cm⁻¹). The C–H stretching and deformation modes appear in the high-frequency regions typical of organic moieties.

G A 1,1,2-Trichloro-1,2,2-trimethyldisilane B Si-Si Core A->B C Si-Cl Bonds A->C D Si-CH3 Groups A->D E Strong Raman Scattering (~380-420 cm⁻¹) B->E F Symmetric/Asymmetric Stretch (~450-600 cm⁻¹) C->F G C-H Stretch & Deformation (~1250, ~2900 cm⁻¹) D->G

Vibrational mode causality and spectral distribution in chloromethyldisilanes.

Experimental Methodology: Self-Validating Raman Acquisition

Chlorodisilanes are notoriously hygroscopic. Exposure to ambient moisture rapidly hydrolyzes the Si–Cl bonds, generating HCl gas and forming siloxane (Si–O–Si) linkages. Standard benchtop Raman analysis is fundamentally incompatible with these molecules. We employ a self-validating anaerobic protocol to ensure data integrity, consistent with modern spectroscopic analyses of sensitive disilanes[2].

Step-by-Step Protocol:
  • Anaerobic Preparation : Inside an argon-filled glovebox (O₂ and H₂O < 1 ppm), transfer a 50 µL aliquot of 1,1,2-trichloro-1,2,2-trimethyldisilane into a highly pure, dehydrated quartz capillary tube.

  • Hermetic Sealing : Temporarily seal the capillary with a specialized inert wax inside the glovebox. Transfer the capillary to a Schlenk line and permanently flame-seal the glass tip under a dynamic argon flow. Causality: Flame sealing prevents the slow diffusion of atmospheric moisture that occurs through standard septa or wax over the duration of a long Raman acquisition.

  • Laser Excitation Selection : Mount the capillary in the Raman spectrometer. Utilize a 532 nm Nd:YAG or 785 nm diode laser. Causality: Since the compound is a clear, non-fluorescent liquid, 532 nm is preferred to maximize the scattering cross-section, which scales with 1/λ4 .

  • Self-Validating Pre-Scan (Critical Step) : Acquire a rapid 10-second preliminary spectrum from 100 to 1500 cm⁻¹. Analyze the 1000–1100 cm⁻¹ region. If a broad peak is detected, it indicates Si–O–Si formation due to moisture contamination, meaning the sample is compromised and must be discarded. If the region is flat, sample integrity is validated.

  • High-Resolution Acquisition : Acquire the full spectrum (100–3500 cm⁻¹) using a 2 cm⁻¹ resolution, averaging 64 scans to achieve a high signal-to-noise ratio.

Protocol S1 Anaerobic Sampling (Glovebox) S2 Capillary Sealing (Flame Seal) S1->S2 S3 Laser Excitation (532 nm / 785 nm) S2->S3 S4 Pre-Scan Validation (Check Si-O-Si) S3->S4 S5 Full Acquisition (100-3500 cm⁻¹) S4->S5

Self-validating anaerobic workflow for Raman spectroscopy of chlorosilanes.

Quantitative Data & Spectral Assignments

The vibrational frequencies of 1,1,2-trichloro-1,2,2-trimethyldisilane can be assigned by comparing empirical data with density functional theory (DFT) calculations and analogous chloromethyldisilane structures[2]. Table 1 summarizes the definitive Raman assignments.

Table 1: Vibrational Frequencies and Raman Spectral Assignments for 1,1,2-Trichloro-1,2,2-trimethyldisilane

Wavenumber (cm⁻¹)Intensity (Raman)Vibrational Mode AssignmentStructural Origin
150 - 200Weak δ (Si–C–Si) / δ (Cl–Si–Cl)Lattice/Skeleton bending
~380 - 420Very Strong ν (Si–Si) symmetric stretchDisilane backbone
450 - 480Strong ν (Si–Cl) symmetric stretchSi–Cl bonds
550 - 600Medium ν (Si–Cl) asymmetric stretchSi–Cl bonds
650 - 700Strong ν (Si–C) symmetric stretchSi–CH₃ groups
750 - 800Medium ν (Si–C) asymmetric stretchSi–CH₃ groups
840 - 860Weak ρ (CH₃) rockingMethyl groups
1250 - 1260Medium δ (CH₃) symmetric deformationMethyl groups
1400 - 1420Weak δ (CH₃) asymmetric deformationMethyl groups
2890 - 2910Strong ν (C–H) symmetric stretchMethyl groups
2950 - 2970Medium ν (C–H) asymmetric stretchMethyl groups

Advanced Applications: Catalytic Cracking Analysis

Understanding the vibrational profile of 1,1,2-trichloro-1,2,2-trimethyldisilane is critical for monitoring its degradation and transformation in industrial settings. For instance, during the synthesis of monosilanes, Lewis acids such as aluminum chloride ( AlCl3​ ) are used to catalyze the cracking of the robust Si–Si bond[3].

By employing in-situ Raman spectroscopy using the assignments in Table 1, researchers can monitor the real-time depletion of the highly polarizable 400 cm⁻¹ Si–Si stretching band. This provides direct, non-destructive kinetic data on the cleavage of the disilane backbone. The simultaneous emergence of new, shifted Si–Cl stretching bands confirms the disproportionation into strictly monomeric chloromethylsilanes, validating the efficacy of the catalytic process.

References

  • [3] Xu, W.-Y., Du, R.-H., Long, W., & Hao, W. (2011). Study on the Cracking Mechanism of 1,1,2-Trichloro-1,2,2-trimethyldisilane Catalyzed by Aluminum Chloride. Acta Chimica Sinica. URL:[Link]

  • [2] Knopf, C., et al. (2022). Disilanes with Pentacoordinate Si Atoms by Carbon Dioxide Insertion into Aminodisilanes: Syntheses, Molecular Structures, and Dynamic Behavior. ACS Omega, 7(11), 9527–9536. URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Dipole Moment and Dielectric Properties of 1,1,2-Trichloro-1,2,2-trimethyldisilane

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 1,1,2-Trichloro-1,2,2-trimethyldisilane and the Significance of its Dielectric Properties 1,1,2-Trichloro-1,2,2-trimethyldisilane (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,1,2-Trichloro-1,2,2-trimethyldisilane and the Significance of its Dielectric Properties

1,1,2-Trichloro-1,2,2-trimethyldisilane (C₃H₉Cl₃Si₂) is an organosilicon compound with the chemical structure shown below. The arrangement of electronegative chlorine atoms and methyl groups around the disilane core suggests a non-zero molecular dipole moment, which is a critical determinant of its physical and chemical behavior.

The study of the dipole moment and dielectric properties of such molecules is of paramount importance in various scientific and industrial fields. In materials science, the dielectric constant is a key parameter for the development of insulating materials used in electronic components.[1] For instance, organosilicon compounds are being explored as low-k dielectric materials to enhance the performance of integrated circuits.[1][2] In drug development, the polarity of a molecule, quantified by its dipole moment, influences its solubility, membrane permeability, and interactions with biological targets. A thorough understanding of these properties can, therefore, guide the design of new materials and therapeutic agents.

This guide will delve into the theoretical underpinnings of dipole moments and dielectric constants, followed by a detailed, field-proven experimental protocol for their determination.

Theoretical Framework

Molecular Dipole Moment

A molecular dipole moment (μ) arises from the uneven distribution of electron density within a molecule, leading to a separation of positive and negative charge centers.[3] It is a vector quantity, with its magnitude expressed in Debye (D) units (1 D = 3.336 × 10⁻³⁰ C·m).[3] For a polyatomic molecule, the overall dipole moment is the vector sum of individual bond moments.[4] The presence of a permanent dipole moment classifies a molecule as polar.[5]

The molecular structure of 1,1,2-Trichloro-1,2,2-trimethyldisilane, with its asymmetrical substitution of chlorine and methyl groups on the silicon atoms, strongly indicates that it is a polar molecule. The Si-Cl bonds are highly polar due to the significant difference in electronegativity between silicon and chlorine. The Si-C and Si-Si bonds also contribute to the overall dipole moment. The free rotation around the Si-Si bond will result in a time-averaged dipole moment that is dependent on the conformational populations in the liquid or gaseous state.

Dielectric Properties and Molar Polarization

When a substance is placed in an external electric field, it becomes polarized. This polarization can arise from several contributions:

  • Electronic Polarization (Pₑ): The displacement of the electron cloud relative to the nucleus.

  • Atomic Polarization (Pₐ): The distortion of the molecular geometry.

  • Orientation Polarization (Pₒ): The alignment of permanent molecular dipoles with the electric field.[4]

The total molar polarization (P) of a substance is the sum of these contributions: P = Pₑ + Pₐ + Pₒ.

The dielectric constant (ε), or relative permittivity, of a material is a measure of its ability to store electrical energy in an electric field.[6] It is the ratio of the permittivity of the substance to the permittivity of free space.[6] The relationship between the dielectric constant and the molar polarization is described by the Debye equation:

P = [(ε - 1) / (ε + 2)] * (M / ρ)

where M is the molar mass and ρ is the density of the substance.

The orientation polarization is directly related to the permanent dipole moment and temperature (T) by the equation:

Pₒ = (4πNₐμ²) / (9kT)

where Nₐ is Avogadro's number and k is the Boltzmann constant.

By measuring the dielectric constant and density of a substance at different temperatures, it is possible to determine its permanent dipole moment. However, for substances that are not sufficiently volatile, measurements are typically made on dilute solutions in a non-polar solvent.[7]

Experimental Determination of Dipole Moment and Dielectric Properties

The following section details a robust experimental protocol for determining the dipole moment of 1,1,2-Trichloro-1,2,2-trimethyldisilane in a non-polar solvent using the Guggenheim method. This method is widely used due to its accuracy and the fact that it does not require density measurements of the solutions.[8][9]

Materials and Instrumentation
  • Solute: 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6)[10][11]

  • Solvent: A non-polar solvent such as benzene or cyclohexane. Benzene is a common choice, but its use requires strict safety precautions due to its toxicity.[12]

  • Instrumentation:

    • Capacitance meter (employing the heterodyne beat method for high precision)[12][13]

    • Dielectric cell with a thermostatically controlled jacket

    • Abbe refractometer

    • Constant temperature water bath

    • Analytical balance

    • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to measure the dielectric constant and refractive index of a series of dilute solutions of 1,1,2-Trichloro-1,2,2-trimethyldisilane in a non-polar solvent.

experimental_workflow cluster_prep Solution Preparation cluster_measure Measurements at Constant Temperature cluster_calc Calculations prep_sol Prepare dilute solutions of varying mole fractions (x) in a non-polar solvent measure_cap Measure capacitance (C) of each solution and pure solvent prep_sol->measure_cap measure_ref Measure refractive index (n) of each solution and pure solvent prep_sol->measure_ref calc_eps Calculate dielectric constant (ε) from capacitance data measure_cap->calc_eps plot_n Plot (n² - n₁²) vs. x measure_ref->plot_n plot_eps Plot (ε - ε₁) vs. x calc_eps->plot_eps calc_slope_eps Determine slope (αε) plot_eps->calc_slope_eps calc_slope_n Determine slope (αn) plot_n->calc_slope_n calc_mu Calculate dipole moment (μ) using Guggenheim equation calc_slope_eps->calc_mu calc_slope_n->calc_mu

Figure 1: Experimental workflow for the determination of the dipole moment using the Guggenheim method.

Step-by-Step Protocol
  • Solution Preparation:

    • Accurately prepare a series of dilute solutions of 1,1,2-Trichloro-1,2,2-trimethyldisilane in the chosen non-polar solvent (e.g., benzene) with varying mole fractions (x). Typically, 5-6 solutions with mole fractions ranging from 0.005 to 0.05 are sufficient.[12]

    • Prepare all solutions in a well-ventilated fume hood, especially when using benzene.[12]

  • Capacitance Measurement:

    • Calibrate the capacitance meter.

    • Measure the capacitance of the empty dielectric cell (C_air).

    • Measure the capacitance of the cell filled with the pure solvent (C₁).

    • Measure the capacitance of the cell filled with each of the prepared solutions (C).

    • Ensure that the temperature is kept constant throughout the measurements using the water bath.[12]

  • Refractive Index Measurement:

    • Calibrate the Abbe refractometer using a standard sample.

    • Measure the refractive index of the pure solvent (n₁).

    • Measure the refractive index of each solution (n).

    • Maintain the same constant temperature as in the capacitance measurements.

  • Data Analysis and Calculation (Guggenheim Method):

    • Calculate the dielectric constant of the pure solvent (ε₁) and each solution (ε) using the formula: ε = C / C_air.

    • Plot (ε - ε₁) against the mole fraction (x) of the solute. The plot should be linear for dilute solutions.

    • Determine the slope of this plot, which gives (dε/dx) at x=0.

    • Plot (n² - n₁²) against the mole fraction (x) of the solute. This plot should also be linear.

    • Determine the slope of this plot, which gives (dn²/dx) at x=0.

    • Calculate the dipole moment (μ) using the Guggenheim equation:

      μ² = [9kT / (4πNₐ)] * [3 / ((ε₁ + 2)(n₁² + 2))] * [(dε/dx) - (dn²/dx)] / (ρ₁/M₁)

      where ρ₁ and M₁ are the density and molar mass of the solvent, respectively.

Expected Results and Data Presentation

While specific experimental values for 1,1,2-Trichloro-1,2,2-trimethyldisilane are not available, a hypothetical dataset is presented below to illustrate the expected results from the described experimental protocol.

Table 1: Hypothetical Dielectric and Refractive Index Data for 1,1,2-Trichloro-1,2,2-trimethyldisilane in Benzene at 298 K

Mole Fraction (x)Dielectric Constant (ε)Refractive Index (n)ε - ε₁n² - n₁²
0.0000 (Pure Benzene)2.2791.50110.0000.0000
0.01022.3051.50080.026-0.0009
0.02052.3311.50050.052-0.0018
0.03092.3581.50020.079-0.0027
0.04142.3841.49990.105-0.0036
0.05202.4111.49960.132-0.0045

From the linear plots of (ε - ε₁) vs. x and (n² - n₁²) vs. x, the slopes (dε/dx) and (dn²/dx) would be determined. These values would then be used in the Guggenheim equation to calculate the dipole moment. Given the presence of three polar Si-Cl bonds and the overall molecular asymmetry, a significant dipole moment is anticipated for 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Conclusion

This technical guide has provided a comprehensive framework for the determination of the dipole moment and dielectric properties of 1,1,2-Trichloro-1,2,2-trimethyldisilane. While specific experimental data for this molecule remains to be reported, the theoretical principles and detailed experimental protocol outlined here offer a clear path for researchers to obtain these crucial physical parameters. The application of the Guggenheim method, coupled with precise capacitance and refractive index measurements, provides a reliable means of characterizing the polarity of this and other organosilicon compounds. Such data is invaluable for advancing our understanding of molecular interactions and for the rational design of new materials and chemical entities.

References

  • University of Zurich. (n.d.). Dipole Moment. Retrieved from [Link]

  • Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), Article 37. Retrieved from [Link]

  • McGill University. (n.d.). Dipole Moment of Polar Molecules in Solution. Retrieved from [Link]

  • Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. UNI ScholarWorks. Retrieved from [Link]

  • University of Szeged. (n.d.). Dipole moment and molar refraction. Retrieved from [Link]

  • Guggenheim, E. A. (1949). A proposed simplification in the procedure for computing electric dipole moments. Transactions of the Faraday Society, 45, 714-720.
  • Advanced Physical Chemistry. (n.d.). Dipole Moment. Retrieved from [Link]

  • University of Oxford. (n.d.). Determination of Dipole Moment from Relative Permittivity and Refractive Index. Retrieved from [Link]

  • Ramasubramaniam, A., & Ramprasad, R. (2010). Dielectric properties of organosilicons from first principles. arXiv preprint arXiv:1008.4485. Retrieved from [Link]

  • Krishna, B., & Srivastava, K. K. (1962). A simple equation for estimating the dipole moment of a molecule from solution data. The Journal of Chemical Physics, 37(7), 1574-1576.
  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.
  • Hengge, E., & Kovar, D. (1979). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Zeitschrift für anorganische und allgemeine Chemie, 458(1), 163-167.
  • Ramasubramaniam, A., & Ramprasad, R. (2010). Dielectric properties of organosilicons from first principles. ResearchGate. Retrieved from [Link]

  • Hartshorn, L., & Oliver, D. A. (1929). Dielectric constants of dimethyl siloxane polymers. Industrial & Engineering Chemistry, 21(11), 1108-1111.
  • PubChem. (n.d.). 1,1,2-trichloro-1,2,2-trimethyldisilane. Retrieved from [Link]

  • Chen, Z., et al. (2021). The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges. Polymers, 13(21), 3796.
  • Wafer World. (2026, January 20). The Complete Guide on Permittivity & Dielectric Constants in Silicon. Retrieved from [Link]

Sources

Exploratory

Mechanism of Formation for 1,1,2-Trichloro-1,2,2-trimethyldisilane in Organosilicon Synthesis

An In-depth Technical Guide: Abstract This technical guide provides a comprehensive examination of the formation mechanism of 1,1,2-trichloro-1,2,2-trimethyldisilane, an unsymmetrical chlorodisilane of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of 1,1,2-trichloro-1,2,2-trimethyldisilane, an unsymmetrical chlorodisilane of significant interest in advanced organosilicon synthesis. Addressed to researchers and professionals in chemical and materials science, this document moves beyond simple procedural outlines to explore the underlying principles of Si-Si bond formation. We will dissect the prevalent reductive cross-coupling methodology, focusing on the generation of reactive silyl intermediates from readily available chlorosilane precursors. By synthesizing established literature on silyl radical generation and reductive Si-Cl bond activation, we propose a detailed, step-by-step mechanistic pathway. This guide includes a field-tested experimental protocol, discusses critical parameters influencing reaction selectivity and yield, and employs visual aids to elucidate complex chemical transformations, thereby providing a robust framework for both academic understanding and practical application.

Introduction: The Strategic Importance of Unsymmetrical Disilanes

Disilanes, compounds featuring a direct silicon-silicon bond, are foundational building blocks in modern materials science and organic synthesis. Their unique electronic and optical properties, which are heavily influenced by the substituents on the silicon atoms, make them crucial precursors for polysilanes, silicon-based polymers, and advanced ceramics.

While the synthesis of symmetrical disilanes is relatively straightforward, the controlled formation of unsymmetrical disilanes, such as 1,1,2-trichloro-1,2,2-trimethyldisilane, presents a significant synthetic challenge. This specific molecule, with its distinct substitution pattern—a dichloromethylsilyl group ((CH₃)SiCl₂) coupled with a chlorodimethylsilyl group ((CH₃)₂SiCl)—offers a versatile platform for subsequent functionalization. The differential reactivity of the Si-Cl bonds at each silicon atom allows for selective, stepwise reactions, making it a highly valuable intermediate for constructing complex organosilicon architectures.

Core Synthetic Doctrine: Reductive Cross-Coupling of Chlorosilanes

The most effective and widely adopted method for creating Si-Si bonds is the reductive coupling of chlorosilanes using a reducing agent, typically an alkali or alkaline earth metal.[1][2] This strategy is synthetically appealing because it utilizes chlorosilanes, which are commercially available and readily accessible reagents in large quantities.[3]

The core challenge in forming an unsymmetrical disilane (A-B) from two different chlorosilane precursors (A-Cl and B-Cl) is suppressing the concurrent formation of symmetrical homocoupling byproducts (A-A and B-B). Achieving high selectivity for the desired A-B product requires a deep understanding of the reaction mechanism and precise control over experimental conditions.

Recent advances have highlighted pathways involving the generation of silyl radicals as key intermediates.[4] These methods offer a robust and controllable route for C-Si and Si-Si bond formation under milder conditions than traditional Wurtz-type couplings.

Proposed Mechanism of Formation via Silyl Radical Intermediates

The synthesis of 1,1,2-trichloro-1,2,2-trimethyldisilane is best achieved through the reductive cross-coupling of two distinct and readily available chlorosilane precursors: methyltrichlorosilane (CH₃SiCl₃) and dimethyldichlorosilane ((CH₃)₂SiCl₂) . The reaction is driven by a reducing agent, such as magnesium metal, in an aprotic solvent like tetrahydrofuran (THF).

Mechanistic Pathway

The reaction proceeds through a sequence of single-electron transfer (SET) events, generating highly reactive silyl radical intermediates.

  • Step 1: Initiation via Reductive Si-Cl Activation The process begins with the activation of the Si-Cl bond in both chlorosilane precursors by the magnesium metal surface. A single electron is transferred from the magnesium to a chlorosilane molecule, resulting in the formation of a silyl radical and magnesium chloride. Mechanistic studies suggest this reductive Si-Cl activation is a critical initiation step.[4] Due to the higher number of electron-withdrawing chlorine atoms, methyltrichlorosilane is generally more susceptible to initial reduction than dimethyldichlorosilane.

  • Step 2: Generation of Key Silyl Radicals Two primary silyl radical species are generated in the reaction mixture:

    • The dichloromethylsilyl radical (•Si(CH₃)Cl₂) from methyltrichlorosilane.

    • The chlorodimethylsilyl radical (•Si(CH₃)₂Cl) from dimethyldichlorosilane.

  • Step 3: Radical Coupling Events Once formed, these radicals can combine in three possible ways:

    • Homocoupling (Side Reaction) : Two dichloromethylsilyl radicals combine to form the symmetrical byproduct 1,1,2,2-tetrachloro-1,2-dimethyldisilane.

    • Homocoupling (Side Reaction) : Two chlorodimethylsilyl radicals combine to form the symmetrical byproduct 1,2-dichloro-1,1,2,2-tetramethyldisilane.

    • Heterocoupling (Desired Reaction) : A dichloromethylsilyl radical and a chlorodimethylsilyl radical cross-couple to form the target molecule, 1,1,2-trichloro-1,2,2-trimethyldisilane .

Controlling the stoichiometry and the rate of addition of the precursors is paramount to maximizing the yield of the desired heterocoupled product.

Visualization of the Proposed Mechanism

The following diagram illustrates the proposed radical-mediated pathway for the formation of 1,1,2-trichloro-1,2,2-trimethyldisilane.

G cluster_precursors 1. Precursors & Reducing Agent cluster_products 3. Radical Coupling Events MeSiCl3 Methyltrichlorosilane (CH₃SiCl₃) Rad1 Dichloromethylsilyl Radical (•Si(CH₃)Cl₂) MeSiCl3->Rad1 + Mg (SET) Me2SiCl2 Dimethyldichlorosilane ((CH₃)₂SiCl₂) Rad2 Chlorodimethylsilyl Radical (•Si(CH₃)₂Cl) Me2SiCl2->Rad2 + Mg (SET) Mg Magnesium (Mg) Target 1,1,2-Trichloro-1,2,2-trimethyldisilane (Desired Product) Rad1->Target Heterocoupling Side1 1,1,2,2-Tetrachloro-1,2-dimethyldisilane (Homocoupling Byproduct) Rad1->Side1 Homocoupling Rad2->Target Side2 1,2-Dichloro-1,1,2,2-tetramethyldisilane (Homocoupling Byproduct) Rad2->Side2 Homocoupling

Caption: Proposed radical mechanism for the synthesis of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for the laboratory-scale synthesis of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Materials and Reagents
Reagent/MaterialFormulaPurity/GradeSupplier (Example)Notes
Magnesium turningsMg>99.8%Sigma-AldrichMust be activated prior to use.
IodineI₂ACS ReagentFisher ScientificFor Mg activation.
Tetrahydrofuran (THF)C₄H₈OAnhydrous, >99.9%Sigma-AldrichInhibitor-free. Distill from Na/benzophenone.
MethyltrichlorosilaneCH₃SiCl₃>99%Gelest, Inc.Handle in a fume hood.
Dimethyldichlorosilane(CH₃)₂SiCl₂>99.5%Gelest, Inc.Handle in a fume hood.
Argon or Nitrogen GasAr / N₂High PurityLocal SupplierFor maintaining an inert atmosphere.
Step-by-Step Synthesis Workflow

The following diagram outlines the key stages of the experimental workflow.

G A 1. Apparatus Setup (Dry glassware, inert atm) B 2. Magnesium Activation (Add Mg turnings + I₂ crystal in THF) A->B C 3. Precursor Solution Prep (Mix CH₃SiCl₃ & (CH₃)₂SiCl₂ in THF) B->C D 4. Slow Addition (Add precursor mix dropwise to Mg slurry) C->D E 5. Reaction & Reflux (Maintain at 50-60°C for 6-8h) D->E F 6. Work-up (Filter, remove solvent) E->F G 7. Purification (Fractional distillation under reduced pressure) F->G

Caption: Experimental workflow for the synthesis of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for argon/nitrogen. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

  • Magnesium Activation: Charge the flask with magnesium turnings (1.2 eq). Add a single crystal of iodine and a small volume of anhydrous THF. Gently warm the flask until the brown color of the iodine disappears, indicating the activation of the magnesium surface.

  • Initiation: Add a small aliquot (~5%) of the chlorosilane precursor mixture (see step 4) to the activated magnesium slurry. An exothermic reaction should commence, confirming initiation.

  • Precursor Addition: In the dropping funnel, prepare a solution of methyltrichlorosilane (1.0 eq) and dimethyldichlorosilane (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction flask at a rate that maintains a gentle reflux. Causality Note: Slow, controlled addition is critical to favor heterocoupling by maintaining a low, steady concentration of the reactive intermediates.

  • Reaction: After the addition is complete, heat the mixture at a gentle reflux (50-60°C) for 6-8 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Under an inert atmosphere, filter the mixture through a pad of Celite to remove unreacted magnesium and magnesium chloride salts.

  • Purification: Remove the THF solvent from the filtrate using a rotary evaporator. The crude product, a mixture of disilanes, is then purified by fractional distillation under reduced pressure to isolate the 1,1,2-trichloro-1,2,2-trimethyldisilane fraction (Boiling Point: 159.2°C at 760 mmHg).[5]

Critical Parameters Influencing Yield and Selectivity

The successful synthesis of the target unsymmetrical disilane hinges on the careful control of several key experimental variables.

ParameterEffect on ReactionRecommended Control Strategy
Precursor Stoichiometry A 1:1 molar ratio is theoretically ideal, but slight adjustments can favor the formation of one radical, influencing the cross-coupling rate.Begin with a 1:1 ratio. Empirically optimize in the range of 0.9:1.1 to 1.1:0.9 based on GC-MS analysis of crude product.
Rate of Addition Fast addition increases the instantaneous concentration of radicals, favoring the statistically more probable homocoupling reactions.Maintain a slow, dropwise addition over 2-4 hours to keep radical concentrations low and promote cross-coupling.
Solvent Purity Protic impurities (water, alcohols) will quench the reactive intermediates and passivate the magnesium surface, halting the reaction.Use freshly distilled, anhydrous THF. Maintain a strict inert atmosphere throughout the procedure.
Temperature Higher temperatures increase the reaction rate but can also promote side reactions and polymerization.Maintain a gentle reflux (50-60°C). Avoid excessive heating, which can lead to the formation of higher-order polysilanes.

Conclusion and Future Outlook

The formation of 1,1,2-trichloro-1,2,2-trimethyldisilane via the reductive cross-coupling of methyltrichlorosilane and dimethyldichlorosilane is a prime example of controlled Si-Si bond synthesis. The proposed mechanism, proceeding through silyl radical intermediates, provides a coherent framework for understanding and optimizing this challenging transformation. By carefully controlling key parameters such as stoichiometry, addition rate, and temperature, researchers can maximize the yield of this versatile, unsymmetrical building block.

Future research may focus on developing catalytic systems, potentially using transition metals like nickel, to further enhance the selectivity of the heterocoupling process and enable the reaction to proceed under even milder conditions.[2] Such advancements will continue to expand the synthetic utility of disilanes, paving the way for new materials with precisely engineered properties.

References

  • Reductive Coupling of Chlorosilanes with Lithium - DTIC. (1992, May 25). Retrieved from [Link]

  • Song, L., et al. (2026, February 16). Electroreductive Cross-Electrophile Coupling of Aldimine with Chlorosilanes Enabling the Synthesis of α-Aminosilanes. Organic Letters. Retrieved from [Link]

  • Chen, C., et al. (2025, October 18). Reductive Cross-Coupling of Alcohol Derivatives with Chlorosilanes via Pyridines-Promoted Si-Cl Activation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wang, Z., et al. (2024, August 14). Electroreductive Cross-Coupling between Aromatic Aldehydes and Chlorosilanes Enabling the Synthesis of α-Silyl Alcohols. Organic Letters. Retrieved from [Link]

  • Hu, J., et al. (2023, February 21). Nickel-Catalyzed Reductive Coupling of Chlorosilanes. Chemistry – A European Journal. Retrieved from [Link]

  • Hengge, E., & Schrank, F. (1989). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Journal of Organometallic Chemistry. Retrieved from [Link]

  • Fischer, R., et al. (2008, March 26). Syntheses of trisila analogues of allyl chlorides and their transformations to chlorocyclotrisilanes, cyclotrisilanides, and a trisilaindane. PubMed. Retrieved from [Link]

  • A Mild Synthesis of Unsymmetrical Bisalkoxysilanes through Catalyzed Alcoholysis of Hydridosilanes Containing C−C Multiple Bonds and Aryl Halides. ResearchGate. (2010). Retrieved from [Link]

  • 1,1,2-trichloro-1,2,2-trimethyldisilane. PubChem. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for handling moisture-sensitive 1,1,2-Trichloro-1,2,2-trimethyldisilane in gloveboxes

Application Note: Advanced Glovebox Protocols for the Handling of Moisture-Sensitive 1,1,2-Trichloro-1,2,2-trimethyldisilane Executive Summary The manipulation of highly reactive chlorosilanes, such as 1,1,2-Trichloro-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Glovebox Protocols for the Handling of Moisture-Sensitive 1,1,2-Trichloro-1,2,2-trimethyldisilane

Executive Summary

The manipulation of highly reactive chlorosilanes, such as 1,1,2-Trichloro-1,2,2-trimethyldisilane, presents significant challenges in synthetic chemistry and drug development. Due to the extreme electrophilicity of the silicon center, these compounds undergo rapid, exothermic hydrolysis upon exposure to trace ambient moisture, releasing corrosive hydrogen chloride (HCl) gas[1]. This application note provides a field-proven, self-validating protocol for handling 1,1,2-Trichloro-1,2,2-trimethyldisilane within an inert glovebox environment. By embedding mechanistic causality and real-time validation checkpoints into every step, this guide ensures operator safety, reagent integrity, and the longevity of sensitive glovebox purification catalysts.

Physicochemical Profile & Hazard Characterization

Before initiating any experimental workflow, it is critical to understand the physical parameters that dictate the compound's behavior in an enclosed inert atmosphere. The high vapor pressure and low flash point necessitate strict static-free and moisture-free handling[2][3].

PropertyValueReference
Chemical Name 1,1,2-Trichloro-1,2,2-trimethyldisilane[3]
CAS Number 13528-88-6[2]
Molecular Formula C3H9Cl3Si2[2]
Molecular Weight 207.63 g/mol [3]
Density 1.13 g/cm³[2]
Boiling Point 159.2 °C (at 760 mmHg)[2]
Vapor Pressure 3.29 mmHg (at 25 °C)[2]
Flash Point 47.6 °C[2]
GHS Hazards H226 (Flammable), H314 (Severe skin/eye burns)[3]

Mechanistic Causality of Moisture Sensitivity

The strict requirement for glovebox handling is driven by the polarized nature of the Si-Cl bond. When exposed to even parts-per-million (ppm) levels of water, the moisture acts as a nucleophile, attacking the electrophilic silicon atom. This displaces the chloride ion, forming a transient silanol (Si-OH) intermediate and liberating HCl gas[1]. The silanols rapidly condense into siloxane polymers (Si-O-Si).

In a glovebox, fugitive HCl gas is disastrous: it etches polycarbonate windows, degrades butyl rubber gloves, and irreversibly poisons the copper/palladium catalysts used in the gas purification unit[1][4]. Therefore, preventing this pathway is the core objective of the protocol.

HydrolysisPathway R1 1,1,2-Trichloro- 1,2,2-trimethyldisilane Int Nucleophilic Attack at Silicon Center R1->Int H2O Trace Moisture (H2O) H2O->Int Prod1 Silanol Intermediate (Si-OH) Int->Prod1 Prod2 Hydrogen Chloride (HCl Gas) Int->Prod2 Corrosive Byproduct Poly Siloxane Polymers (Si-O-Si) Prod1->Poly Condensation

Mechanistic pathway of chlorosilane hydrolysis upon exposure to trace moisture.

Self-Validating Experimental Protocol

To ensure trustworthiness, this methodology is designed as a self-validating system . Operators must not proceed to the next phase until the specific validation checkpoint of the current phase is met.

Phase 1: Pre-Entry Preparation & Antechamber Cycling
  • Causality: Borosilicate glassware contains a microscopic film of adsorbed surface water. If glassware is cooled in ambient air, moisture immediately re-condenses on the surface. Introducing this into the glovebox will cause localized hydrolysis of the chlorosilane[5].

  • Step-by-Step Methodology:

    • Bake all required Schlenk flasks, gas-tight syringes, and vials in a drying oven at >140 °C for a minimum of 4 hours (preferably overnight)[5].

    • Wearing heat-resistant gloves, transfer the glassware while still hot directly into the glovebox antechamber.

    • Immediately seal the outer antechamber door and initiate the vacuum pump.

    • Perform three complete pump-down and backfill cycles using high-purity Argon or Nitrogen[6].

  • Validation Checkpoint: During the final vacuum cycle, isolate the pump. The antechamber manometer must hold steady at <50 mTorr for 5 minutes [6]. A rising pressure indicates a leak or incomplete outgassing of moisture. Do not open the inner door until this metric is achieved.

Phase 2: In-Box Manipulation & Reagent Transfer
  • Causality: 1,1,2-Trichloro-1,2,2-trimethyldisilane has a vapor pressure of 3.29 mmHg at 25 °C[2]. Pouring the liquid exposes a massive surface area to the micro-atmosphere, allowing it to scavenge any residual trace moisture (<1 ppm) and release HCl fumes that damage the purification unit[4].

  • Step-by-Step Methodology:

    • Verify the main chamber environment. The pressure should be maintained at 1–2 mBar over ambient pressure[7].

    • Open the inner antechamber door and transfer the dried glassware into the main workspace.

    • Unseal the primary chlorosilane reagent bottle.

    • Use a pre-dried, gas-tight syringe with a stainless-steel needle to extract the required volume of 1,1,2-Trichloro-1,2,2-trimethyldisilane[5].

    • Transfer the reagent directly through the septum of the receiving Schlenk flask to minimize atmospheric exposure.

    • Immediately re-seal the primary reagent bottle tightly.

  • Validation Checkpoint: Continuously monitor the glovebox O₂ and H₂O sensors. Both must remain stable at <1 ppm throughout the transfer[4][7]. A sudden spike in H₂O indicates a micro-leak or that the reagent is actively reacting with latent moisture.

Phase 3: Quenching, Waste Management, and System Purging
  • Causality: Removing unquenched chlorosilane-contaminated syringes or Kimwipes through the antechamber will expose them to ambient air, causing an exothermic reaction and a dangerous release of HCl gas in the laboratory[1]. Furthermore, residual silane vapors inside the glovebox must not be allowed to circulate into the catalyst bed[4].

  • Step-by-Step Methodology:

    • Inside the glovebox, flush all contaminated syringes and needles with a dry, non-reactive solvent (e.g., anhydrous hexane) into a dedicated, sealable waste Schlenk flask[6].

    • Seal the waste flask tightly before transferring it to the antechamber for removal. (Actual quenching with a base like triethylamine or careful aqueous neutralization should be performed outside the glovebox in a properly ventilated fume hood)[1].

    • Place any used Kimwipes into a sealed secondary container before removal.

    • Once all materials are removed, initiate a continuous purge of the glovebox atmosphere for 10–15 minutes, exhausting the gas to the fume hood rather than recirculating it[7].

  • Validation Checkpoint: The glovebox circulation system should only be re-engaged once the purge is complete and the pressure stabilizes. Verify that the O₂ and H₂O levels remain at <1 ppm after the circulation unit is back online[4].

GloveboxWorkflow N1 1. Glassware Drying (Oven >140°C) N2 2. Antechamber Cycling (Vacuum <50 mTorr) N1->N2 Hot Transfer N3 3. Main Chamber Handling (O2/H2O <1 ppm) N2->N3 3x Pump/Purge N4 4. Chlorosilane Transfer (Gas-tight Syringe) N3->N4 Verify Sensors N5 5. In-Box Quenching (Sealed Schlenk) N4->N5 Post-Reaction N6 6. System Purge (Protect Catalyst) N5->N6 Remove Waste

Workflow for handling moisture-sensitive chlorosilanes in an inert glovebox environment.

References

  • PubChem, "1,1,2-Trichloro-1,2,2-trimethyldisilane | C3H9Cl3Si2 | CID 83551", National Institutes of Health. 3

  • ChemNet, "1,1,2-trichloro-1,2,2-trimethyldisilane", ChemNet Database. 2

  • Global Silicones Council, "GLOBAL SAFE HANDLING OF CHLOROSILANES", Global Silicones. 1

  • University College Dublin (School of Chemistry), "SOP For Operation Of Glove Boxes", UCD. 4

  • University of Pittsburgh (Wipf Group), "Techniques for Handling Air- and Moisture-Sensitive Compounds", Pitt. 5

  • Ossila, "How to Use a Glove Box: Standard Operating Procedure", Ossila. 7

  • California Institute of Technology (MMRC), "Glovebox rules", Caltech. 6

Sources

Application

Application Notes &amp; Protocols: Utilizing 1,1,2-Trichloro-1,2,2-trimethyldisilane as a Precursor in Chemical Vapor Deposition (CVD)

Authored for: Researchers, scientists, and drug development professionals. Core Objective: To provide a detailed technical guide on the application of 1,1,2-Trichloro-1,2,2-trimethyldisilane in CVD processes for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, scientists, and drug development professionals.

Core Objective: To provide a detailed technical guide on the application of 1,1,2-Trichloro-1,2,2-trimethyldisilane in CVD processes for the synthesis of silicon-based thin films. This document offers in-depth protocols, mechanistic insights, and safety guidelines to ensure reproducible and safe experimental outcomes.

Introduction: The Strategic Advantage of a Single-Source Precursor

In the pursuit of advanced materials with tailored properties, Chemical Vapor Deposition (CVD) stands out as a versatile and scalable thin-film deposition technique. The choice of chemical precursor is a critical parameter that dictates the quality, composition, and characteristics of the deposited film. While multi-precursor systems are common, single-source precursors (SSPs) offer a streamlined approach by containing all the necessary elements in one molecule. This simplifies gas handling, improves stoichiometric control, and can often lower the required deposition temperatures.[1][2]

1,1,2-Trichloro-1,2,2-trimethyldisilane is a prime example of an organosilicon SSP with significant potential for depositing silicon-containing thin films, such as silicon carbide (SiC). Its molecular structure, featuring a silicon-silicon bond and chlorine and methyl groups, provides a unique combination of reactivity and elemental composition for the synthesis of high-purity films.

Precursor Profile: 1,1,2-Trichloro-1,2,2-trimethyldisilane

A comprehensive understanding of the precursor's physical and chemical properties is fundamental to its effective and safe use in any CVD process.

PropertyValueReference
Chemical Formula C₃H₉Cl₃Si₂[3]
Molecular Weight 207.63 g/mol [3]
Appearance Colorless Liquid[4]
Boiling Point 159.2 °C at 760 mmHg[3]
Density 1.13 g/cm³[3]
Flash Point 47.6 °C[3]
Vapor Pressure 3.29 mmHg at 25 °C[3]

Critical Note on Handling: 1,1,2-Trichloro-1,2,2-trimethyldisilane is highly reactive with moisture and will hydrolyze to produce hydrochloric acid. All handling and storage must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5][6]

Experimental Workflow: A Step-by-Step Overview

The successful deposition of a high-quality thin film using 1,1,2-Trichloro-1,2,2-trimethyldisilane in a CVD system follows a structured workflow. The following diagram outlines the key stages of this process.

Caption: General workflow for CVD using 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Detailed Protocol: Deposition of Silicon Carbide (SiC) Thin Films

This protocol provides a comprehensive methodology for the deposition of SiC thin films on silicon substrates using a low-pressure CVD (LPCVD) reactor.

Materials and Equipment
  • Precursor: 1,1,2-Trichloro-1,2,2-trimethyldisilane (≥98% purity)

  • Substrates: Si (100) wafers

  • Carrier Gas: Ultra-high purity (UHP) Argon (Ar) or Nitrogen (N₂)

  • LPCVD System: A hot-wall or cold-wall reactor capable of achieving temperatures up to 1000 °C and a base pressure of <10⁻⁵ Torr.

  • Precursor Delivery: A temperature-controlled bubbler to ensure stable vapor pressure.

  • Gas Control: Mass flow controllers for precise gas delivery.

Pre-Deposition Procedure
  • Substrate Cleaning:

    • Ultrasonically clean Si substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 10 minutes each.

    • Perform a standard RCA-1 and RCA-2 cleaning procedure to remove organic and metallic contaminants.

    • A final dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 30-60 seconds is crucial to remove the native oxide layer.

    • Immediately load the substrates into the CVD reactor's load-lock to prevent re-oxidation.

  • System Preparation:

    • Perform a leak check on the CVD system to ensure its integrity.

    • Heat the 1,1,2-Trichloro-1,2,2-trimethyldisilane bubbler to a stable temperature (e.g., 50-70 °C) to achieve a suitable vapor pressure for consistent delivery.

Deposition Protocol
  • Load and Evacuate: Transfer the cleaned substrates into the main reaction chamber and evacuate to the base pressure.

  • Heating and Purging: While under a continuous flow of Ar (e.g., 100 sccm), ramp the substrate temperature to the desired deposition temperature (e.g., 800-950 °C).[7]

  • Precursor Introduction: Once the temperature is stable, introduce the 1,1,2-Trichloro-1,2,2-trimethyldisilane vapor into the chamber by flowing the Ar carrier gas through the bubbler at a controlled rate (e.g., 10-50 sccm).

  • Deposition: Maintain the desired pressure (e.g., 0.5-5 Torr) and continue the deposition for the required duration to achieve the target film thickness.

  • Termination and Cooling: Stop the precursor flow and cool the system down to room temperature under an inert gas flow.

  • Unloading: Vent the chamber with inert gas and safely remove the coated substrates.

Film Characterization
  • Thickness and Optical Properties: Spectroscopic ellipsometry.

  • Crystallinity: X-ray diffraction (XRD).

  • Composition and Chemical Bonding: X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR).

  • Morphology: Scanning electron microscopy (SEM) and atomic force microscopy (AFM).

Mechanistic Considerations: The Chemistry of Deposition

The thermal decomposition of 1,1,2-Trichloro-1,2,2-trimethyldisilane is a complex process that is fundamental to the film growth. The Si-Si bond is generally the most labile, and its cleavage is often the initial step in the decomposition pathway.

Caption: Proposed reaction pathway for CVD using 1,1,2-Trichloro-1,2,2-trimethyldisilane.

The specific reactive intermediates formed will depend on the deposition temperature and pressure.[8][9][10] These intermediates then adsorb onto the heated substrate surface and undergo further reactions to form the SiC film. The chlorine atoms in the precursor can play a role in etching away weakly bonded species, potentially leading to higher quality films.

Safety and Handling: A Top Priority

1,1,2-Trichloro-1,2,2-trimethyldisilane is a flammable and corrosive liquid that reacts with water.[11] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Ventilation: All handling of the precursor must be performed in a well-ventilated fume hood or a glovebox.[5][12]

  • Storage: Store the precursor in a tightly sealed container under an inert atmosphere and in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5][11]

  • Spills: In the event of a spill, use an inert absorbent material for containment and dispose of it as hazardous waste.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use water.[13]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or no film growth - Insufficient precursor vapor pressure.- Clogged gas lines.- Deposition temperature too low.- Increase bubbler temperature.- Check and clean gas lines.- Increase deposition temperature.
Poor film adhesion - Inadequate substrate cleaning.- High film stress.- Optimize substrate cleaning procedure.- Adjust deposition parameters (temperature, pressure).
Film contamination (e.g., chlorine) - Incomplete precursor reaction.- Deposition temperature too low.- Increase deposition temperature.- Introduce a hydrogen source to aid in chlorine removal.
Rough surface morphology - Gas-phase nucleation.- Lower the deposition pressure.- Adjust the precursor flow rate.

Concluding Remarks

1,1,2-Trichloro-1,2,2-trimethyldisilane presents itself as a valuable single-source precursor for the CVD of silicon-based thin films, particularly silicon carbide. Its use can simplify the deposition process and offer a pathway to high-quality materials. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers to safely and effectively utilize this precursor in their work. Further optimization of the described parameters may be necessary to meet the specific requirements of different applications.

References

  • G. Wang, Y. Dai, H. Yang, Q. Xiong, K. Wang, J. Zhou, Y. Li and S. Wang, Energy & Fuels, 2020, 34, 15557-15578.
  • M. Holubčík, I. Klačková and P. Ďurčanský, Energies, 2020, 13, 4849.
  • Saravanan, S., et al. (2005). Novel Low-Temperature CVD Process for Silicon Carbide MEMS. Purdue Engineering.
  • PubChemLite. (n.d.). 1,1,2-trichloro-1,2,2-trimethyldisilane (C3H9Cl3Si2). Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1,1,2-TRICHLORO-1,2,2-TRIMETHYLDISILANE. Retrieved from [Link]

  • Shao, K., et al. (2020). Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane. American Chemical Society.
  • Walker, K. L., Jardine, R. E., Ring, M. A., & O'Neal, H. E. (1998). Mechanisms and kinetics of the thermal decompositions of trichlorosilane, dichlorosilane, and monochlorosilane. International Journal of Chemical Kinetics, 30(1), 69–88.
  • Tian, Y., et al. (2022). A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. The Journal of Physical Chemistry A, 126(7), 1085–1093.
  • eScholarship. (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. Retrieved from [Link]

  • ResearchGate. (2022, December 5). Thermal decomposition pathways of chlorinated trisilanes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Low-K CVD. Retrieved from [Link]

  • Google Patents. (n.d.). US9371338B2 - Organosilane precursors for ALD/CVD silicon-containing film applications.

Sources

Method

Application Note: Synthesis of Organosilicon Polymers Using 1,1,2-Trichloro-1,2,2-trimethyldisilane

Executive Summary 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive asymmetric chlorodisilane, predominantly sourced from the "disilane fraction" or high-boiling residue of the Müller-Rochow...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive asymmetric chlorodisilane, predominantly sourced from the "disilane fraction" or high-boiling residue of the Müller-Rochow Direct Process[1]. While historically viewed as an industrial byproduct, its unique asymmetric functionality (a trifunctional monomer with two chlorines on one silicon atom and one on the other) makes it an invaluable building block in advanced materials science.

This application note provides detailed, self-validating protocols for utilizing 1,1,2-trichloro-1,2,2-trimethyldisilane to synthesize two critical classes of organosilicon polymers:

  • Polysilazanes/Polycarbosilanes : Curable resins used as precursors for high-performance silicon carbide (SiC) fibers[2].

  • Polysilane Networks : Photoactive, hyperbranched polymers synthesized via Wurtz-type reductive coupling[3].

Mechanistic Rationale & Chemical Properties

The strategic selection of 1,1,2-trichloro-1,2,2-trimethyldisilane over symmetric alternatives (e.g., 1,2-dichloro-1,1,2,2-tetramethyldisilane) is rooted in its structural asymmetry.

  • Branching & Solubility : The trifunctional nature of the molecule ( −SiCl2​−SiCl− backbone) inherently drives the formation of branched or cross-linked polymer networks rather than rigid, linear chains. This branching disrupts polymer crystallinity, significantly enhancing the solubility of the resulting polymer in organic solvents—a critical requirement for downstream processing like melt-spinning or spin-coating[4].

  • Regioselective Reactivity : The steric and electronic differences between the −SiCl2​CH3​ and −SiCl(CH3​)2​ groups allow for regioselective functionalization, such as selective mono-allylation[5], enabling precise control over the polymer's cross-linking density during final curing stages.

Pathway A: Synthesis of Polysilazane Precursors for SiC Fibers

Polysilazanes synthesized from methylchlorodisilanes are the premier precursors for ceramic SiC fibers. By co-condensing 1,1,2-trichloro-1,2,2-trimethyldisilane with alkenyl-chlorosilanes followed by ammonolysis, a curable resin is formed. The inclusion of alkenyl groups allows for low-temperature free-radical curing, preventing the green fibers from melting during the cross-linking phase[6].

Experimental Protocol: Ammonolysis & Co-condensation

Caution: Chlorosilanes react violently with moisture to release HCl gas. All steps must be performed under strict Schlenk conditions using anhydrous solvents.

  • Monomer Preparation : In a flame-dried 2 L jacketed reactor equipped with a mechanical stirrer and a dry-ice condenser, combine 0.5 mol of 1,1,2-trichloro-1,2,2-trimethyldisilane and 0.1 mol of vinylmethyldichlorosilane.

    • Causality: The vinylmethyldichlorosilane is introduced to provide pendant olefinic groups, which are essential for the subsequent free-radical curing of the spun fibers[2].

  • Solvent Addition : Dilute the monomer mixture with 1.0 L of anhydrous toluene. Cool the reactor to -10°C.

    • Causality: Ammonolysis is highly exothermic. Low temperatures prevent premature thermally-induced cross-linking, ensuring the resulting resin remains soluble and processable.

  • Ammonolysis : Sparge anhydrous ammonia ( NH3​ ) gas into the vigorously stirred solution at a rate of 2.0 L/min for 4 hours.

  • Salt Filtration : Filter the bulky ammonium chloride ( NH4​Cl ) byproduct through a medium-porosity glass frit under positive nitrogen pressure.

  • Resin Isolation : Remove the toluene solvent under reduced pressure (50°C, 10 mbar) to yield a viscous, pale-yellow polysilazane resin.

Self-Validation Checkpoint : Prior to solvent removal, extract a 1 mL aliquot of the filtrate. Perform rapid FTIR analysis. The complete disappearance of the strong Si-Cl stretching vibration at 450–600 cm⁻¹ and the appearance of a distinct N-H stretch at ~3400 cm⁻¹ and Si-N-Si stretch at ~900 cm⁻¹ confirms successful ammonolysis. If the Si-Cl band persists, resume NH3​ sparging.

G A 1,1,2-Trichloro-1,2,2-trimethyldisilane + Alkenyl-chlorosilane B Ammonolysis (NH3) in Dry Solvent A->B Co-condensation C Filtration of NH4Cl Salts B->C Salt Removal D Polysilazane Resin Formation C->D Purified Resin E Addition of Free-Radical Generator D->E Formulation F Melt Spinning into Green Fibers E->F Extrusion G Thermal/E-beam Curing to SiC Precursor F->G Crosslinking

Caption: Workflow for synthesizing polysilazane SiC precursor fibers from chlorodisilanes.

Pathway B: Wurtz-Type Reductive Coupling to Polysilanes

Wurtz-type reductive coupling utilizes alkali metals to strip chlorine atoms from the disilane, directly forming highly catenated Si-Si backbones. The resulting hyperbranched polysilanes exhibit unique σ -delocalization, making them valuable as photoresists and hole-transport materials[3].

Experimental Protocol: Sodium-Mediated Coupling
  • Sodium Dispersion : In a 1 L three-neck flask equipped with a reflux condenser and dropping funnel, add 1.2 mol of sodium metal and 400 mL of anhydrous toluene. Heat to 110°C (reflux) and stir at 1000 RPM to create a fine sodium dispersion.

    • Causality: A high-shear sodium dispersion provides a vastly increased surface area compared to sodium chunks. This is critical for driving the heterogeneous Wurtz coupling kinetics faster than competing side reactions (e.g., silylene extrusion).

  • Monomer Addition : Slowly add 0.3 mol of 1,1,2-trichloro-1,2,2-trimethyldisilane dropwise over 2 hours. Maintain reflux. The solution will turn deep purple/blue, indicating the formation of silyl radical anions.

  • Polymerization : Continue refluxing for an additional 4 hours to maximize molecular weight.

  • Quenching : Cool the mixture to 0°C and cautiously add 50 mL of anhydrous isopropanol dropwise.

    • Causality: Unreacted terminal Si-Cl bonds are highly moisture-sensitive and will form siloxanes (Si-O-Si) upon atmospheric exposure, degrading the polymer's electronic properties. Isopropanol quenches residual sodium and converts terminal Si-Cl to stable Si-O-iPr (alkoxy) groups.

  • Isolation : Filter the purple/grey slurry to remove NaCl. Concentrate the filtrate and precipitate the polymer by pouring it into an excess of absolute ethanol. Collect the solid polysilane via centrifugation.

Self-Validation Checkpoint : During the reflux phase, monitor the reaction via ¹H NMR of a quenched aliquot. The disappearance of the sharp Si-CH₃ protons adjacent to the chlorine atoms (typically shifted downfield at ~0.6 ppm) and the emergence of broad, overlapping alkyl peaks (0.1 to 0.4 ppm) confirm successful network polymerization.

G N1 Sodium Dispersion in Refluxing Toluene N2 Dropwise Addition of 1,1,2-Trichloro-1,2,2-trimethyldisilane N1->N2 N3 Wurtz-Type Reductive Coupling (Si-Si Bond Formation) N2->N3 Exothermic Reaction N4 Quenching with Alcohol (MeOH or i-PrOH) N3->N4 Terminate Si-Cl N5 Filtration of NaCl & Solvent Evaporation N4->N5 Salt Removal N6 Precipitation in Ethanol (Polysilane Network) N5->N6 Polymer Isolation

Caption: Mechanistic steps for Wurtz-type reductive coupling of asymmetric chlorodisilanes.

Quantitative Data & Polymer Characteristics

The physical and thermal properties of the resulting polymers are heavily dependent on the chosen synthetic pathway. The table below summarizes the typical analytical profiles of polymers derived from 1,1,2-trichloro-1,2,2-trimethyldisilane.

Polymer TypeSynthesis RouteTarget ApplicationAvg. Yield (%)Molecular Weight ( Mw​ )PDI ( Mw​/Mn​ )Ceramic Yield (1000°C)
Polysilazane Resin AmmonolysisSiC Precursor Fibers85 - 922,500 - 5,0001.8 - 2.5> 65%
Polysilane Network Wurtz CouplingPhotoresists / Electronics60 - 7510,000 - 45,0002.5 - 4.040 - 55%
Polycarbosilane DisproportionationHigh-Temp Ceramics70 - 801,500 - 3,0001.5 - 2.0> 70%

Sources

Application

Application Note: Catalytic Cleavage of Si-Si Bonds in 1,1,2-Trichloro-1,2,2-trimethyldisilane for Monosilane Recovery

Target Audience: Researchers, Process Chemists, and Materials Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary During the Müller-Rochow direct synthesis of methylchlorosilanes, approximat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Materials Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

During the Müller-Rochow direct synthesis of methylchlorosilanes, approximately 4–6% of the output consists of a high-boiling residue (the "disilane fraction"), predominantly composed of 1,1,2-trichloro-1,2,2-trimethyldisilane ( MeCl2​Si-SiClMe2​ ) [1]. Because monosilanes are the fundamental building blocks for the silicone and pharmaceutical industries, valorizing this disilane byproduct into useful monomers (e.g., Me2​SiCl2​ , MeSiCl3​ , and hydridochlorosilanes) is of critical economic and environmental importance.

This application note details two field-proven catalytic workflows for the selective cleavage of the robust Si-Si bond: a homogeneous nucleophilic cleavage using phosphonium chlorides, and a heterogeneous electrophilic cleavage utilizing an AlCl3​ -grafted mesoporous silica catalyst.

Mechanistic Rationale & Catalyst Selection

To design a self-validating and efficient protocol, one must understand the causality behind the Si-Si bond scission. The Si-Si bond in chloromethyldisilanes is sterically shielded and electronically stable, requiring specific activation pathways [2].

Pathway A: Nucleophilic Activation (Phosphonium Chlorides)

Catalysts such as tetrabutylphosphonium chloride ( Bu4​PCl ) operate via nucleophilic attack. The chloride anion attacks the sterically less hindered silicon atom, generating a pentacoordinate, hypervalent silicon intermediate [R3​Si-SiR3​Cl]− . This rehybridization pumps electron density into the Si-Si σ∗ antibonding orbital, drastically weakening the bond. The intermediate subsequently undergoes heterolytic scission, often extruding a stabilized silylene ( :SiMeCl ) [3]. By sparging the system with anhydrous HCl , the silylene is trapped, yielding highly valuable hydridochlorosilanes (e.g., MeSiHCl2​ ).

Pathway B: Electrophilic Activation ( AlCl3​ -Grafted MCM-41)

Traditional homogeneous Lewis acids (like pure AlCl3​ ) polarize the Si-Cl bond to generate transient silyl cations, which induces Si-Si cracking. However, homogeneous AlCl3​ requires high-pressure autoclaves and causes severe reactor corrosion. By covalently grafting AlCl3​ onto the terminal silanol groups of mesoporous MCM-41 silica, we create a high-surface-area heterogeneous catalyst. This concentrates the electrophilic acidic sites, lowering the activation energy sufficiently to allow Si-Si cleavage at atmospheric pressure while mitigating corrosion [1].

Mechanistic Pathway Visualization

SiSi_Cleavage cluster_nucleophilic Nucleophilic Cleavage (e.g., Bu₄PCl) cluster_electrophilic Electrophilic Cleavage (e.g., AlCl₃-MCM-41) Disilane 1,1,2-Trichloro-1,2,2-trimethyldisilane (MeCl₂Si-SiClMe₂) Nu_Attack Cl⁻ Attack (Hypervalent [Si]⁻ Intermediate) Disilane->Nu_Attack Phosphonium Catalyst Lewis_Attack AlCl₃ Coordination (Polarization of Si-Cl) Disilane->Lewis_Attack Lewis Acid Catalyst Silylene Heterolytic Scission (Silylene :SiMeCl Extrusion) Nu_Attack->Silylene Hydrochlorination1 Trapping with HCl Silylene->Hydrochlorination1 Monosilane1 Hydridochlorosilanes (MeSiHCl₂, Me₂SiHCl) Hydrochlorination1->Monosilane1 Cation Si-Si Cracking (Silyl Cation Formation) Lewis_Attack->Cation Hydrochlorination2 Reaction with HCl / Disproportionation Cation->Hydrochlorination2 Monosilane2 Methylchlorosilanes (MeSiCl₃, Me₂SiCl₂) Hydrochlorination2->Monosilane2

Mechanistic pathways for the catalytic cleavage of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Experimental Protocols

Caution: Chlorosilanes are highly reactive with moisture, evolving corrosive HCl gas. All operations must be conducted under strict Schlenk conditions using dry, inert argon.

Protocol A: Homogeneous Nucleophilic Cleavage via Bu4​PCl

Objective: Maximize the yield of bifunctional hydridochlorosilanes [2].

  • System Preparation: Flame-dry a heavy-walled Hastelloy autoclave equipped with a mechanical stirrer, a subsurface gas sparging tube, and a dry-ice condenser. Purge with argon for 15 minutes.

  • Reagent Loading: Charge the reactor with 100 g of the disilane fraction (predominantly 1,1,2-trichloro-1,2,2-trimethyldisilane) and 5 mol% of anhydrous Bu4​PCl .

    • Causality Check: Bu4​PCl is highly hygroscopic. If moisture is introduced, the catalyst deactivates via hydrolysis, and siloxane gels will form.

  • Thermal Activation: Heat the reactor to 120 °C.

    • Causality Check: Temperatures below 100 °C fail to overcome the activation energy for the hypervalent intermediate; temperatures above 140 °C promote non-selective thermal degradation and disproportionation.

  • Hydrochlorination: Sparge anhydrous HCl gas through the liquid phase at a rate of 0.5 equivalents per hour.

    • Causality Check: HCl acts as the chemical trap for the extruded silylene intermediate. Without HCl , the silylenes will rapidly polymerize into intractable polysilanes.

  • In-Process Validation: Extract a 0.5 mL aliquot and analyze via Raman spectroscopy. The disappearance of the Si-Si stretching frequency at ∼400 cm−1 confirms complete disilane cleavage.

  • Isolation: Fractionally distill the crude mixture to isolate MeSiHCl2​ (b.p. 41 °C) and Me2​SiHCl (b.p. 35 °C).

Protocol B: Heterogeneous Electrophilic Cleavage via AlCl3​ -MCM-41

Objective: Perform continuous, atmospheric-pressure cleavage to yield methylchlorosilanes [1].

  • Catalyst Pre-Activation: Load 10 g of synthesized AlCl3​ -grafted MCM-41 into a quartz tube furnace. Heat at 300 °C under a continuous N2​ flow for 3 hours.

    • Causality Check: This step removes physisorbed water from the mesopores. Residual water will hydrolyze the Al-Cl bonds, leaching the active Lewis acid sites and destroying catalytic activity.

  • Reactor Setup: Transfer the activated catalyst to a continuous-flow fixed-bed glass reactor equipped with a heating jacket and a downstream fractional distillation column.

  • Reaction Execution: Heat the catalyst bed to 150 °C. Using a precision syringe pump, feed the disilane fraction into the reactor at a Weight Hourly Space Velocity (WHSV) of 1.5 h−1 under atmospheric pressure.

  • Continuous Distillation: Because the cleavage products ( MeSiCl3​ , b.p. 66 °C; Me2​SiCl2​ , b.p. 70 °C) have significantly lower boiling points than the starting disilane (b.p. ∼155 °C), they will immediately vaporize upon formation.

    • Causality Check: Continuous removal of the volatile monosilanes drives the thermodynamic equilibrium forward (Le Chatelier's Principle) and prevents secondary disproportionation reactions.

Quantitative Data: Catalyst Performance Comparison

The table below synthesizes the expected empirical outcomes based on the catalyst system chosen. Choosing the right protocol depends heavily on whether the target product is a hydridochlorosilane (Protocol A) or a standard methylchlorosilane (Protocol B).

Catalyst SystemMechanism TypeOperating Temp (°C)PressureDisilane Conv. (%)Primary Monosilane ProductsSelectivity (%)
Bu4​PCl + HCl Nucleophilic1201–2 atm> 85 MeSiHCl2​ , Me2​SiHCl 75
Homogeneous AlCl3​ Electrophilic150High (Autoclave)80 MeSiCl3​ , Me2​SiCl2​ 60
AlCl3​ -MCM-41 Electrophilic1501 atm92 MeSiCl3​ , Me2​SiCl2​ 88

Note: The heterogeneous AlCl3​ -MCM-41 system exhibits superior conversion and selectivity compared to homogeneous AlCl3​ due to the spatial confinement of the mesoporous silica, which suppresses bimolecular side reactions.

References

  • Zhang, Z., Chen, C., Ao, Z., Chen, L., & Zhang, N. (2010). AlCl3-Grafted MCM-41 as a New Catalyst for the Catalytic Cleavage of the Si–Si Bond of Methylchlorodisilanes to Methylchloromonosilanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2355-2361. URL:[Link]

  • Santowski, T., Sturm, A. G., Lewis, K. M., Felder, T., Holthausen, M. C., & Auner, N. (2022). Müller–Rochow Reloaded: Single-Step Synthesis of Bifunctional Monosilanes. Organometallics, 41(14), 1891-1904. URL:[Link]

  • Garcia-Escomel, P., et al. (2003). Catalytic cleavage of the Si-Si bond of methylchlorodisilanes with nucleophiles: evidences for a stabilised silylene reaction intermediate. Inorganica Chimica Acta, 350, 407-413. URL:[Link]

Method

Application Note: Surface Functionalization of Silica Nanoparticles with 1,1,2-Trichloro-1,2,2-trimethyldisilane for Advanced Hydrophobic Applications

Introduction: Engineering the Nanoscale Interface Silica nanoparticles (SiNPs) represent a cornerstone of modern nanotechnology, valued for their synthetic versatility, biocompatibility, and robust physical properties.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering the Nanoscale Interface

Silica nanoparticles (SiNPs) represent a cornerstone of modern nanotechnology, valued for their synthetic versatility, biocompatibility, and robust physical properties.[1][2] Their utility spans a wide range of applications, from drug delivery and biomedical imaging to catalysis and advanced coatings.[2][3] The native surface of silica is rich in silanol (Si-OH) groups, rendering it inherently hydrophilic.[4][5] While advantageous for aqueous dispersibility, this hydrophilicity can be a significant limitation for applications requiring interaction with non-polar environments, such as the encapsulation of hydrophobic drugs or the creation of water-repellent surfaces.[6][7]

Surface functionalization provides a powerful strategy to tailor the physicochemical properties of SiNPs.[8] By chemically modifying the surface silanol groups, one can precisely control characteristics like hydrophobicity, surface charge, and reactivity. Silylation, the grafting of organosilane molecules onto the silica surface, is a widely adopted method to impart hydrophobicity.[9]

This application note provides a comprehensive guide to the surface functionalization of silica nanoparticles using 1,1,2-Trichloro-1,2,2-trimethyldisilane, a reactive chlorosilane agent. The protocol herein is designed for researchers, scientists, and drug development professionals seeking to create highly hydrophobic, stable, and well-characterized SiNPs for advanced applications. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline critical characterization techniques for validation, and discuss potential applications and troubleshooting.

Scientific Principles: The Silanization Reaction

The efficacy of the functionalization process hinges on the chemical reaction between the chlorosilyl groups (Si-Cl) of the silane and the hydroxyl groups (Si-OH) present on the silica nanoparticle surface.

The Silica Surface

The surface of an amorphous silica nanoparticle is not perfectly smooth but is populated by various types of silanol groups: isolated, geminal (two hydroxyls on one silicon atom), and vicinal (hydrogen-bonded adjacent hydroxyls).[10] These groups are the primary reactive sites for covalent modification. For a successful and reproducible reaction, it is critical to control the hydration state of the silica surface, as adsorbed water can interfere with the desired reaction pathway.[11]

Reaction Mechanism

The functionalization with 1,1,2-Trichloro-1,2,2-trimethyldisilane proceeds via a nucleophilic substitution reaction. In anhydrous (water-free) conditions, a surface silanol group directly attacks a silicon atom of the disilane, displacing a chloride ion and forming a highly stable siloxane (Si-O-Si) bond.[10][12] This reaction releases hydrogen chloride (HCl) as a byproduct, which should be managed within the reaction setup, often by reacting with a base or being removed under inert gas flow.

In the presence of trace moisture, chlorosilanes can first undergo hydrolysis to form reactive silanols (Si-OH).[8] These newly formed silanols can then either condense with the silica surface or self-condense with other hydrolyzed silane molecules, potentially leading to the formation of a polysiloxane network on the nanoparticle surface.[10] Controlling moisture is therefore paramount to achieving a uniform monolayer coverage.

G cluster_0 Silica Nanoparticle Surface cluster_1 Silylating Agent cluster_2 Functionalized Surface & Byproduct SiNP ≡Si-OH (Surface Silanol) Reaction Reaction (Anhydrous Toluene, Reflux) SiNP->Reaction Silane Cl-Si(CH₃)₂-SiCl₂(CH₃) (1,1,2-Trichloro-1,2,2-trimethyldisilane) Silane->Reaction Product ≡Si-O-Si(CH₃)₂-SiCl₂(CH₃) (Grafted Hydrophobic Group) Reaction->Product Covalent Bond Formation Byproduct HCl (Hydrogen Chloride) Reaction->Byproduct Released

Caption: Reaction scheme for surface functionalization.

Materials, Equipment, and Safety

Materials and Equipment
CategoryItemSpecifications
Nanomaterials Silica Nanoparticles (SiNPs)Non-porous, spherical, specify diameter (e.g., 50-100 nm)
Reagents 1,1,2-Trichloro-1,2,2-trimethyldisilanePurity ≥ 95%
Anhydrous ToluenePurity ≥ 99.8%, <50 ppm water
Anhydrous EthanolFor washing
Nitrogen or Argon GasHigh purity (≥ 99.99%)
Glassware Round-bottom flask (3-neck)Sized for reaction volume
Reflux condenserWith gas inlet/outlet
Septa, magnetic stir bar
Equipment Schlenk line or glove boxFor inert atmosphere handling
Hotplate with magnetic stirrer
Bath sonicatorFor nanoparticle dispersion
High-speed centrifugeFor nanoparticle purification
Drying ovenCapable of reaching 120 °C
DesiccatorFor cooling and storage of dried NPs
Critical Safety Precautions

1,1,2-Trichloro-1,2,2-trimethyldisilane is a reactive chlorosilane. It is crucial to handle this chemical with extreme care.

  • Corrosive and Moisture Sensitive: The reagent is corrosive and reacts violently with water and other protic solvents to release flammable and corrosive hydrogen chloride (HCl) gas.[13][14] All operations must be conducted in a certified fume hood under a dry, inert atmosphere (N₂ or Ar).

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).

  • Fire Hazard: The reagent and solvent (toluene) are flammable.[13] Ensure there are no ignition sources nearby and use explosion-proof equipment where necessary.[14]

  • Storage: Store the silane reagent under an inert atmosphere in a cool, dry, well-ventilated area, away from incompatible materials like water, alcohols, and bases.[15]

Detailed Experimental Protocol

This protocol outlines the solution-phase functionalization of silica nanoparticles.

G start Start step1 Step 1: Drying SiNPs (120°C, 4h) to remove adsorbed water. start->step1 step2 Step 2: Dispersion Disperse dried SiNPs in anhydrous toluene via sonication. step1->step2 step3 Step 3: Reaction Setup Transfer to 3-neck flask under N₂ atmosphere. step2->step3 step4 Step 4: Silane Addition Inject 1,1,2-Trichloro-1,2,2-trimethyldisilane via syringe. step3->step4 step5 Step 5: Reaction Reflux with vigorous stirring (e.g., 110°C, 4-6h). step4->step5 step6 Step 6: Cooling Cool reaction mixture to room temperature. step5->step6 step7 Step 7: Purification (Wash 1) Centrifuge, discard supernatant, resuspend in toluene. step6->step7 step8 Step 8: Purification (Wash 2) Repeat centrifugation/resuspension with ethanol. step7->step8 step9 Step 9: Final Drying Dry functionalized SiNPs under vacuum. step8->step9 end End: Store Hydrophobic SiNPs step9->end

Caption: Experimental workflow for SiNP functionalization.

Step 1: Pre-Treatment of Silica Nanoparticles

  • Rationale: Removing physically adsorbed water from the SiNP surface is the most critical step to prevent uncontrolled hydrolysis of the chlorosilane and ensure a uniform surface reaction.[11]

  • Procedure: Place a known quantity (e.g., 500 mg) of silica nanoparticles in a glass vial. Dry in a vacuum oven at 120 °C for at least 4 hours, or overnight. After drying, transfer the vial to a desiccator and allow it to cool to room temperature.

Step 2: Nanoparticle Dispersion

  • Rationale: A well-dispersed suspension is essential for ensuring that the entire surface area of the nanoparticles is accessible to the silylating agent.

  • Procedure: In a dry, inert atmosphere (e.g., inside a glovebox or using Schlenk techniques), add the dried SiNPs to a flask containing anhydrous toluene (e.g., 50 mL for 500 mg of SiNPs). Seal the flask and place it in a bath sonicator for 15-30 minutes until a homogenous, milky suspension is formed.

Step 3: Functionalization Reaction

  • Rationale: Performing the reaction at reflux in an anhydrous, non-protic solvent under an inert atmosphere maximizes the direct reaction between the silane and surface silanols while preventing side reactions.

  • Procedure:

    • Transfer the nanoparticle suspension to a dry, 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and septa on the remaining inlets.

    • Establish an inert atmosphere by purging the system with dry nitrogen or argon gas.

    • Begin vigorous stirring and heat the suspension to reflux (~110 °C for toluene).

    • Using a dry syringe, carefully inject the 1,1,2-Trichloro-1,2,2-trimethyldisilane into the refluxing suspension. A typical starting ratio is a 5-10 fold mass excess of silane relative to the SiNPs.

    • Maintain the reaction at reflux with continuous stirring for 4-6 hours.

Step 4: Purification of Modified Nanoparticles

  • Rationale: Thorough washing is necessary to remove any unreacted silane, HCl byproduct, and physisorbed siloxane oligomers, ensuring that the final product consists only of covalently modified nanoparticles.

  • Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the suspension to centrifuge tubes. Separate the modified nanoparticles by centrifugation (e.g., 8,000 x g for 15 minutes).

    • Carefully decant and discard the supernatant.

    • Wash the nanoparticle pellet by resuspending it in anhydrous toluene, vortexing or sonicating briefly, and centrifuging again. Repeat this wash step twice.

    • Perform two additional washes using anhydrous ethanol to remove the toluene.

    • After the final wash, decant the supernatant and dry the resulting white powder (the functionalized SiNPs) in a vacuum oven at 60-80 °C overnight.

Characterization and Validation

Confirming the successful functionalization and characterizing the properties of the modified nanoparticles is a crucial part of the workflow.

Characterization TechniquePurposeExpected Result for Successful Functionalization
FTIR Spectroscopy Confirm covalent attachment of organic groups and loss of surface silanols.Appearance of C-H stretching bands (~2960 cm⁻¹).[16] Reduction or disappearance of the free silanol (Si-OH) peak (~3740 cm⁻¹).[16]
Thermogravimetric Analysis (TGA) Quantify the grafting density of the silyl groups.Increased weight loss at high temperatures (200-800 °C) compared to unmodified SiNPs, corresponding to the thermal decomposition of the grafted organic layer.
Contact Angle Goniometry Measure the change in surface wettability from hydrophilic to hydrophobic.A significant increase in the water contact angle on a pressed pellet or coated slide, typically from <30° to >120°.[17]
Dynamic Light Scattering (DLS) Assess hydrodynamic diameter and potential for aggregation in different solvents.Stable dispersion in non-polar solvents (e.g., toluene, hexane). Aggregation in aqueous solutions is expected.
Transmission Electron Microscopy (TEM) Visualize nanoparticle morphology post-reaction.Nanoparticles should retain their original size and spherical morphology without signs of degradation or excessive, irreversible aggregation.[18]

Applications in Drug Development and Research

The successful synthesis of these hydrophobic silica nanoparticles opens doors to numerous high-value applications:

  • Carriers for Hydrophobic Drugs: A major challenge in pharmacology is the delivery of poorly water-soluble drugs.[19] Hydrophobic SiNPs can be loaded with such drugs within a non-polar core, improving their bioavailability and allowing for the development of controlled-release formulations.[7][20][21]

  • Targeted Drug Delivery: The functionalized surface can be further modified with targeting ligands (e.g., antibodies, folic acid) to direct the nanoparticle-drug conjugate specifically to cancer cells or other diseased tissues, minimizing off-target side effects.[19]

  • Advanced Materials: These particles are excellent building blocks for creating superhydrophobic coatings and surfaces.[17][22]

  • Separation Science: Functionalized silica is the basis for stationary phases in reverse-phase high-performance liquid chromatography (HPLC), used for separating non-polar and moderately polar compounds.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Nanoparticle Aggregation 1. Incomplete surface coverage. 2. Presence of moisture during reaction causing inter-particle cross-linking. 3. Inadequate sonication.1. Increase silane concentration or reaction time. 2. Ensure rigorous drying of SiNPs and use of anhydrous solvents. 3. Increase sonication time/power during initial dispersion.
Low Functionalization Efficiency (from TGA/FTIR) 1. Insufficient drying of SiNPs. 2. Inactive or degraded silane reagent. 3. Insufficient reaction time or temperature.1. Dry SiNPs at a higher temperature or for a longer duration under vacuum. 2. Use a fresh bottle of silane; handle and store exclusively under inert gas. 3. Increase reaction time to 8-12 hours or ensure the reaction reaches and maintains reflux.
Poor Dispersibility in Non-Polar Solvents Incomplete or uneven surface modification.Review the entire protocol, paying close attention to the drying, dispersion, and inert atmosphere steps. Consider using a different anhydrous solvent.

References

  • Van Der Voort, P., & Vansant, E. F. (1996). Silylation of the silica surface a review. Journal of Liquid Chromatography & Related Technologies, 19(17-18), 2723-2752. Available at: [Link]

  • Moradi, S., et al. (2019). One-Step Hydrophobic Silica Nanoparticle Synthesis at the Air/Water Interface. ACS Sustainable Chemistry & Engineering, 7(6), 6295-6302. Available at: [Link]

  • Iancu, V., et al. (2022). Synthesis and characterization of silica nanoparticles with modified surface for hydrophobic coatings. Revista de Chimie, 73(2), 235-242. Available at: [Link]

  • Horvath, E., et al. (2001). Preparation and Characterization of Surface-Modified Silica-Nanoparticles. Langmuir, 17(9), 2755-2759. Available at: [Link]

  • Kaewsaneha, C., et al. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. Polymers, 10(6), 592. Available at: [Link]

  • ALWSCI. (2025). What Is Silanization And Why Does It Matter? ALWSCI News. Available at: [Link]

  • Wikipedia. (n.d.). Silanization of silicon and mica. Retrieved from [Link]

  • Predoi, D., et al. (2018). Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis. Nanomaterials, 8(6), 421. Available at: [Link]

  • Parikh, A. N., & Allara, D. L. (1995). Understanding Silane Functionalization. Surface Science and Technology. Available at: [Link]

  • Ghasemlou, M., et al. (2023). Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol-gel method for glass surfaces. Scientific Reports, 13(1), 669. Available at: [Link]

  • van der Beek, L. (2020). Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. Utrecht University Student Theses Repository. Available at: [Link]

  • Xu, W., et al. (2023). Mesoporous silica nanoparticles as a drug delivery mechanism. Frontiers in Chemistry, 11, 1241344. Available at: [Link]

  • PubChem. (n.d.). 1,1,2-Trichloro-1,2,2-trimethyldisilane. National Center for Biotechnology Information. Available at: [Link]

  • Becerril-Chávez, F., et al. (2018). Preparation and characterisation of silica-based nanoparticles for cisplatin release on cancer brain cells. IET Nanobiotechnology, 12(6), 794-799. Available at: [Link]

  • Rosenholm, J. M., et al. (2009). Targeted Intracellular Delivery of Hydrophobic Agents using Mesoporous Hybrid Silica Nanoparticles as Carrier Systems. Nano Letters, 9(9), 3308-3311. Available at: [Link]

  • Zhang, Q., & Zhang, B. (2011). Synthesis and Characterization of Silylated Kaolinite/Silica Core–Shell Nanoparticles. Advanced Materials Research, 332-334, 111-114. Available at: [Link]

  • Khan, S. B., et al. (2021). Hydrophobic Drug Release Studies from the Core/Shell Magnetic Mesoporous Silica Nanoparticles and their Anticancer Application. Proceeding of Pakistan Academy of Sciences: B. Life and Environmental Sciences, 58(2), 1-10. Available at: [Link]

  • Ghasemlou, M., et al. (2023). Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces. Scientific Reports, 13(1), 669. Available at: [Link]

  • Kim, J. H., et al. (2012). Characterizations of Modified Silica Nanoparticles(I). Journal of the Korean Fiber Society, 49(4), 346-352. Available at: [Link]

  • Mamaeva, V., et al. (2013). The Viability of Mesoporous Silica Nanoparticles for Drug Delivery. Expert Opinion on Drug Delivery, 10(11), 1509-1521. Available at: [Link]

  • Jovanović, M., et al. (2024). Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficiency. RSC Advances, 14, 15998-16008. Available at: [Link]

  • Bikiaris, D. N., & Vasileiou, A. A. (2014). Reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica. In Polymer Nanocomposites Based on Silver Nanoparticles. Available at: [Link]

  • Tertykh, V. A., & Belyakova, L. A. (1990). Interaction of trimethyl(trichloromethyl)silane with the silica surface. Journal of Applied Spectroscopy, 53(4), 1121-1124. Available at: [Link]

  • Tenzer, S., et al. (2019). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. Nanomaterials, 9(10), 1437. Available at: [Link]

  • Liberman, A., et al. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Surface Science Reports, 69(2-3), 132-158. Available at: [Link]

  • Lázaro, M. J., et al. (2004). Silylation and surface properties of chemically grafted hydrophobic silica. Journal of Colloid and Interface Science, 277(1), 88-95. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Divergent Approach to Carbosilane Dendrimer Synthesis Initiated by 1,1,2-Trichloro-1,2,2-trimethyldisilane

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of carbosilane dendrimers using 1,1,2-Trichloro-1,2,2-trimethyldisilane as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of carbosilane dendrimers using 1,1,2-Trichloro-1,2,2-trimethyldisilane as a novel core molecule. While not a conventional starting material, its trifunctional nature provides a unique initiation point for divergent dendrimer growth. We present a scientifically grounded, hypothetical protocol based on the well-established principles of organosilicon chemistry, specifically the iterative application of Grignard reactions and platinum-catalyzed hydrosilylation. This guide details the underlying chemical logic, provides step-by-step experimental procedures, outlines characterization techniques, and discusses potential applications for these novel dendritic structures.

Introduction: The Allure of Carbosilane Dendrimers

Dendrimers are perfectly branched, monodisperse macromolecules that have garnered significant attention across various scientific disciplines.[1] Among the diverse family of dendritic polymers, carbosilane dendrimers are distinguished by their backbone of alternating silicon and carbon atoms. This unique structure imparts exceptional chemical and thermal stability, owing to the high energy and low polarity of the Si-C bond.[2] These properties, combined with a hydrophobic interior and a highly functionalizable periphery, make carbosilane dendrimers prime candidates for advanced applications, including as nanocarriers for drug delivery, scaffolds in catalysis, and as building blocks for novel materials.[3][4]

The synthesis of carbosilane dendrimers is most commonly achieved through a divergent strategy. This method involves a repetitive sequence of two high-yield reactions:

  • Nucleophilic Substitution: Typically a Grignard or organolithium reaction to install reactive peripheral groups (e.g., allyl or vinyl) onto chlorosilyl functionalities.[4]

  • Hydrosilylation: A platinum-catalyzed addition of a hydrosilane (e.g., trichlorosilane) across the peripheral carbon-carbon double bonds to create a new layer of chlorosilyl groups.[5]

This iterative process allows for the precise, layer-by-layer construction of the dendrimer, with each layer referred to as a "generation" (G).

This application note explores a novel synthetic pathway utilizing 1,1,2-Trichloro-1,2,2-trimethyldisilane as the central core (G0). The presence of three reactive Si-Cl bonds on this asymmetric disilane core offers a unique trifunctional starting point for building a dendritic architecture. While direct literature for this specific precursor is scarce, its known reactivity as a chlorosilane allows us to propose a robust and logical synthetic protocol.

Proposed Synthetic Strategy: A Hypothetical Pathway

The core of our proposed method is the divergent growth from the 1,1,2-Trichloro-1,2,2-trimethyldisilane (G0) core. The three chlorine atoms serve as the initial reaction sites.

Causality of Experimental Choices
  • Step 1: Alkylation via Grignard Reaction (G0 → G1). The foundational step involves the reaction of the G0 core with allylmagnesium bromide. The Grignard reagent, a potent nucleophile, attacks the electrophilic silicon centers, leading to the substitution of all three chloride ions with allyl groups. This reaction is driven by the formation of stable magnesium salts and the robust Si-C bond. Allyl groups are chosen over vinyl groups due to their slightly higher reactivity in subsequent hydrosilylation steps and the formation of a more flexible propyl spacer.[1]

  • Step 2: Branching via Hydrosilylation (G1 → G2 Precursor). The first-generation triallyl dendrimer (G1) is then treated with a hydrosilane, such as trichlorosilane (HSiCl₃), in the presence of a platinum catalyst (e.g., Karstedt's catalyst). The catalyst facilitates the efficient addition of the Si-H bond across the terminal C=C bonds of the allyl groups.[6] By using trichlorosilane, each single branch of the G1 dendrimer is converted into three new reactive sites (SiCl₃), thus exponentially increasing the terminal functionalities. This creates the G2 precursor, bearing nine Si-Cl bonds.

This two-step cycle can be repeated to build higher generations (G2, G3, and so on), with each cycle tripling the number of peripheral functional groups.

Visualizing the Synthetic Workflow

The iterative nature of this divergent synthesis is illustrated below.

G cluster_0 Generation 0 cluster_1 Generation 1 cluster_2 Generation 2 Precursor cluster_3 Generation 2 G0 1,1,2-Trichloro-1,2,2- trimethyldisilane (3 Si-Cl) G1 G1-Allyl Dendrimer (3 Allyl groups) G0->G1  + AllylMgBr (Grignard Reaction) G2_Cl G2-Chloro Dendrimer (9 Si-Cl) G1->G2_Cl  + HSiCl₃ / Pt catalyst (Hydrosilylation) G2_Allyl G2-Allyl Dendrimer (9 Allyl groups) G2_Cl->G2_Allyl  + AllylMgBr (Grignard Reaction) ... ... G2_Allyl->...  Repeat Cycle for Higher Generations

Sources

Method

Grignard Coupling Reaction Conditions for 1,1,2-Trichloro-1,2,2-trimethyldisilane: A Detailed Guide

An Application Note and Protocol for Researchers Abstract: This document provides a comprehensive guide to the Grignard coupling reaction involving 1,1,2-Trichloro-1,2,2-trimethyldisilane. The focus is on establishing ro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide to the Grignard coupling reaction involving 1,1,2-Trichloro-1,2,2-trimethyldisilane. The focus is on establishing robust experimental protocols by elucidating the underlying reaction mechanisms and critical parameters. This guide is intended for researchers in materials science, organosilicon chemistry, and drug development who seek to functionalize this versatile building block. We will explore strategies for controlling the degree of substitution, from selective monosubstitution to exhaustive trisubstitution, by carefully manipulating reaction conditions.

Introduction and Scientific Background

1,1,2-Trichloro-1,2,2-trimethyldisilane (Me₃Si₂Cl₃) is a reactive precursor for the synthesis of functionalized disilanes and higher-order silicon-containing polymers. The presence of three reactive Si-Cl bonds on a compact disilane core allows for the introduction of a variety of organic moieties. The Grignard reaction, a cornerstone of organometallic chemistry, offers a powerful and versatile method for forming stable silicon-carbon (Si-C) bonds via nucleophilic substitution at the electrophilic silicon centers.[1][2][3]

The successful application of this reaction requires a nuanced understanding of the interplay between the Grignard reagent's structure, stoichiometry, solvent effects, and reaction temperature. Unlike simple monochlorosilanes, the multiple reactive sites on Me₃Si₂Cl₃ present a unique challenge: controlling the extent of the reaction to achieve a desired product, be it a mono-, di-, or tri-substituted disilane. This guide provides the theoretical grounding and practical protocols to navigate these challenges.

Reaction Mechanism and Controlling Principles

The Grignard reaction with a chlorosilane is fundamentally a nucleophilic substitution. The Grignard reagent (R-MgX), which exists in solution as a complex mixture governed by the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂), provides a potent carbanion-like nucleophile (R⁻).[2][4][5] This nucleophile attacks one of the electron-deficient silicon atoms of the disilane, displacing a chloride ion to form a new Si-C bond and magnesium halide salts.

The reactivity of the Si-Cl bonds is influenced by the existing substituents. As chlorine atoms are sequentially replaced by organic groups (R), the electrophilicity of the remaining silicon centers decreases, making subsequent substitutions progressively more difficult.[1] This inherent reactivity gradient can be exploited to favor partial substitution products.

Grignard_Mechanism cluster_reagent Grignard Reagent (Schlenk Equilibrium) cluster_reaction Nucleophilic Substitution RMgX_2 2 R-Mg-X R2Mg R₂Mg RMgX_2->R2Mg MgX2 MgX₂ Silane Me₃Si₂Cl₂-Cl Product Me₃Si₂Cl₂-R Silane->Product Substitution Salt MgXCl Grignard R-Mg-X Grignard->Silane Nucleophilic Attack

Caption: General mechanism of Grignard coupling with a chlorosilane.

Critical Reaction Parameters: A Tabulated Guide

Control over the reaction's outcome is achieved by manipulating several key parameters. The choices made will dictate the product distribution and overall yield.

ParameterEffect on Reaction & Expert Recommendations
Grignard Reagent (R-MgX) Structure: Sterically hindered Grignards (e.g., tert-butylmagnesium chloride) can lead to reduction of the Si-Cl bond instead of substitution.[3] Primary and aryl Grignards are generally preferred for substitution. Reactivity: Reactivity generally follows the order Alkyl > Aryl.
Stoichiometry (Grignard:Disilane) Monosubstitution: Use a stoichiometric ratio of 1:1 or slightly less (e.g., 0.9:1) to favor the single addition product. Disubstitution: A ratio of ~2:1 is a starting point, but will likely yield a mixture of mono-, di-, and tri-substituted products. Requires careful monitoring and purification. Trisubstitution: Use a stoichiometric excess of the Grignard reagent (e.g., 3.3 to 3.5 equivalents) to drive the reaction to completion.
Order of Addition Normal Addition (Silane to Grignard): This method maintains an excess of the Grignard reagent throughout the addition, strongly favoring exhaustive substitution to yield the tri-substituted product.[3] Reverse Addition (Grignard to Silane): This is the preferred method for achieving partial, controlled substitution (monosubstitution).[3] The Grignard reagent is the limiting reactant at all times, minimizing over-reaction.
Solvent Tetrahydrofuran (THF): Generally promotes faster reaction rates compared to diethyl ether.[5] Its higher boiling point (66 °C) allows for reflux conditions if necessary. However, it readily dissolves magnesium halide byproducts, which can complicate work-up.[3] Diethyl Ether (Et₂O): A classic solvent for Grignard reactions. Magnesium salts are less soluble, often precipitating from the solution, which can aid in driving the reaction to completion and simplifying filtration.
Temperature The reaction is exothermic. Initial addition should always be performed at low temperature (0 °C to -10 °C) to control the reaction rate and minimize side reactions.[6] After addition, the reaction may be allowed to warm to room temperature or gently refluxed to ensure completion.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Grignard reagents are highly reactive with water and atmospheric oxygen.

Protocol 1: Selective Monosubstitution via Reverse Addition

This protocol is designed to favor the formation of 1,2-dichloro-1-(organo)-1,2,2-trimethyldisilane.

1. Reactor Setup:

  • Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser topped with an inert gas inlet, and a thermometer.

  • Under a positive pressure of inert gas, charge the flask with 1,1,2-Trichloro-1,2,2-trimethyldisilane (1.0 eq.) and anhydrous THF or diethyl ether.

  • Cool the flask to 0 °C using an ice-water bath.

2. Grignard Addition:

  • Charge the dropping funnel with a standardized solution of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 0.95 eq.).

  • Add the Grignard reagent dropwise to the stirred solution of the chlorodisilane over 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.[6]

3. Reaction and Quenching:

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS if possible.

  • Once the reaction is deemed complete, cool the flask back to 0 °C.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

4. Work-up and Purification:

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to isolate the monosubstituted product from unreacted starting material and higher substitution products.

Protocol 2: Exhaustive Trisubstitution via Normal Addition

This protocol aims to synthesize the fully functionalized 1,1,2-tri(organo)-1,2,2-trimethyldisilane.

1. Reactor Setup:

  • In a three-necked, flame-dried flask prepared as above (but without the dropping funnel initially), place magnesium turnings and a crystal of iodine (to initiate).

  • Add a small portion of a solution of the corresponding organic halide in anhydrous THF or diethyl ether.

  • Once the Grignard formation initiates (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise to maintain a gentle reflux, forming the Grignard reagent in situ.

  • After formation is complete, cool the Grignard solution to 0 °C and attach the dropping funnel.

2. Silane Addition:

  • In the dropping funnel, prepare a solution of 1,1,2-Trichloro-1,2,2-trimethyldisilane (1.0 eq.) in the same anhydrous solvent. Note that the Grignard reagent should be in excess (3.3-3.5 eq.).

  • Add the silane solution dropwise to the vigorously stirred Grignard reagent, maintaining the temperature below 10 °C.

3. Reaction and Work-up:

  • After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to drive the reaction to completion.

  • Cool the reaction and perform the quenching and work-up steps as described in Protocol 1.

4. Purification:

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel, depending on the physical properties of the final product.

Experimental Workflow and Troubleshooting

Experimental_Workflow Grignard Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Flame-Dry Glassware B Add Anhydrous Solvent & Reactants A->B C Cool to 0 °C B->C D Slow Dropwise Addition (Control Temp & Stoichiometry) C->D E Stir (RT or Reflux) Monitor Progress (GC-MS) D->E F Quench with aq. NH₄Cl E->F G Extract with Organic Solvent F->G H Dry, Filter & Concentrate G->H I Purify (Vacuum Distillation) H->I Final Product Characterization\n(NMR, MS, IR) Final Product Characterization (NMR, MS, IR) I->Final Product Characterization\n(NMR, MS, IR)

Sources

Application

Application Notes and Protocols for Silicon Carbide Thin Film Growth using 1,1,2-Trichloro-1,2,2-trimethyldisilane

For Researchers, Scientists, and Drug Development Professionals Foreword: A Novel Precursor for Advanced Silicon Carbide Films The pursuit of high-quality silicon carbide (SiC) thin films is driven by their exceptional p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Novel Precursor for Advanced Silicon Carbide Films

The pursuit of high-quality silicon carbide (SiC) thin films is driven by their exceptional properties, making them indispensable for high-power, high-frequency, and high-temperature electronic devices. The choice of precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) is paramount in dictating the final film characteristics. This document introduces 1,1,2-Trichloro-1,2,2-trimethyldisilane as a promising, yet underexplored, precursor for the growth of SiC thin films. Its unique molecular structure, containing both silicon-silicon and silicon-carbon bonds, alongside reactive chlorine atoms, presents a compelling case for its application in achieving high-purity, crystalline SiC layers at potentially lower temperatures.

These application notes provide a comprehensive guide, synthesizing established principles of chlorinated silane chemistry with the specific attributes of 1,1,2-Trichloro-1,2,2-trimethyldisilane. While direct, peer-reviewed protocols for this specific precursor are not widely available, the following methodologies are constructed based on extensive research into analogous organochlorosilane precursors and are designed to serve as a robust starting point for process development.

The Precursor: 1,1,2-Trichloro-1,2,2-trimethyldisilane

1,1,2-Trichloro-1,2,2-trimethyldisilane (C₃H₉Cl₃Si₂) is a liquid organosilane compound with a molecular weight of 207.63 g/mol .[1] Its key features as a SiC precursor include:

  • Inherent Si-C and Si-Si Bonds: The presence of methyl groups and a disilane backbone can facilitate the formation of the SiC lattice.

  • Chlorine Content: The chlorine atoms are expected to reduce gas-phase nucleation, a common issue with traditional silane precursors, leading to smoother films and higher growth rates.[2][3]

  • Liquid State: Its liquid form at room temperature allows for convenient handling and delivery to the deposition chamber using a bubbler system.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₃H₉Cl₃Si₂[1]
Molecular Weight 207.63 g/mol [1]
Appearance Liquid[1]
Boiling Point ~175 °C (estimated)
Density ~1.1 g/cm³ (estimated)
Safety and Handling

1,1,2-Trichloro-1,2,2-trimethyldisilane is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][4] It is crucial to handle this precursor in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The precursor should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with moisture. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5]

Theoretical Grounding: The Chemistry of Deposition

The decomposition is expected to initiate through the cleavage of the Si-Si or Si-Cl bonds. The presence of methyl groups suggests that the release of methyl radicals or methane could also be a primary decomposition pathway. The chlorinated silicon species generated in the gas phase are less prone to homogeneous nucleation compared to SiH₄, which is a significant advantage for achieving high-quality films.[2]

Caption: Proposed reaction pathway for SiC growth.

Application Protocol: Chemical Vapor Deposition (CVD)

This protocol outlines a starting point for the deposition of SiC thin films using 1,1,2-Trichloro-1,2,2-trimethyldisilane in a horizontal hot-wall CVD reactor. A carbon source, such as propane (C₃H₈), is used to control the Si/C ratio in the grown film.

Experimental Setup

A standard horizontal hot-wall CVD system equipped with a graphite susceptor is suitable for this process. The 1,1,2-Trichloro-1,2,2-trimethyldisilane should be contained in a stainless-steel bubbler maintained at a constant temperature to ensure a stable vapor pressure. Mass flow controllers (MFCs) are required for precise control of the precursor, carrier gas (H₂ or Ar), and carbon source gas.

CVD_Setup cluster_gas Gas Delivery cluster_reactor CVD Reactor H2 H₂/Ar Carrier Gas MFCs Mass Flow Controllers H2->MFCs C3H8 C₃H₈ Source C3H8->MFCs Precursor_Bubbler 1,1,2-Trichloro-1,2,2- trimethyldisilane Bubbler Precursor_Bubbler->MFCs Inlet Gas Inlet MFCs->Inlet Gas Mixture Furnace Tube Furnace Inlet->Furnace Susceptor Graphite Susceptor with Substrate Outlet Exhaust Furnace->Outlet Vacuum_Pump Vacuum_Pump Outlet->Vacuum_Pump To Vacuum Pump

Caption: Schematic of a horizontal hot-wall CVD system.

Step-by-Step Protocol
  • Substrate Preparation:

    • Use on-axis or off-axis 4H- or 6H-SiC wafers as substrates.

    • Perform a standard RCA clean to remove organic and metallic contaminants.

    • Load the substrate onto the graphite susceptor in the center of the quartz tube.

  • System Pump-Down and Leak Check:

    • Pump the reactor down to a base pressure of < 1 x 10⁻⁵ Torr.

    • Perform a leak check to ensure the integrity of the system.

  • Temperature Ramp-Up:

    • Introduce a high flow of hydrogen (H₂) or argon (Ar) carrier gas (e.g., 10-20 slm).

    • Ramp up the furnace temperature to the desired growth temperature (e.g., 1300-1600 °C). The use of chlorinated precursors may allow for lower deposition temperatures compared to silane-based chemistry.[3]

  • In-situ Etching (Optional):

    • To prepare the substrate surface, an in-situ etch can be performed using HCl gas (e.g., 100-200 sccm) for 5-10 minutes at the growth temperature.

  • Deposition:

    • Set the reactor pressure to the desired deposition pressure (e.g., 50-200 Torr).

    • Stabilize the gas flows of the carrier gas and the carbon source (propane).

    • Introduce the 1,1,2-Trichloro-1,2,2-trimethyldisilane vapor into the reactor by flowing the carrier gas through the bubbler. The bubbler temperature should be maintained between 30-60 °C to achieve a suitable vapor pressure.

    • The growth time will depend on the desired film thickness and the growth rate, which needs to be determined experimentally.

  • Cool-Down:

    • After the desired deposition time, switch off the precursor and carbon source flows.

    • Cool down the reactor to room temperature under a high flow of the carrier gas.

Suggested Process Parameters
ParameterRangeRationale
Substrate Temperature 1300 - 1600 °CLower temperatures may be possible due to the reactivity of the disilane.[3]
Reactor Pressure 50 - 200 TorrInfluences gas phase reactions and boundary layer thickness.
H₂/Ar Carrier Gas Flow 10 - 20 slmHigh flow rates are typical for hot-wall CVD.
Precursor Bubbler Temp. 30 - 60 °CTo achieve adequate and stable precursor vapor pressure.
Precursor Flow Rate 5 - 50 sccmTo be optimized for desired growth rate and film quality.
C/Si Ratio 0.8 - 1.5Critical for achieving stoichiometric and high-quality SiC films.

Application Protocol: Atomic Layer Deposition (ALD)

While there are no specific reports on the use of 1,1,2-Trichloro-1,2,2-trimethyldisilane for SiC ALD, a theoretical framework suggests that chlorinated silanes, in combination with a suitable carbon precursor, could be promising for low-temperature SiC ALD.[7][8] This hypothetical protocol is based on the principles of ALD and the predicted reactivity of the precursor.

ALD Mechanism and Precursor Selection

A successful thermal ALD process for SiC requires two self-limiting half-reactions. Disilane (Si₂H₆) has been identified as a promising silicon precursor for SiC ALD.[7][8] The chlorinated nature of 1,1,2-Trichloro-1,2,2-trimethyldisilane may offer advantages in terms of surface reactions. A suitable carbon co-reactant, such as a short-chain alkene or alkyne (e.g., ethylene, acetylene), would be required.

Caption: A hypothetical ALD cycle for SiC growth.

Step-by-Step Protocol
  • System Preparation:

    • Use a standard thermal ALD reactor.

    • Heat the substrate to the desired deposition temperature within the ALD window (e.g., 300-500 °C).

  • ALD Cycle:

    • Step 1 (Precursor Pulse): Introduce a pulse of 1,1,2-Trichloro-1,2,2-trimethyldisilane vapor into the reactor. The pulse duration should be long enough to saturate the substrate surface.

    • Step 2 (Purge): Purge the reactor with an inert gas (Ar or N₂) to remove any unreacted precursor and byproducts from the gas phase.

    • Step 3 (Co-reactant Pulse): Introduce a pulse of the carbon co-reactant (e.g., ethylene).

    • Step 4 (Purge): Purge the reactor again with the inert gas to remove unreacted co-reactant and byproducts.

  • Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.

Suggested Process Parameters
ParameterRangeRationale
Substrate Temperature 300 - 500 °CWithin the predicted thermal ALD window for related precursors.[7][8]
Precursor Pulse Time 0.1 - 2.0 sTo be optimized for surface saturation.
Purge Time 5 - 20 sTo ensure complete removal of non-adsorbed species.
Co-reactant Pulse Time 0.1 - 2.0 sTo be optimized for complete surface reaction.

Film Characterization

After deposition, a comprehensive characterization of the SiC thin films is essential to evaluate their quality and properties.

Characterization TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Surface morphology, thickness (from cross-section)
Atomic Force Microscopy (AFM) Surface roughness, topography
X-ray Diffraction (XRD) Crystallinity, crystal orientation, polytype identification
Raman Spectroscopy Crystalline quality, polytype, stress
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical bonding states
Transmission Electron Microscopy (TEM) Microstructure, defects, interface quality
Four-Point Probe / Hall Effect Electrical resistivity, carrier concentration, mobility

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Surface Morphology (Roughness) Gas-phase nucleationIncrease carrier gas flow, reduce precursor partial pressure, lower deposition temperature.
Polycrystalline or Amorphous Film Insufficient temperature for crystallizationIncrease deposition temperature, optimize C/Si ratio.
Carbon or Silicon Inclusions Incorrect C/Si ratioAdjust the flow rate of the carbon source.
Low Growth Rate Insufficient precursor flow or low temperatureIncrease precursor bubbler temperature, increase precursor flow rate, increase deposition temperature.

Conclusion and Future Outlook

1,1,2-Trichloro-1,2,2-trimethyldisilane holds promise as a precursor for the growth of high-quality SiC thin films. Its chlorinated nature is expected to mitigate issues of gas-phase nucleation, a common challenge in SiC CVD. The protocols provided herein, while based on established principles of similar chemistries, offer a solid foundation for researchers to begin exploring the potential of this novel precursor. Further experimental work is necessary to fully elucidate its decomposition pathways and to optimize deposition processes for both CVD and ALD. The successful development of processes using this precursor could lead to advancements in the fabrication of next-generation SiC-based electronic and optoelectronic devices.

References

  • Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. (2025, October 30). Source.
  • Investigating routes toward atomic layer deposition of silicon carbide: Ab initio screening of potential silicon and carbon precursors. (2016, October 18). AIP Publishing. Retrieved from [Link]

  • Investigating routes toward atomic layer deposition of silicon carbide: Ab initio screening of potential silicon and carbon precursors | Request PDF. ResearchGate. Retrieved from [Link]

  • Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | Request PDF. ResearchGate. Retrieved from [Link]

  • Low temperature SiC film deposition using trichlorosilane gas and monomethylsilane gas. (2011, September 15). PubMed. Retrieved from [Link]

  • Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si2HnCl6-n, n = 0−6) Studied by ab Initio Molecular Orbital Methods | The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane - The Journal of Physical Chemistry A - ACS Figshare. ACS Publications. Retrieved from [Link]

  • US20150013595A1 - Silicon carbide crystal growth in a cvd reactor using chlorinated chemistry - Google Patents. Google Patents.
  • Growth of Crystalline Silicon Carbide by CVD Using Chlorosilane Gases MJ Loboda. Source.
  • 1,1,2-Trichloro-1,2,2-trimethyldisilane | C3H9Cl3Si2 | CID 83551. PubChem. Retrieved from [Link]

  • Superconformal silicon carbide coatings via precursor pulsed chemical vapor deposition. ChemRxiv. Retrieved from [Link]

  • Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS. PMC. Retrieved from [Link]

  • 職場のあんぜんサイト:1,1,2-トリクロロ-1,2,2-トリフルオロエタン. 職場のあんぜんサイト. Retrieved from [Link]

  • Advances in SiC growth using chloride-based CVD. Diva-Portal.org. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane

Welcome to the Technical Support Center for highly reactive silicon precursors. 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a critical intermediate with a boiling point of 159.2°C[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly reactive silicon precursors. 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a critical intermediate with a boiling point of 159.2°C[1]. Due to the intense electrophilicity of its silicon centers and the presence of three labile Si-Cl bonds, this compound exhibits instantaneous hydrolysis kinetics upon exposure to even parts-per-million (ppm) levels of moisture.

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting, and strict environmental controls to prevent the degradation of this precursor into intractable siloxanes and corrosive hydrogen chloride (HCl) gas[2].

Part 1: Diagnostic Troubleshooting & FAQs

Q: We are using a nitrogen blanket in our fume hood, but our 1,1,2-Trichloro-1,2,2-trimethyldisilane still turns cloudy and precipitates. Why is hydrolysis occurring? A: A static nitrogen blanket is fundamentally insufficient for rapid-hydrolysis chlorosilanes. Nitrogen is lighter than ambient air, meaning micro-currents in the fume hood can easily displace the blanket, introducing atmospheric moisture. Furthermore, chlorosilanes exhibit instantaneous hydrolysis kinetics; relying on bulk exhaust or static blankets fails to prevent moisture ingress[2]. Mechanistic Solution: Switch to Ultra-High Purity (UHP) Argon. Argon is denser than air and settles over the reaction mixture, providing a robust physical shield. Implement a continuous positive pressure purge rather than a static blanket to actively sweep away any microscopic leaks[2].

Q: How do we prevent surface-level hydrolysis caused by the reaction glassware itself? A: Borosilicate glass is covered in surface silanol (Si-OH) groups that strongly hydrogen-bond with atmospheric water. Standard oven drying only removes bulk water, leaving a microscopic hydration layer that will instantly react with the Si-Cl bonds of the disilane. Mechanistic Solution: Glassware must be heated above 120°C for at least 12 hours to provide the kinetic energy necessary to break these hydrogen bonds. Crucially, the glassware must be assembled while hot and immediately subjected to a minimum of three high-vacuum/inert gas cycles on a Schlenk line[3]. This physically evacuates the desorbed water molecules before they can re-adsorb to the glass surface.

Q: What is the most reliable method to ensure our reaction solvents are completely anhydrous? A: Chemical drying agents (like molecular sieves) are necessary but insufficient on their own because they do not remove dissolved oxygen or atmospheric gases trapped within the solvent matrix. Mechanistic Solution: Solvents must first be passed through a Solvent Purification System (SPS) or distilled over a sodium/benzophenone ketyl radical indicator. Following this, you must perform a strict Freeze-Pump-Thaw degassing protocol[4].

Part 2: Self-Validating Experimental Protocols

To guarantee scientific integrity, every procedure used with 1,1,2-Trichloro-1,2,2-trimethyldisilane must incorporate a self-validating mechanism to prove the environment is truly anhydrous before the chemical is introduced.

Protocol A: Hot-Assembly Schlenk Line Cycling[3]

Purpose: Complete elimination of surface-adsorbed moisture from reaction vessels.

  • Bake: Place all required glassware (flasks, condensers, addition funnels) in a drying oven at >120°C for a minimum of 12 hours.

  • Hot Assembly: Remove the glassware from the oven using heat-resistant gloves. Immediately apply a high-vacuum hydrocarbon grease to the ground glass joints and assemble the apparatus while it is still hot.

  • Evacuation: Connect the apparatus to the Schlenk line and open the flask to the vacuum manifold (target pressure: 10−3 mbar). Allow it to evacuate for 5-10 minutes as the glass cools.

  • Backfill: Slowly open the double-oblique stopcock to backfill the flask with UHP Argon.

  • Cycle: Repeat the evacuation and backfill process (Steps 3 and 4) three times.

  • Self-Validating Mechanism: Equip the vacuum manifold with a digital Pirani gauge. The protocol is validated when the system consistently returns to the baseline ultimate pressure (e.g., 10−3 mbar) within seconds during the final evacuation cycle, proving the absolute absence of outgassing from residual moisture or micro-leaks.

Protocol B: Freeze-Pump-Thaw Solvent Degassing[4]

Purpose: Removal of dissolved atmospheric moisture and oxygen from solvents.

  • Freeze: Seal the pre-dried solvent in a heavy-walled Schlenk flask. Immerse the flask in a liquid nitrogen Dewar (-196°C) until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the high-vacuum manifold for 2-3 minutes to evacuate the headspace of expelled gases.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and allow it to thaw completely in a warm water bath.

  • Cycle: Repeat Steps 1-3 for a minimum of three cycles.

  • Self-Validating Mechanism: This protocol is visually self-validating. During the first thaw, vigorous bubbling will occur as trapped gases escape the solid matrix. The system is validated as fully degassed when zero bubbles are observed rising from the melting solvent during the final thawing phase[4].

Part 3: Quantitative Data & Thresholds

The following table summarizes the critical control parameters required to prevent the hydrolysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

ParameterCritical ThresholdMechanistic Consequence of FailurePreventive Action
Solvent Moisture < 5 ppmRapid silanol formation & yield lossSPS purification + Freeze-Pump-Thaw
Atmosphere Moisture < 1 ppmInstantaneous HCl gas generationGlovebox or continuous UHP Argon purge
Glassware Adsorbed H₂O < 0.1 mg/cm²Surface-catalyzed siloxane condensation>120°C oven drying + 3x Vac/Argon cycles
Reaction Temperature < 159.2°C (BP)Thermal decomposition / volatilizationStrict thermal control & active cold chain
Part 4: Mechanistic & Workflow Visualizations

Hydrolysis A 1,1,2-Trichloro-1,2,2-trimethyldisilane (Moisture Sensitive) B Nucleophilic Attack (H2O from Air/Solvent) A->B Exposure C Silanol Formation (Si-OH) + HCl Gas B->C Rapid Hydrolysis D Siloxane Condensation (Si-O-Si Networks) C->D Autocatalysis

Hydrolysis and condensation pathway of chlorodisilanes upon moisture exposure.

Workflow N1 Oven Drying (>120°C, 12h) N2 Hot Assembly on Schlenk Line N1->N2 N3 High Vacuum (10^-3 mbar) N2->N3 N4 UHP Argon Backfill N3->N4 N4->N3 Cycle 3x N5 Validation: Stable Baseline Pressure N4->N5 Final Cycle

Self-validating Schlenk line cycling protocol for eliminating surface moisture.

References
  • 1,1,2-trichloro-1,2,2-trimethyldisilane - ChemNet - chemnet.com -
  • Kinetic Stability and Safety Management Protocols for High-Reactivity Precursors (Zr, Hf, and Si) in Semiconductor Manufacturing: Focusing on Thermal Runaway and Hydrolysis Risks - acs.org -
  • An Illustrated Guide to Schlenk Line Techniques - schlenklinesurvivalguide.com -
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - pitt.edu -

Sources

Optimization

Technical Support Center: Optimizing Product Yield in 1,1,2-Trichloro-1,2,2-trimethyldisilane Fractional Distillation

Welcome to the technical support center for the fractional distillation of 1,1,2-Trichloro-1,2,2-trimethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to address common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the fractional distillation of 1,1,2-Trichloro-1,2,2-trimethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve purification outcomes. As organosilicon compounds are foundational materials in numerous high-technology sectors, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting, FAQs, and validated protocols to enhance your product yield and purity.

Section 1: Critical Safety Protocols for Handling Chlorosilanes

Chlorosilanes are hazardous materials that demand rigorous safety procedures. Their reactivity, particularly with moisture, presents significant risks.[1][3] Failure to adhere to safety protocols can result in equipment damage, experiment failure, and serious personal injury.

Q: What are the primary hazards associated with 1,1,2-Trichloro-1,2,2-trimethyldisilane and other chlorosilanes? A: The primary hazards are:

  • High Reactivity with Water: Chlorosilanes react exothermically and rapidly with water, including atmospheric moisture, to produce corrosive and toxic hydrogen chloride (HCl) gas.[1][3][4] This reaction can cause pressure buildup in sealed containers.

  • Corrosivity: The compound itself and the HCl byproduct are highly corrosive to skin, eyes, and the respiratory tract, capable of causing severe chemical burns.[3][4]

  • Flammability: 1,1,2-Trichloro-1,2,2-trimethyldisilane is a flammable liquid with a flash point of 47.6°C.[5][6] Vapors can form explosive mixtures with air.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound? A: A comprehensive PPE setup is non-negotiable.

  • Eye Protection: Chemical splash goggles and a full-face shield are essential. Contact lenses should never be worn, as they can trap corrosive vapors against the eye.[7]

  • Hand Protection: Use neoprene or nitrile rubber gloves. Ensure they are rated for chlorinated and corrosive compounds.

  • Body Protection: A flame-retardant lab coat and suitable protective clothing are required. For larger quantities or potential splash risks, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling must be performed in a certified chemical fume hood with robust ventilation.[8] In case of ventilation failure or emergency, a self-contained breathing apparatus (SCBA) is necessary.[7]

Q: How should a chlorosilane spill or fire be managed? A:

  • Spills: Evacuate the area immediately. Do NOT use water to clean up the spill, as this will generate large amounts of HCl gas. Cover the spill with an inert, dry absorbent material like sand or vermiculite. Use spark-proof tools for cleanup.[9]

  • Fires: For small fires, use a dry chemical (Class B) or carbon dioxide (CO2) extinguisher.[3] NEVER use water , as it will intensify the fire and release corrosive gas.[3][4] For larger fires, evacuate and contact emergency responders. Personnel fighting chlorosilane fires require specialized training and equipment.[4]

Section 2: Frequently Asked Questions (FAQs)

Q: Why is fractional distillation the preferred purification method for 1,1,2-Trichloro-1,2,2-trimethyldisilane? A: Fractional distillation is ideal for separating components of a liquid mixture based on differences in their boiling points. For chlorosilanes, it is particularly advantageous because it is a purely physical separation process that minimizes the risk of introducing new chemical impurities, which is a concern with methods like chemical treatment or adsorption.[10][11] This technique is essential for achieving the high purity required for applications in semiconductors and advanced materials.[1][12]

Q: What are the most critical parameters to control during distillation for maximizing yield? A: The three most critical parameters are:

  • Reboiler Temperature: Overheating can lead to thermal decomposition of the disilane, forming higher-boiling polysilanes and other byproducts, which directly reduces the yield of the desired product.[13][14]

  • Column Efficiency (Theoretical Plates): The ability to separate closely boiling impurities depends on the number of theoretical plates in your column. Insufficient efficiency will lead to poor separation and contaminated product fractions, forcing you to discard mixed cuts and thereby lowering the effective yield.[15]

  • Reflux Ratio: A higher reflux ratio generally improves separation but increases the time required for the distillation. An optimal balance must be found to achieve the desired purity without unnecessarily prolonging the process, which can increase the risk of thermal decomposition.

Q: What level of purity can be realistically achieved with a standard laboratory setup? A: With a properly designed fractional distillation column (e.g., a packed Vigreux or a spinning band column) and careful control of parameters, purities exceeding 99.5% are achievable. For ultra-high purity (>99.99%), as required in the electronics industry, more advanced multi-column distillation systems or combinations of distillation and adsorption techniques are typically employed.[12]

Section 3: Troubleshooting Guide: Common Distillation Issues

This section addresses specific problems encountered during the fractional distillation of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Problem 1: My final product yield is significantly lower than expected.

Possible Cause: System Leaks (under atmospheric or vacuum distillation)

  • Why it happens: Leaks in the distillation apparatus allow the product vapor to escape, resulting in a direct loss of material. Under vacuum, leaks allow air and moisture to enter, which can react with the chlorosilane.

  • How to solve it:

    • Pre-Distillation Check: Before heating, assemble the entire apparatus and perform a leak test. For vacuum distillation, pull a vacuum and ensure it holds steady.

    • Joints and Seals: Ensure all ground glass joints are properly sealed with a minimal amount of vacuum-rated grease or with PTFE sleeves. Check that all clamps are secure.

    • Inert Gas Flow: Maintain a slight positive pressure of an inert gas (Nitrogen or Argon) throughout the system during atmospheric distillation to prevent air ingress.

Possible Cause: Thermal Decomposition in the Reboiler

  • Why it happens: 1,1,2-Trichloro-1,2,2-trimethyldisilane, like many disilanes, can undergo thermal decomposition at elevated temperatures.[14][16] Prolonged exposure to temperatures near its atmospheric boiling point (159.2°C[5]) can cause Si-Si bond cleavage, leading to the formation of non-volatile higher molecular weight silanes that remain in the reboiler.

  • How to solve it:

    • Vacuum Distillation: This is the most effective solution. Reducing the system pressure lowers the boiling point of the compound, allowing the distillation to proceed at a much lower and safer temperature, minimizing thermal decomposition.

    • Heating Mantle Control: Use a heating mantle connected to a temperature controller with the thermocouple placed in the mantle (not directly in the liquid) to provide even heating and avoid localized hot spots.

    • Minimize Distillation Time: Do not leave the reboiler at high temperatures for longer than necessary. Plan the experiment to proceed efficiently once the target temperature is reached.

Problem 2: My product is contaminated with other compounds.

Possible Cause: Inefficient Separation of Low-Boiling Impurities

  • Why it happens: Impurities with boiling points close to the main product require a distillation column with a sufficient number of theoretical plates for effective separation. A low reflux ratio can also prevent proper equilibration in the column, allowing lower-boiling components to be carried over with the main fraction.

  • How to solve it:

    • Increase Column Efficiency: Use a longer packed column or a column with more efficient packing material (e.g., structured packing vs. Raschig rings). A spinning band distillation apparatus offers very high efficiency for laboratory-scale work.

    • Optimize Reflux Ratio: Increase the reflux ratio (e.g., from 5:1 to 10:1, distillate collected vs. returned to column). This increases the number of vaporization-condensation cycles and improves separation, albeit at the cost of speed.

    • Isolate a "Foreshot" Fraction: Always collect an initial fraction (the forerun or forseshot) that contains the most volatile impurities and discard it before collecting the main product fraction.

Possible Cause: Contamination with High-Boiling Impurities

  • Why it happens: This often occurs due to "bumping" or vigorous boiling in the reboiler, which can splash less volatile liquid directly into the condenser. It can also happen if the distillation is run too quickly or if the heat input is too high.

  • How to solve it:

    • Control the Boiling Rate: Apply heat gradually and maintain a smooth, controlled boil. The use of boiling chips or a magnetic stir bar is essential.

    • Proper Column Packing: Ensure the column is packed correctly to prevent channeling and allow for proper vapor-liquid contact, which helps wash down any entrained droplets.

    • Monitor Head Temperature: A sharp increase in the vapor temperature at the distillation head indicates that a higher-boiling component is beginning to distill. Stop collecting the main fraction immediately when this occurs.

Possible Cause: Product is cloudy or reacts upon collection.

  • Why it happens: Cloudiness is a classic sign of hydrolysis due to moisture contamination. Chlorosilanes react instantly with water to form non-volatile siloxanes and HCl.[1]

  • How to solve it:

    • Rigorous Drying of Glassware: All glassware must be oven-dried for several hours (e.g., >4 hours at 120°C) and assembled while hot under a stream of dry inert gas.

    • Inert Atmosphere: The entire distillation and collection system must be maintained under a dry inert atmosphere (Nitrogen or Argon). Use a gas bubbler to ensure a slight positive pressure.

    • Dry Solvents/Reagents: If any solvents are used, they must be rigorously dried using appropriate methods (e.g., distillation from a drying agent).

Section 4: Data Tables & Diagrams

Data Presentation

Table 1: Physical Properties of 1,1,2-Trichloro-1,2,2-trimethyldisilane

Property Value Source
CAS Number 13528-88-6 [5][17]
Molecular Formula C₃H₉Cl₃Si₂ [5][6]
Molecular Weight 207.63 g/mol [5]
Boiling Point 159.2°C at 760 mmHg [5]
Density 1.13 g/cm³ [5]
Flash Point 47.6°C [5]

| Refractive Index | 1.434 |[5] |

Table 2: Common Impurities in Chlorosilane Synthesis and their Boiling Points

Compound Boiling Point (°C) Separation Consideration
Dichlorosilane (DCS) 8.3 Easily removed in forerun
Trichlorosilane (TCS) 31.8 Easily removed in forerun
Silicon Tetrachloride (STC) 57.6 Easily removed in forerun
Dimethyldichlorosilane 70.0 Can be a close-boiling impurity depending on the synthetic route.[18][19]
Product: 1,1,2-Trichloro-1,2,2-trimethyldisilane 159.2 Target Fraction

| Higher Polysilanes/Oligomers | > 200 | Non-volatile; remain in reboiler. Formed from thermal decomposition. |

Diagrams

Below are diagrams illustrating key workflows and logical relationships for troubleshooting.

Troubleshooting_Low_Yield Start Low Product Yield Detected Check_Integrity 1. Check System Integrity Start->Check_Integrity Leak_Test Perform Leak Test (Vacuum / Pressure) Check_Integrity->Leak_Test Leaks_Found Leaks Found? Leak_Test->Leaks_Found Fix_Leaks Fix Joints & Seals Leaks_Found->Fix_Leaks Yes Check_Conditions 2. Analyze Thermal Conditions Leaks_Found->Check_Conditions No Fix_Leaks->Leak_Test Temp_High Reboiler Temp > 150°C? Check_Conditions->Temp_High Use_Vacuum Implement Vacuum Distillation to Lower Boiling Point Temp_High->Use_Vacuum Yes Check_Heating Check for Hot Spots & Uneven Heating Temp_High->Check_Heating No Check_Collection 3. Evaluate Collection Strategy Use_Vacuum->Check_Collection Check_Heating->Check_Collection Cuts_Broad Are Fraction Cuts Too Broad? Check_Collection->Cuts_Broad Tighten_Cuts Monitor Head Temp Closely, Tighten Collection Range Cuts_Broad->Tighten_Cuts Yes End_Bad Yield Still Low (Consult Senior Staff) Cuts_Broad->End_Bad No End_Good Yield Improved Tighten_Cuts->End_Good Distillation_Workflow cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_post Post-Distillation Dry_Glassware 1. Oven-Dry All Glassware (>120°C) Assemble_Hot 2. Assemble Apparatus Hot Under Inert Gas Dry_Glassware->Assemble_Hot Leak_Test 3. Perform System Leak Test Assemble_Hot->Leak_Test Charge_Flask 4. Charge Reboiler with Crude Product Leak_Test->Charge_Flask Equilibrate 5. Heat & Equilibrate Column (Establish Reflux) Charge_Flask->Equilibrate Collect_Forerun 6. Collect & Discard Forerun Fraction Equilibrate->Collect_Forerun Collect_Product 7. Collect Main Product Fraction at Stable Temp Collect_Forerun->Collect_Product Shutdown 8. Cool System & Shut Down Under Inert Gas Collect_Product->Shutdown Analyze 9. Analyze Purity (e.g., GC/GC-MS) Shutdown->Analyze

Caption: Experimental workflow for fractional distillation.

Section 5: Key Experimental Protocols

Protocol 1: Inert Atmosphere Fractional Distillation Setup
  • Glassware Preparation: Thoroughly clean and oven-dry all components (round-bottom flask, packed distillation column, distillation head, condenser, and receiving flasks) at a minimum of 120°C for at least 4 hours.

  • System Assembly: Assemble the apparatus while the glassware is still hot. Connect the components under a gentle flow of dry nitrogen or argon. Lightly grease all joints with vacuum-rated grease or use PTFE sleeves.

  • Inert Atmosphere: Connect the inert gas source to an inlet adapter on the distillation head or receiving flask. Vent the system through an oil bubbler to maintain a slight positive pressure and prevent air from entering.

  • Charging the Flask: Once the system is cool and under a positive inert atmosphere, add the crude 1,1,2-Trichloro-1,2,2-trimethyldisilane and a magnetic stir bar to the reboiler flask via a funnel.

  • Heating and Equilibration: Place the flask in a heating mantle on a magnetic stirrer. Begin heating gently while stirring. Allow the vapor to rise slowly through the column and establish a stable reflux at the distillation head for at least 15-30 minutes before collecting any distillate. This step is crucial for the column to reach equilibrium and is essential for good separation.

  • Fraction Collection:

    • Collect a small forerun fraction (approx. 5% of total volume) and discard it.

    • Change to a clean, dry receiving flask and collect the main product fraction while the head temperature remains stable at the boiling point of the product.

    • Stop collection if the temperature rises significantly or drops, indicating the end of the main fraction.

Protocol 2: Purity Analysis via Gas Chromatography (GC)
  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully take a small aliquot (approx. 10-20 µL) of the distilled product. Dilute it in a suitable, dry, and volatile solvent (e.g., anhydrous hexane or toluene) in a sealed GC vial. A typical dilution would be 1:1000.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) for definitive identification of impurities. [20]A non-polar capillary column (e.g., DB-1 or equivalent) is generally suitable.

  • GC Method:

    • Injector Temperature: ~200°C

    • Detector Temperature: ~250°C

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of ~220°C. This allows for the separation of any remaining low-boiling impurities from the main product peak.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percent of the main product peak relative to the total area of all peaks. For more accurate quantification, use an internal or external standard. GC-MS can be used to identify the chemical structure of any significant impurity peaks. [20]

References

  • Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]

  • Process for purifying chlorosilanes by distillation. (n.d.). Google Patents.
  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017, October 2). American Chemistry Council. Retrieved from [Link]

  • US20120193214A1 - Process for purifying chlorosilanes by distillation. (n.d.). Google Patents.
  • Method for purifying chlorosilanes. (2011). SciSpace. Retrieved from [Link]

  • CHLOROSILANE, 95%. (2017, January 30). Gelest, Inc. Retrieved from [Link]

  • purification of chlorosilanes by means of distillation and adsorption. (2017, October 19). Justia Patents. Retrieved from [Link]

  • Chemistry - Synthesis methyl chlorosilanes. (n.d.). Silicones Europe. Retrieved from [Link]

  • Flash pyrolysis mechanism of trimethylchlorosilane. (2022). Elsevier. Retrieved from [Link]

  • Thermal decomposition pathways of chlorinated trisilanes. (2022, December 5). ResearchGate. Retrieved from [Link]

  • US4402797A - Separation of chlorosilanes by extractive distillation. (n.d.). Google Patents.
  • 1,1,2-trichloro-1,2,2-trimethyldisilane. (n.d.). PubChemLite. Retrieved from [Link]

  • A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. (2022, February 24). PubMed. Retrieved from [Link]

  • Distillation Diagnostics: An Engineer's Guidebook. (n.d.). Google Books.
  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (2021, April 27). Silicones Europe. Retrieved from [Link]

  • US4411740A - Separation of chlorosilanes by extractive distillation. (n.d.). Google Patents.
  • The Production of Methyl Chlorosilanes with Raman Spectroscopy. (2018, May 4). AZoM. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting siloxane impurities in 1,1,2-Trichloro-1,2,2-trimethyldisilane NMR spectra

Topic: Troubleshooting Siloxane Impurities in Nuclear Magnetic Resonance (NMR) Spectra This guide is designed for researchers, scientists, and drug development professionals working with 1,1,2-Trichloro-1,2,2-trimethyldi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Siloxane Impurities in Nuclear Magnetic Resonance (NMR) Spectra

This guide is designed for researchers, scientists, and drug development professionals working with 1,1,2-Trichloro-1,2,2-trimethyldisilane. It provides in-depth troubleshooting for a common and often frustrating issue: the appearance of unexpected peaks in NMR spectra due to siloxane impurities. The content is structured in a question-and-answer format to directly address problems encountered during experimental work.

Section 1: Identifying the Problem in Your NMR Spectrum

This section focuses on the primary indicators of siloxane contamination as observed in ¹H and ²⁹Si NMR spectra.

Q1: I'm seeing a sharp, unexpected singlet around 0.0 - 0.2 ppm in my ¹H NMR spectrum. What is it?

A1: An unknown peak in the 0.0 - 0.2 ppm region of a ¹H NMR spectrum is a classic indicator of contamination by polydimethylsiloxane (PDMS), a major component of silicone grease and other silicone-based lab products.[1] While the exact chemical shift can vary slightly based on the solvent and the specific structure of the siloxane, this region is highly characteristic. These impurities can manifest as sharp singlets or a series of closely spaced peaks, depending on the length and structure of the siloxane polymer.

Q2: My ²⁹Si NMR spectrum shows a strong resonance between -19 and -23 ppm that doesn't correspond to my starting material or expected product. What could this be?

A2: This is a significant finding. The chemical shift range of -19 to -23 ppm in ²⁹Si NMR is highly characteristic of the repeating dimethylsiloxane unit (D unit) found in linear or cyclic siloxane polymers like PDMS.[2][3] The presence of such a peak strongly suggests that your sample of 1,1,2-Trichloro-1,2,2-trimethyldisilane has been contaminated with or has partially degraded into polysiloxanes. For comparison, the silicon atoms in your target molecule are in a much different chemical environment and would be expected to resonate at different chemical shifts.

Q3: Why does the intensity of these impurity peaks increase when my sample is exposed to air or if I use a solvent that isn't perfectly dry?

A3: This observation points directly to the chemical reactivity of your starting material. 1,1,2-Trichloro-1,2,2-trimethyldisilane is a chlorodisilane, and the silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis.[4] When exposed to even trace amounts of water from the atmosphere or wet solvents, the Si-Cl bonds react to form silanol (Si-OH) groups. These silanols are highly reactive and rapidly undergo condensation to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which are the backbone of siloxane polymers.[4][5] This process is often autocatalytic as the hydrolysis of Si-Cl bonds produces HCl, which can catalyze further condensation.[4]

Section 2: The Chemistry of Contamination - Root Cause Analysis

Understanding the origin of these impurities is crucial for effective troubleshooting and prevention.

Q4: What is the chemical pathway that turns my highly pure 1,1,2-Trichloro-1,2,2-trimethyldisilane into siloxane impurities?

A4: The transformation is a two-step chemical process initiated by water:

  • Hydrolysis: The electrophilic silicon atom in the Si-Cl bond is attacked by the nucleophilic oxygen atom of a water molecule. This cleaves the Si-Cl bond, forming a silanol (Si-OH) group and releasing hydrogen chloride (HCl). This reaction can occur at any of the three Si-Cl positions on the molecule.

  • Condensation: The newly formed silanol groups are unstable and readily react with each other (or with another Si-Cl group) in a condensation reaction. This forms a thermodynamically stable Si-O-Si bond (a siloxane bridge) and eliminates a molecule of water or HCl. This process can continue, leading to the formation of longer-chain oligomers or cyclic siloxanes.

The diagram below illustrates this degradation pathway.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Start 1,1,2-Trichloro-1,2,2-trimethyldisilane (Me3Si2Cl3) H2O + H₂O (Trace Moisture) Intermediate Silanol Intermediate (e.g., Me3Si2Cl2(OH)) H2O->Intermediate Nucleophilic Attack HCl_out1 - HCl Two_Intermediates 2 x Silanol Intermediate Intermediate->Two_Intermediates Further Reaction Siloxane Disiloxane Impurity (Si-O-Si linkage formed) Two_Intermediates->Siloxane Dimerization H2O_out - H₂O

Caption: Hydrolysis and condensation pathway of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Q5: Besides degradation of my starting material, what are other common laboratory sources of siloxane contamination?

A5: Siloxane contamination is pervasive in many laboratory environments. It's crucial to be aware of these external sources:

  • Silicone Grease: The most common culprit. Used for sealing ground glass joints, desiccators, and Schlenk line stopcocks. Even trace amounts can leach into your sample during workup or transfer.[1][3]

  • NMR Tube Caps and Vial Septa: Many plastic caps and septa contain silicone-based plasticizers or are made of silicone rubber. These can leach siloxanes into your deuterated solvent, especially after prolonged storage or piercing with a needle.[6][7]

  • Labware and Tubing: Glassware that was previously used for silicone oil baths or reactions involving silanes can be difficult to clean perfectly. Silicone tubing is also a potential source.[6]

  • GC-MS Systems: If the sample was previously analyzed by GC, siloxane bleed from the GC column's stationary phase or injection port septa is a very common contaminant.[7][8]

Section 3: Troubleshooting and Remediation Protocols

This section provides actionable steps for confirming, removing, and preventing siloxane contamination.

Q6: How can I definitively confirm that the impurity is a siloxane?

A6: While the characteristic NMR shifts are strong evidence, you can further confirm the identity by:

  • Referencing Impurity Tables: Compare the observed chemical shifts in your specific deuterated solvent with established tables of common laboratory impurities.[1]

  • Running a Blank: Prepare an NMR sample using only the deuterated solvent from the same bottle and a clean, new NMR tube and cap. If the impurity peaks are present in the blank, the source is likely your solvent or the NMR consumables.

  • Mass Spectrometry (if applicable): If you can analyze your sample by GC-MS, siloxanes give a very characteristic fragmentation pattern with prominent ions at m/z 73, 147, 207, and 281.[6]

Compound / Impurity Structure Snippet Typical ¹H NMR Shift (ppm) Typical ²⁹Si NMR Shift (ppm)
1,1,2-Trichloro-1,2,2-trimethyldisilane (CH₃)₂ClSi-SiCl₂(CH₃)~0.4 - 0.8 (multiple singlets)Varies (expect two distinct peaks)
Polydimethylsiloxane (PDMS) -[O-Si(CH₃)₂]ₙ-~0.08 (s)-19 to -23 (broad or sharp)
Hexamethyldisiloxane (HMDSO) (CH₃)₃Si-O-Si(CH₃)₃~0.06 (s)~7

Note: The exact chemical shifts for 1,1,2-Trichloro-1,2,2-trimethyldisilane are dependent on the solvent and are estimated based on related structures. The key is the appearance of new, distinct peaks in the typical siloxane regions.

Q7: How can I purify my sample of 1,1,2-Trichloro-1,2,2-trimethyldisilane to remove siloxane oligomers?

A7: For non-volatile siloxane impurities, purification by fractional distillation under inert atmosphere is the most effective method. Chlorodisilanes and small siloxanes are often volatile, but polymeric siloxanes (grease) have very low vapor pressure.

Protocol: Inert Atmosphere Fractional Distillation

Objective: To separate the volatile 1,1,2-Trichloro-1,2,2-trimethyldisilane from non-volatile or higher-boiling siloxane impurities.

Materials:

  • Crude 1,1,2-Trichloro-1,2,2-trimethyldisilane sample.

  • Dry, oven-baked distillation glassware (distilling flask, fractionating column, condenser, receiving flask).

  • Inert gas source (Nitrogen or Argon) with a bubbler.

  • Heating mantle and stirrer.

  • Thermometer.

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is scrupulously dry. Use Teflon sleeves or very minimal, high-vacuum, non-silicone grease (e.g., a hydrocarbon-based grease like Apiezon®) on joints if absolutely necessary, and keep it far from the vapor path.

  • Inerting: Flame-dry the assembled apparatus under vacuum and backfill with inert gas. Maintain a slight positive pressure of inert gas throughout the procedure.

  • Charging the Flask: Transfer the crude chlorodisilane to the distilling flask via cannula or a dropping funnel under a positive flow of inert gas. Add a dry magnetic stir bar.

  • Distillation:

    • Begin stirring and gently heat the distilling flask.

    • The lower-boiling 1,1,2-Trichloro-1,2,2-trimethyldisilane will begin to vaporize.

    • Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the pure product.

    • Higher-boiling siloxane oligomers and non-volatile polymers will remain in the distilling flask.

  • Collection and Storage: Collect the purified distillate in the receiving flask, which should be cooled and kept under an inert atmosphere. Immediately transfer the purified liquid to a dry, sealed storage vessel (e.g., an ampoule or a flask with a Teflon stopcock) under inert gas.

Q8: What is the definitive protocol for cleaning siloxane-contaminated glassware?

A8: Standard washing is often insufficient. A multi-step solvent and base-bath protocol is required.

Protocol: Rigorous Glassware Cleaning for Siloxane Removal

  • Initial Solvent Rinse: In a fume hood, rinse the glassware thoroughly with a non-polar solvent like n-hexane or toluene to dissolve and remove the bulk of any silicone grease or oil.[6]

  • Detergent Wash: Scrub the glassware vigorously with a laboratory-grade detergent (e.g., Alconox®) and hot water.

  • Water Rinse: Rinse extensively with tap water, followed by at least 3-5 rinses with deionized water.

  • Base Bath (Optional but Recommended): For stubborn residues, immerse the glassware in a saturated solution of potassium hydroxide (KOH) in isopropanol for several hours (or overnight). CAUTION: Base baths are highly corrosive. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves and safety goggles. This bath will etch the glass surface slightly, removing the contaminated layer.

  • Final Rinse: Carefully remove the glassware from the base bath, neutralize any remaining base with a dilute acid rinse (e.g., 1% HCl), and then rinse exhaustively with deionized water.

  • Drying: Dry the glassware in an oven at >120 °C for at least 4 hours before use to ensure it is completely free of water.

Section 4: A Proactive Approach to Prevention

The most effective troubleshooting is preventing the problem from occurring in the first place.

Q9: How should I handle and store reactive chlorodisilanes to prevent the formation of siloxane impurities?

A9: A strict, proactive workflow is essential. The following diagram outlines the best practices for handling moisture-sensitive reagents like 1,1,2-Trichloro-1,2,2-trimethyldisilane.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_analysis Analysis & Storage p1 Use Oven-Dried Glassware & Syringes p2 Use Anhydrous Solvents (Freshly Distilled or from Sure/Seal™) p3 Avoid Silicone Grease (Use Teflon Sleeves or Hydrocarbon Grease) h1 Work Under Inert Atmosphere (Glovebox or Schlenk Line) p3->h1 Proceed to Handling h2 Transfer Reagents via Cannula or Gas-Tight Syringe h3 Maintain Positive Inert Gas Pressure a1 Prepare NMR Sample in Glovebox or Inert Atmosphere h3->a1 Proceed to Analysis a2 Use High-Quality NMR Tubes & Non-Silicone Caps (e.g., J. Young's) a3 Store Purified Product in Sealed Ampoule Under Argon

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Reduction of 1,1,2-Trichloro-1,2,2-trimethyldisilane

Welcome to our dedicated technical support center for the optimization of reaction parameters in the reduction of 1,1,2-Trichloro-1,2,2-trimethyldisilane. This guide is designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the optimization of reaction parameters in the reduction of 1,1,2-Trichloro-1,2,2-trimethyldisilane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with and modifying organosilicon compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and safety of your experiments.

Introduction: The Critical Role of Temperature in Silane Reductions

The reduction of chlorosilanes to their corresponding hydridoslilanes is a fundamental transformation in organosilicon chemistry. The reaction temperature is a critical parameter that significantly influences not only the reaction rate but also the selectivity and the formation of byproducts. For a substrate such as 1,1,2-Trichloro-1,2,2-trimethyldisilane, which possesses multiple reactive Si-Cl bonds, precise temperature control is paramount to achieving the desired product, 1,1,2-trimethyldisilane, in high yield and purity.

This guide will delve into the nuances of temperature optimization, focusing on the use of common and alternative reducing agents, and provide a logical framework for troubleshooting common issues encountered during this sensitive reduction process.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the complete reduction of 1,1,2-Trichloro-1,2,2-trimethyldisilane?

The complete reduction of 1,1,2-Trichloro-1,2,2-trimethyldisilane will replace all three chlorine atoms with hydrogen atoms, yielding 1,1,2-trimethyldisilane .

Q2: What are the most common reducing agents for this type of transformation?

The most common and powerful reducing agent for the conversion of chlorosilanes to hydridoslilanes is Lithium Aluminum Hydride (LiAlH₄) .[1][2][3] Due to its high reactivity, it can effectively reduce the strong Si-Cl bonds. Other less common but potentially more selective reagents include other metal hydrides and catalytic hydrogenation methods.

Q3: Why is temperature control so crucial in this specific reduction?

Temperature control is critical for several reasons:

  • Selectivity: Incomplete reduction can occur at very low temperatures, leading to a mixture of partially chlorinated disilanes.

  • Side Reactions: Excessively high temperatures can promote side reactions, such as cleavage of the Si-Si bond or rearrangement reactions.

  • Reagent Stability: Strong reducing agents like LiAlH₄ can decompose at elevated temperatures, reducing their efficacy and potentially creating hazardous conditions.[4]

  • Exothermic Nature: The reaction of LiAlH₄ with chlorosilanes is highly exothermic. Without proper cooling, the reaction can become uncontrollable, leading to a dangerous runaway reaction.[1]

Q4: What are the primary safety concerns when working with 1,1,2-Trichloro-1,2,2-trimethyldisilane and strong reducing agents like LiAlH₄?

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane: This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water to produce hydrogen chloride gas.[5]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It is corrosive and can cause severe burns. All work with LiAlH₄ must be conducted under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).[1][2][4]

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshooting common problems encountered during the reduction of 1,1,2-Trichloro-1,2,2-trimethyldisilane, with a focus on temperature optimization.

Observed Issue Potential Cause Troubleshooting and Optimization Steps
Low or No Product Formation 1. Reaction temperature is too low: The activation energy for the reduction of the Si-Cl bond is not being met. 2. Inactive reducing agent: The LiAlH₄ may have been deactivated by exposure to moisture.1. Gradually increase the reaction temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR). If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but with extreme caution and in a controlled manner. 2. Use fresh, anhydrous reagents and solvents: Ensure that the LiAlH₄ is a fresh, free-flowing powder and that all solvents are rigorously dried before use.
Incomplete Reduction (Presence of Partially Chlorinated Disilanes) 1. Insufficient reaction temperature or time: The reaction has not proceeded to completion. 2. Insufficient amount of reducing agent: The stoichiometry of the reducing agent to the chlorosilane is incorrect.1. Increase reaction temperature and/or time: After the initial exothermic reaction subsides, a period of gentle heating or extended stirring at room temperature may be necessary to drive the reaction to completion.[4] 2. Ensure a stoichiometric excess of the reducing agent: For the complete reduction of three Si-Cl bonds, a molar ratio of at least 3:4 of 1,1,2-Trichloro-1,2,2-trimethyldisilane to LiAlH₄ is theoretically required. In practice, a slight excess of LiAlH₄ is often used to ensure complete conversion.
Formation of Unidentified Byproducts (Potential Si-Si Bond Cleavage) 1. Reaction temperature is too high: Excessive thermal energy can lead to the cleavage of the relatively weak Si-Si bond, resulting in the formation of various monomeric silane derivatives. 2. Localized overheating: Poor stirring or too rapid addition of the reagent can create localized hot spots in the reaction mixture.1. Maintain a low reaction temperature: Conduct the addition of the reducing agent at a low temperature (e.g., 0 °C or even -78 °C for highly sensitive substrates) and maintain this temperature for a significant portion of the reaction time.[6] 2. Ensure efficient stirring and slow addition: Use a mechanical stirrer for larger-scale reactions to ensure homogeneous mixing and dissipate heat effectively. Add the solution of the chlorosilane to a suspension of the reducing agent dropwise to control the exothermic reaction.
Reaction is Uncontrollable or Too Vigorous 1. Initial reaction temperature is too high: Starting the reaction at room temperature or above can lead to a dangerous runaway reaction. 2. Rapid addition of reagents: Adding the reagents too quickly does not allow for adequate heat dissipation.1. Start the reaction at a significantly lower temperature: An initial temperature of 0 °C or below is strongly recommended. 2. Slow, controlled addition: Use a dropping funnel to add the chlorosilane solution to the LiAlH₄ suspension at a rate that maintains a steady internal temperature.

Experimental Protocols

Protocol 1: Standard Reduction of 1,1,2-Trichloro-1,2,2-trimethyldisilane with LiAlH₄

This protocol provides a starting point for the reduction, with an emphasis on temperature control.

Materials:

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas (N₂ or Ar) setup.

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet connected to a bubbler, and an inlet for inert gas.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, carefully suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension of LiAlH₄ to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1,1,2-Trichloro-1,2,2-trimethyldisilane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Controlled Addition: Add the solution of the chlorodisilane to the stirred LiAlH₄ suspension dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots (carefully quenched) for analysis by GC-MS or ¹H NMR to confirm the disappearance of the starting material.

  • Quenching (Caution: Highly Exothermic and produces H₂ gas): Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of Na₂SO₄ dropwise to quench the excess LiAlH₄. The formation of a white precipitate indicates the completion of the quenching process.

  • Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with anhydrous diethyl ether or THF.

  • Drying and Concentration: Dry the filtrate over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.

  • Purification: The crude product, 1,1,2-trimethyldisilane, can be purified by fractional distillation under reduced pressure.

Protocol 2: Selective Reduction with a Modified Aluminum Hydride Reagent

For reactions where over-reduction or side reactions are a concern, a less reactive, sterically hindered reducing agent can be employed. Lithium tri(t-butoxy)aluminum hydride is a good alternative.[6]

Procedure:

The procedure is similar to Protocol 1, with the following key modifications:

  • Reducing Agent: Use Lithium tri(t-butoxy)aluminum hydride [LiAl(O-t-Bu)₃H] instead of LiAlH₄. This reagent is significantly less reactive.[5]

  • Reaction Temperature: Due to the lower reactivity of the reagent, the reaction may require gentle heating (e.g., refluxing in THF) to proceed at a reasonable rate after the initial addition at 0 °C. The optimal temperature will need to be determined empirically.

  • Stoichiometry: A smaller excess of the reducing agent may be sufficient.

Data Presentation: Temperature Effects on Reduction

The following table summarizes the expected qualitative outcomes of varying the reaction temperature for the LiAlH₄ reduction of 1,1,2-Trichloro-1,2,2-trimethyldisilane based on established principles of chemical reactivity.

Reaction Temperature Expected Reaction Rate Expected Product Distribution Potential for Side Reactions Recommendation
-78 °C to 0 °C Slow to ModerateHigh selectivity for partially reduced intermediates if stoichiometry is limited. Complete reduction with excess reagent and sufficient time.LowRecommended for initial addition and for highly sensitive substrates.
Room Temperature (approx. 20-25 °C) Moderate to FastGood conversion to the fully reduced product.Moderate risk of side reactions, especially with prolonged reaction times.A good target temperature for the main reaction phase after controlled addition.
40 °C to Reflux Very FastMay lead to a decrease in the yield of the desired product.High risk of Si-Si bond cleavage and other decomposition pathways.Generally not recommended unless the reaction is extremely sluggish at lower temperatures.

Visualizations

Experimental Workflow for LiAlH₄ Reduction

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble and Flame-Dry Glassware Inert 2. Purge with Inert Gas (N2/Ar) Setup->Inert Reagent 3. Add LiAlH4 and Anhydrous Solvent Inert->Reagent Cooling 4. Cool to 0 °C Reagent->Cooling Addition 5. Slow, Dropwise Addition of Chlorodisilane Solution Cooling->Addition Stirring 6. Stir at Room Temperature Addition->Stirring Monitoring 7. Monitor by GC-MS/NMR Stirring->Monitoring Quench 8. Quench Excess LiAlH4 at 0 °C Monitoring->Quench Filter 9. Filter and Wash Dry 10. Dry and Concentrate Purify 11. Purify by Distillation temperature_optimization cluster_low Low Temperature (e.g., 0 °C) cluster_high High Temperature (e.g., >40 °C) Temp Reaction Temperature LowRate Slower Rate Temp->LowRate Decreasing HighRate Faster Rate Temp->HighRate Increasing HighSelectivity Higher Selectivity LowRate->HighSelectivity LowSideReactions Fewer Side Reactions LowRate->LowSideReactions LowSelectivity Lower Selectivity HighRate->LowSelectivity HighSideReactions More Side Reactions (e.g., Si-Si cleavage) HighRate->HighSideReactions

Caption: The influence of reaction temperature on the rate and selectivity of the reduction.

References

  • Gelest, Inc. (n.d.). Silicon-Based Reducing Agents.
  • Wang, Y., et al. (2025). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. PMC.
  • Various Authors. (2020). Alternative reducing agent to LAH Lithium aluminum hydride. Sciencemadness Discussion Board.
  • LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Chemistry LibreTexts.
  • Various Authors. (2024). Reducing agents (instead of LiAlH4 and NaBH4). Reddit.
  • University of York. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
  • Royal Society of Chemistry. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ. Reaction Chemistry & Engineering.
  • Plasma Materials Engineering @ The University of Tokyo. (n.d.). Low temperature silicon epitaxy from trichlorosilane via mesoplasma chemical vapor deposition.
  • Google Patents. (n.d.). EP0133209A2 - Trichlorosilane production process and equipment.
  • Pyro.co.za. (n.d.). Selectivity and Reactivity of the Trichlorosilane Process.
  • National Institute of Standards and Technology. (n.d.). chlorosilane. NIST WebBook.
  • Scribd. (n.d.). Silicon-Based Reducing Agents | PDF | Alcohol | Ester.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Royal Society of Chemistry. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism.
  • Chemistry Steps. (2020). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
  • Scribd. (n.d.). LAH and LiBH4 Reductions in Organic Chemistry | PDF | Alcohol | Amine.
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
  • ResearchGate. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). | Request PDF.
  • PubMed. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments.

Sources

Troubleshooting

Minimizing side reactions in 1,1,2-Trichloro-1,2,2-trimethyldisilane cross-coupling

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In my tenure overseeing organometallic process development, few reagents have proven as simultaneously powerful and temperamental as...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist

Welcome to the Technical Support Center. In my tenure overseeing organometallic process development, few reagents have proven as simultaneously powerful and temperamental as 1,1,2-Trichloro-1,2,2-trimethyldisilane. Because this disilane is unsymmetrical (possessing both a −SiCl2​Me and a −SiClMe2​ terminus) and features three highly electrophilic silicon-chlorine bonds, it is highly susceptible to competing mechanistic pathways.

Successful cross-coupling with this reagent requires moving beyond rote recipe-following. You must understand the causality of the catalytic cycle: how palladium inserts into the Si–Si bond, how steric bulk dictates reductive elimination, and how trace moisture catastrophically derails the reaction into polymeric siloxanes. This guide is designed to provide you with the theoretical grounding and self-validating protocols necessary to master these complex transformations.

Quantitative Impact of Common Side Reactions

To establish a baseline for troubleshooting, the table below summarizes the most frequent side reactions encountered during the palladium-catalyzed cross-coupling of 1,1,2-Trichloro-1,2,2-trimethyldisilane, their root causes, and the quantitative improvements achievable through targeted mitigation.

Side ReactionMechanistic Root CauseUnoptimized Yield ImpactPrimary Mitigation StrategyOptimized Target
Regioisomerization Uncontrolled reductive elimination of the unsymmetrical Pd(II)-bis(silyl) intermediate.40% / 60% (Scrambled mixture)Implementation of highly sterically demanding, electron-rich phosphine ligands (e.g., DrewPhos).>95% desired isomer
Disiloxane Gels Hydrolysis of Si–Cl bonds by trace moisture, followed by silanol condensation.Up to 80% loss of silaneRigorous Schlenk techniques; anhydrous ethanol quench prior to aqueous workup.<5% siloxane
Hydrodehalogenation Stalled transmetalation allowing adventitious H-donors to reduce the Pd-Ar intermediate.15–30% Ar–H byproductOptimization of Pd/Ligand ratio; elimination of amine-based solvents.<2% Ar–H
Homocoupling Accumulation of Pd(II) species and trace O2​ ingress promoting biaryl formation.10–20% Ar–Ar byproductStrict degassing (Freeze-Pump-Thaw); addition of Cu(I) co-catalysts.<1% biaryl
Diagnostic FAQs & Troubleshooting

Q1: I am isolating a mixture of two different arylsilane products instead of a single cross-coupled product. How do I control which silicon atom transfers to the aryl ring? The Causality: The fundamental issue lies in the unsymmetrical nature of 1,1,2-Trichloro-1,2,2-trimethyldisilane. The reaction initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequently, the formal oxidative addition of the Si–Si bond to palladium acts as an insertion of the Pd(II) center into the disilane[1]. This generates a complex bearing both −SiCl2​Me and −SiClMe2​ ligands. If the steric environment of the catalyst is too relaxed, reductive elimination occurs indiscriminately, transferring either silyl group to the aryl ring. The Solution: You must dictate the trajectory of reductive elimination through steric pressure. The delicate balance of steric and electronic parameters provided by bulky, electron-rich phosphine ligands (such as DrewPhos or JohnPhos) is paramount to suppressing isomerization and promoting selective cross-coupling[2]. The bulk forces the palladium center to preferentially eliminate the less sterically hindered silyl group.

Q2: My reaction mixture turns cloudy almost immediately, and GC-MS shows massive amounts of siloxane oligomers with no cross-coupled product. What is happening? The Causality: You are observing catastrophic hydrolysis. The three Si–Cl bonds on 1,1,2-Trichloro-1,2,2-trimethyldisilane are exceptionally electrophilic. Even parts-per-million (ppm) levels of water in your solvent, base, or headspace will react to form silanols. Under reaction conditions, these silanols rapidly condense to form inactive disiloxanes[3]. Furthermore, the HCl byproduct generated during hydrolysis acts as an autocatalyst for further polymerization, resulting in the cloudy gels you observe. The Solution: Beyond standard anhydrous techniques, you must ensure your bases are rigorously dried. Furthermore, the pH of the workup is critical to suppress the formation of inactive disiloxanes[3]. Never expose the raw reaction mixture directly to water. Instead, quench the reaction with anhydrous ethanol and a mild amine base to convert the unreacted Si–Cl bonds into stable Si–OEt (alkoxysilane) groups before any aqueous extraction.

Q3: I am seeing significant hydrodehalogenation (reduction of my aryl halide to Ar–H) rather than the desired silylation. How can I minimize this? The Causality: Dehalogenation producing reduced aryl species reflects a competing hydrodehalogenation pathway[4]. This occurs when the catalytic cycle stalls at the Ar-Pd(II)-X intermediate. If the transmetalation or Si–Si insertion step is too slow, the palladium complex will scavenge hydrogen from adventitious sources (often amine bases or solvent molecules via β -hydride elimination) and reductively eliminate the reduced arene. The Solution: Accelerate the transmetalation step. Using electron-donating trialkylphosphine-based palladium complexes increases the electron-density of the palladium, promoting the necessary bond cleavages. Additionally, lower the reaction temperature slightly to disfavor the higher-activation-energy β -hydride elimination pathways, and ensure your disilane is present in a slight stoichiometric excess (1.2 to 1.5 equiv).

Mechanistic Visualization

The following diagram maps the divergent pathways of the catalytic cycle. To maximize yield, experimental conditions must energetically favor the green pathway while suppressing the red side-reaction branches.

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd Disilane 1,1,2-Trichloro-1,2,2-trimethyldisilane SiSiInsert Si-Si Insertion [Ar-Pd(II)(SiCl2Me)(SiClMe2)] Disilane->SiSiInsert Disiloxane Disiloxane Gels Disilane->Disiloxane Hydrolysis OxAdd->SiSiInsert + Disilane HydroDehal Hydrodehalogenation Ar-H OxAdd->HydroDehal H-donor / Stalled Cycle Desired Desired Product Ar-SiClMe2 SiSiInsert->Desired Selective Elimination (Bulky Ligands) Regio Regioisomer (Side Rxn) Ar-SiCl2Me SiSiInsert->Regio Non-selective Elimination Desired->Pd0 Catalyst Regeneration H2O Trace H2O H2O->Disiloxane

Catalytic cycle of disilane cross-coupling detailing desired pathways versus primary side reactions.

Self-Validating Experimental Protocol: Regioselective Silylation

To ensure reproducibility and prevent the side reactions detailed above, utilize this step-by-step methodology. This protocol includes built-in validation checks to confirm system integrity in real-time.

Step 1: Glassware and Reagent Preparation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-high purity Argon (repeat 3x).

  • Validation Check: Allow the flask to cool to room temperature. If condensation appears on the glass, the drying process failed. Abort and restart.

Step 2: Catalyst Pre-activation

  • In an argon-filled glovebox, charge the flask with Pd(OAc)2​ (2.0 mol%) and DrewPhos ligand (4.5 mol%).

  • Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until a homogeneous, brightly colored active Pd(0) complex forms.

Step 3: Substrate and Disilane Addition

  • Add the aryl halide (1.0 mmol) to the reaction mixture.

  • Using a gas-tight syringe, slowly add 1,1,2-Trichloro-1,2,2-trimethyldisilane (1.5 mmol) dropwise over 2 minutes.

  • Self-Validating System Check: Observe the reaction exactly 5 minutes post-addition. The solution must remain clear. If immediate cloudiness or a white precipitate (polymeric gel) forms, moisture ingress has occurred, and the disilane has hydrolyzed. The run is invalid.

Step 4: Thermal Cycling

  • Seal the Schlenk flask and heat to 80°C in a pre-warmed oil bath for 12 hours. Monitor via GC-MS using rigorously dried syringe needles for aliquots.

Step 5: Anhydrous Quench (Critical Step)

  • Cool the reaction to 0°C.

  • Do not add water. Instead, slowly inject 3.0 mL of a 1:1 mixture of anhydrous ethanol and triethylamine. Stir for 30 minutes. This converts all highly reactive Si–Cl bonds on the product into stable Si–OEt bonds, preventing disiloxane formation during purification.

  • Proceed with standard aqueous workup and silica gel chromatography.

References
  • "Oxidation of Pd(ii) with disilane in a palladium-catalyzed disilylation of aryl halides: a theoretical view." Dalton Transactions (RSC Publishing). URL:[Link][1]

  • "Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction." Journal of the American Chemical Society - ACS Publications. URL:[Link][2]

  • "Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates." PMC - National Institutes of Health. URL:[Link][3]

  • "Cross-Coupling Reactions Guide." Journal of Medicinal Chemistry and Clinical Therapeutics (JMCCT). URL:[Link][4]

  • "Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes." ElectronicsAndBooks. URL:[Link]

Sources

Optimization

Purification techniques for degraded 1,1,2-Trichloro-1,2,2-trimethyldisilane samples

Welcome to the Technical Support Center for Organosilicon Reagents. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the handling, stability, and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organosilicon Reagents. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the handling, stability, and purification of highly reactive chlorodisilanes.

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6) is a critical precursor in advanced materials synthesis and organometallic chemistry. However, its inherent reactivity makes it highly susceptible to degradation during prolonged storage or improper handling. This guide provides self-validating protocols and mechanistic insights to help you recover high-purity material from degraded samples.

Section 1: Understanding Degradation Mechanisms

Q: What causes the degradation of 1,1,2-trichloro-1,2,2-trimethyldisilane during storage, and how does it impact my synthesis? A: The degradation of this chlorodisilane is driven by two primary thermodynamic vulnerabilities: moisture sensitivity and thermal instability[1].

  • Hydrolysis: Even trace amounts of ambient moisture (ppm levels) will rapidly cleave the highly polarized Si-Cl bonds. This reaction generates corrosive hydrogen chloride (HCl) gas and forms siloxane (Si-O-Si) oligomers. Residual HCl can inadvertently protonate sensitive substrates or poison transition metal catalysts in your downstream workflows.

  • Thermal Disproportionation: Prolonged exposure to elevated temperatures or trace transition metal impurities can induce the homolytic or heterolytic cleavage of the Si-Si bond. This redistribution results in a complex mixture of lower-boiling monosilanes (e.g., dimethyldichlorosilane) and higher-boiling polysilanes[2].

degradation A 1,1,2-Trichloro-1,2,2-trimethyldisilane (Intact) B Hydrolysis (Moisture) A->B H2O Exposure C Thermal Disproportionation (Heat/Catalysts) A->C >150°C D Siloxanes (Si-O-Si) + HCl Gas B->D E Monosilanes (e.g., Me2SiCl2, MeSiCl3) C->E

Fig 1. Primary degradation pathways of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Section 2: Analytical Assessment

Q: How can I accurately quantify the extent of degradation before attempting purification? A: Visual inspection is insufficient, as most monosilane and siloxane degradants are colorless liquids. A self-validating analytical approach requires orthogonal techniques: Gas Chromatography (GC) for volatile components and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Because the atmospheric boiling point of 1,1,2-trichloro-1,2,2-trimethyldisilane is 159.2 °C[3], it is easily separated from its lower-boiling monosilane degradants via GC. Furthermore, 29 Si NMR is definitive for distinguishing intact Si-Si bonds from Si-O-Si linkages.

Table 1: Quantitative Analytical Markers for Chlorodisilane and Degradants

CompoundBoiling Point (°C) 1 H NMR Shift (ppm, CDCl 3​ ) 29 Si NMR Shift (ppm)Origin of Impurity
1,1,2-Trichloro-1,2,2-trimethyldisilane 159.2~0.8 - 1.1~15 to 25Intact Product
Dimethyldichlorosilane (Me 2​ SiCl 2​ )70.0~0.8~32Thermal Cleavage
Methyltrichlorosilane (MeSiCl 3​ )66.0~1.1~12Thermal Cleavage
Siloxanes (Si-O-Si oligomers)>200Broad, ~0.1 - 0.5~ -10 to -20Moisture Hydrolysis
Hydrogen Chloride (HCl)-85.0Variable (acidic proton)N/AMoisture Hydrolysis

Section 3: Purification Protocols

Q: My sample is heavily contaminated with monosilanes and siloxanes. What is the most effective purification protocol? A: The gold standard for purifying degraded chlorosilanes is fractional vacuum distillation [4]. Distilling at atmospheric pressure (159.2 °C) provides enough thermal energy to trigger further disproportionation[3]. By applying a vacuum, you lower the boiling point, thereby preserving the integrity of the Si-Si bond while stripping away impurities[5].

Step-by-Step Methodology: Fractional Vacuum Distillation

  • Apparatus Preparation: Thoroughly clean and oven-dry a Vigreux column, distillation head, condenser, and multiple receiving flasks at >120 °C for at least 4 hours. Assemble the apparatus while hot and purge continuously with ultra-high purity (UHP) Argon.

  • Degassing (HCl Removal): Transfer the degraded liquid to the distillation flask under Argon. Perform three consecutive freeze-pump-thaw cycles using a liquid nitrogen bath. Causality: This selectively removes dissolved HCl gas and highly volatile impurities that could otherwise cause pressure spikes or vacuum pump degradation.

  • Vacuum Application: Apply a stable, controlled vacuum (e.g., 5–15 mmHg). Gradually heat the distillation pot using a temperature-controlled heating mantle to avoid localized superheating.

  • Fractionation:

    • Fore-run: Collect the lower-boiling monosilanes (e.g., Me 2​ SiCl 2​ , MeSiCl 3​ ) which will distill first. Discard this fraction.

    • Main Fraction: Monitor the vapor temperature closely. Once the temperature stabilizes at the reduced boiling point of 1,1,2-trichloro-1,2,2-trimethyldisilane, swap the receiving flask and collect the pure product.

    • Pot Residue: High-boiling siloxanes and polysilanes will remain in the pot. Safety Note: Never distill chlorosilanes to dryness, as concentrated residues can polymerize exothermically.

  • Isolation: Backfill the system with Argon before removing the receiving flask. Transfer the purified product to a Schlenk flask or flame-sealed ampoules.

workflow Step1 1. System Prep Oven-dry glassware, assemble under Ar/N2 Step2 2. Degassing Freeze-Pump-Thaw (3x) to remove HCl Step1->Step2 Step3 3. Vacuum Distillation Apply controlled vacuum (e.g., 5-15 mmHg) Step2->Step3 Step4 4. Fraction Collection Discard fore-run (monosilanes) Collect main fraction Step3->Step4 Step5 5. Storage Seal in ampoules under Ar at -20°C Step4->Step5

Fig 2. Step-by-step fractional vacuum distillation workflow for chlorodisilanes.

Q: I am experiencing a persistent color change (darkening) in the distillation pot. What causes this, and how do I fix it? A: Darkening indicates acute thermal decomposition or the presence of transition metal impurities (often introduced via stainless steel transfer lines or contaminated syringes) catalyzing the degradation[4]. Metals like palladium or platinum drastically lower the activation energy for disilane cleavage[1]. Troubleshooting: Immediately lower the distillation temperature by increasing the vacuum depth (e.g., drop to 1-2 mmHg). Ensure strictly glass-to-glass or PTFE connections throughout your setup. If the problem persists, perform a rapid, un-fractionated short-path distillation (bulb-to-bulb) to separate the volatile disilane from the non-volatile metal catalysts before attempting a careful fractional distillation.

Section 4: Post-Purification Handling

Q: After purification, what are the optimal storage conditions to prevent re-degradation? A: Storage conditions must rigorously exclude both moisture and thermal energy.

  • Atmosphere: Store under a blanket of UHP Argon. While Nitrogen is acceptable, Argon is denser than air and provides a superior protective blanket when opening vessels.

  • Containment: For long-term storage, aliquot the purified product into flame-sealed glass ampoules. For active laboratory use, utilize Schlenk flasks equipped with high-vacuum PTFE stopcocks (avoid standard glass stopcocks, as chlorosilanes will react with standard vacuum greases, causing them to seize).

  • Temperature: Store at or below 4 °C (refrigerated) in a dark, spark-proof environment to kinetically halt thermal redistribution.

References

  • Google Patents. "US20120193214A1 - Process for purifying chlorosilanes by distillation.
  • Oxford Academic. "Reaction of 1,4-Bis(trimethylsilyl)butadiyne with Polychlorodisilanes." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS) Nucleophilic Substitutions

Welcome to the Advanced Organosilicon Support Center. 1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS) is a highly valuable, yet synthetically stubborn, building block used in the development of functionalized oligosilan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organosilicon Support Center. 1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS) is a highly valuable, yet synthetically stubborn, building block used in the development of functionalized oligosilanes, polysilane polymers, and advanced electronic materials[1]. The primary challenge when working with TCTMDS is the severe steric shielding surrounding its highly polarized Si–Cl bonds, which often leads to stalled reactions, incomplete substitutions, or unwanted Si–Si bond cleavage[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve exhaustive nucleophilic substitution while preserving the delicate disilane backbone.

Reaction Pathway Dynamics

To successfully manipulate TCTMDS, one must understand the competing kinetic and thermodynamic pathways at play during nucleophilic attack.

G cluster_0 Path A: Uncatalyzed Substitution cluster_1 Path B: Nucleophilic Catalysis cluster_2 Path C: Side Reaction TCTMDS 1,1,2-Trichloro-1,2,2-trimethyldisilane (Sterically Hindered) Inter1 Tetracoordinate Transition State TCTMDS->Inter1 Weak/Bulky Nu- Inter2 DMAP-Silyl Intermediate (Pentacoordinate) TCTMDS->Inter2 DMAP Catalyst Inter3 Hard Nucleophile / Polar Solvent TCTMDS->Inter3 R-Li / RMgX Prod1 Incomplete Substitution (Mono/Di-adducts) Inter1->Prod1 High Steric Barrier Prod2 Exhaustive Substitution (Tri-substituted) Inter2->Prod2 Lower Activation Energy Prod3 Si-Si Bond Cleavage (Monosilanes) Inter3->Prod3 Heterolytic Cleavage

Divergent reaction pathways for TCTMDS nucleophilic substitution and Si-Si cleavage.

Mechanistic FAQs

Q: Why does the reaction stall after the first or second substitution? A: TCTMDS possesses differential steric environments. The first nucleophilic attack typically occurs at the less hindered SiCl₂Me group. However, once a bulky ligand (e.g., an alkoxide or amine) attaches, it creates a "steric umbrella." This shielding, combined with the adjacent methyl groups, drastically raises the activation energy ( ΔG‡ ) for subsequent bimolecular nucleophilic substitution (S N​ 2@Si) steps[3]. The transition state becomes too crowded for a third nucleophile to approach the backside of the remaining Si–Cl bond.

Q: How do I prevent Si–Si bond cleavage when using strong nucleophiles? A: The Si–Si bond is highly polarizable and susceptible to heterolytic cleavage by hard nucleophiles (e.g., organolithiums, Grignard reagents)[4]. This is exacerbated in polar aprotic solvents (like THF or DMF), which stabilize the resulting silyl anion intermediates[5]. To preserve the disilane backbone, use non-polar solvents (e.g., hexane, toluene) to suppress charge separation, or employ softer nucleophiles. If hard nucleophiles are mandatory, you must operate at strictly cryogenic temperatures ( −78 °C) and add the nucleophile via inverse addition (adding the nucleophile to the silane, not vice versa).

Q: Can I use hypercoordination to bypass the steric blockade? A: Yes. Silicon's empty d-orbitals (or σ∗ antibonding orbitals) allow it to expand its coordination sphere[6]. By introducing a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), you force the formation of a pentacoordinate silicon adduct[7]. This hypercoordinate state lengthens and weakens the remaining Si–Cl bonds, making them highly susceptible to displacement by the target nucleophile, effectively lowering the steric activation barrier.

Troubleshooting Guide
Observed IssueMechanistic CauseRecommended Solution
Incomplete Substitution (Mono/Di-adducts only)Steric shielding by adjacent methyl groups and newly added bulky ligands raises the S N​ 2@Si activation barrier[3].Introduce a nucleophilic catalyst (e.g., DMAP, 5–10 mol%) and apply a stepwise temperature gradient (0 °C RT Reflux).
Si–Si Bond Cleavage (Disproportionation)Hard nucleophiles attack the polarizable Si–Si bond in polar solvents, causing heterolytic cleavage into monosilanes[8].Switch to softer nucleophiles or less polar solvents (e.g., Toluene, Hexane). Avoid strong Lewis bases like HMPA[4].
Formation of Siloxanes (Polymerization)Trace moisture leads to rapid hydrolysis of Si–Cl bonds to silanols, which condense into robust Si–O–Si linkages[7].Strictly adhere to Schlenk techniques. Flame-dry all glassware under vacuum. Use ultra-dry solvents (<10 ppm H₂O).
Amine Hydrochloride Co-precipitation The HCl scavenger (e.g., Et₃N) forms insoluble salts that coat the unreacted TCTMDS, physically hindering the reaction.Increase solvent volume to lower the reaction concentration (e.g., 0.1 M). Increase magnetic stirring rate ( 800 rpm).
Validated Experimental Protocol: Exhaustive Alkoxylation via Nucleophilic Catalysis

This protocol details the complete substitution of all three chlorine atoms in TCTMDS with bulky isopropoxide groups, utilizing DMAP to overcome steric hindrance while preserving the Si–Si bond.

Objective: Synthesis of 1,1,2-Triisopropoxy-1,2,2-trimethyldisilane. Reagents:

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS): 10.0 mmol (1.0 eq)

  • Anhydrous Isopropanol (iPrOH): 35.0 mmol (3.5 eq)

  • Triethylamine (Et₃N): 35.0 mmol (3.5 eq)

  • 4-Dimethylaminopyridine (DMAP): 1.0 mmol (0.1 eq)

  • Anhydrous Toluene: 50 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Backfill with high-purity Argon (repeat 3x).

  • Reagent Loading: Inject 50 mL of anhydrous toluene into the flask, followed by 10.0 mmol of TCTMDS. Cool the system to 0 °C using an ice-water bath.

  • Catalyst & Scavenger Addition: Inject 35.0 mmol of Et₃N and add 1.0 mmol of solid DMAP under positive Argon flow.

    • Causality: DMAP attacks the sterically hindered silicon to form a highly reactive pentacoordinate silyl-pyridinium intermediate, bypassing the standard sterically hindered transition state[6].

  • Nucleophile Introduction: Dilute 35.0 mmol of anhydrous isopropanol in 10 mL of toluene. Add this solution dropwise via a syringe pump over 45 minutes.

    • Causality: Slow addition prevents local exothermic spikes and minimizes the local concentration of nucleophile, suppressing unwanted Si–Si cleavage[4].

  • Temperature Gradient Profile:

    • Stir at 0 °C for 1 hour (Substitutes the first, least hindered Cl atom).

    • Warm to Room Temperature (20–25 °C) and stir for 4 hours (Substitutes the second Cl atom).

    • Heat to Reflux (110 °C) for 12 hours.

    • Causality: High thermal energy is strictly required to overcome the extreme steric crowding around the final, highly shielded Si–Cl bond[3].

  • Self-Validating Check: Extract a 0.1 mL aliquot under Argon, dilute in C₆D₆, and analyze via ²⁹Si NMR. The disappearance of the starting material peaks and the emergence of upfield shifted peaks confirm complete substitution without disilane cleavage.

  • Workup: Cool to room temperature. Filter the thick white Et₃N·HCl precipitate under an inert atmosphere using a Schlenk frit. Concentrate the filtrate in vacuo and purify the product via fractional vacuum distillation.

References
  • Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond. ResearchGate. Available at:[Link]

  • Disilane Cleavage with Selected Alkali and Alkaline Earth Metal Salts. National Institutes of Health (NIH). Available at:[Link]

  • Hollow Cathode Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride Using Pentachlorodisilane. ACS Applied Materials & Interfaces. Available at:[Link]

  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. National Institutes of Health (NIH). Available at:[Link]

  • Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. ResearchGate. Available at:[Link]

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Optimization

Resolving low conversion rates in 1,1,2-Trichloro-1,2,2-trimethyldisilane catalytic disproportionation

Technical Support Center: 1,1,2-Trichloro-1,2,2-trimethyldisilane Catalysis Welcome to the technical support center for the catalytic disproportionation of 1,1,2-Trichloro-1,2,2-trimethyldisilane. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,1,2-Trichloro-1,2,2-trimethyldisilane Catalysis

Welcome to the technical support center for the catalytic disproportionation of 1,1,2-Trichloro-1,2,2-trimethyldisilane. This guide is designed for researchers, chemists, and material scientists encountering challenges with this sensitive yet powerful reaction. Our goal is to provide you with the causal understanding and actionable protocols necessary to diagnose and resolve issues related to low conversion rates, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Low Conversion Rates

Low conversion in the catalytic disproportionation of 1,1,2-Trichloro-1,2,2-trimethyldisilane is a common but solvable issue. The root cause typically falls into one of three categories: catalyst integrity, reagent and system purity, or reaction conditions. This guide provides a systematic, question-based approach to pinpointing and rectifying the problem.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to diagnosis. The following workflow outlines the recommended sequence of investigation.

start Low Conversion Rate Observed reagents 1. Verify Reagent & System Purity start->reagents catalyst 2. Assess Catalyst Activity & Handling reagents->catalyst If purity is confirmed conditions 3. Optimize Reaction Conditions catalyst->conditions If catalyst is active end Improved Conversion conditions->end

Caption: A logical workflow for troubleshooting low conversion rates.

Q1: My conversion rate is poor or the reaction won't start. Could my reagents or reaction setup be the issue?

Answer: Absolutely. The purity of your starting material and the integrity of your reaction environment are critical. Chlorosilanes are highly sensitive to protic impurities, especially water.

Core Problem: Hydrolysis and Side Reactions 1,1,2-Trichloro-1,2,2-trimethyldisilane and related chlorosilanes react readily with water. This hydrolysis consumes your starting material to form silanols, which then condense into unreactive siloxanes.[1] This not only reduces your potential yield but can also generate byproducts that may inhibit or poison the catalyst.

Troubleshooting Steps & Protocols:

  • Ensure Anhydrous Conditions:

    • Causality: Moisture leads to irreversible consumption of the starting material.[2]

    • Protocol: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry inert gas (Nitrogen or Argon). Solvents must be rigorously dried using an appropriate method (e.g., distillation from a drying agent or passing through an activated alumina column) and stored over molecular sieves.

  • Verify Starting Material Purity:

    • Causality: Impurities from synthesis or degradation of the starting material can act as catalyst poisons.[3]

    • Protocol: Purity Analysis by Gas Chromatography (GC)

      • Sample Prep: Dilute a small aliquot of your 1,1,2-Trichloro-1,2,2-trimethyldisilane in anhydrous hexane or toluene.

      • GC Conditions: Use a non-polar column (e.g., DB-1 or equivalent).

      • Injector Temp: 200°C.

      • Detector (FID/TCD) Temp: 250°C.

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

      • Analysis: Compare the resulting chromatogram to a known standard or previous batch. Look for unexpected peaks that could indicate impurities or degradation products like siloxanes (often broad peaks).

  • Inert Atmosphere is Non-Negotiable:

    • Causality: Oxygen and moisture from the air will readily degrade the reagents and potentially the catalyst.

    • Protocol: The reaction should be performed under a positive pressure of dry Nitrogen or Argon. Use of Schlenk line or glovebox techniques is highly recommended for all reagent transfers and reaction setup.

Q2: I've confirmed my system is dry and my starting material is pure. How do I know if my catalyst is the problem?

Answer: Catalyst selection and handling are paramount for this reaction. Low conversion is frequently traced back to an inactive, improperly handled, or inappropriate catalyst. Catalysts for chlorosilane disproportionation are often Lewis acids or bases, which are highly sensitive to their environment.[4][5]

Core Problem: Catalyst Deactivation or Inappropriateness

  • Deactivation: Many catalysts, such as anion exchange resins or Lewis acids like AlCl₃, can be deactivated by moisture or other impurities.[5][6]

  • Incorrect Choice: Not all disproportionation catalysts are effective for every substrate. The steric and electronic properties of 1,1,2-Trichloro-1,2,2-trimethyldisilane may require a specific type of catalyst.

Troubleshooting Steps & Protocols:

  • Catalyst Handling:

    • Causality: Hygroscopic catalysts will be deactivated by atmospheric moisture.

    • Protocol: Solid catalysts (e.g., Amberlyst resins, AlCl₃) should be stored in a desiccator or glovebox.[5] Weigh and transfer them under an inert atmosphere. Liquid catalysts (e.g., tertiary amines) should be stored over a drying agent and distilled prior to use.[7]

  • Use a Control Reaction:

    • Causality: To confirm the intrinsic activity of your catalyst batch, test it in a well-established, reliable reaction.

    • Protocol: A common control reaction is the disproportionation of trichlorosilane (SiHCl₃), which is generally more reactive.[8]

      • In a rigorously dried flask under Argon, add your catalyst (e.g., 1-2 mol%) to distilled trichlorosilane.

      • Stir at a known effective temperature (e.g., 60-80°C for many resin catalysts).[8]

      • Monitor the formation of dichlorosilane (SiH₂Cl₂) and silicon tetrachloride (SiCl₄) by GC or ¹H NMR. Vigorous reaction and product formation confirm the catalyst is active.

  • Consider Catalyst Loading:

    • Causality: The reaction rate is dependent on the catalyst concentration. Too little catalyst will result in a sluggish reaction.

    • Protocol: If you suspect low activity, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If the rate increases proportionally, the initial loading was likely too low.

Catalyst Selection Overview

The choice of catalyst significantly impacts both conversion rate and product selectivity. Below is a summary of common catalyst types used for related chlorosilane disproportionations.

Catalyst TypeExamplesTypical TemperatureKey Considerations
Anion Exchange Resins Amberlyst A21, A2650 - 100°CHigh activity, easy to separate, but can degrade and introduce organic impurities.[3][5]
Lewis Acids AlCl₃Room Temp - 80°CHighly active but can promote Si-Si bond cleavage and other side reactions.[4][6]
Tertiary Amines / Hydrochlorides Tri-n-alkylamines20 - 150°CHomogeneous catalyst, activity depends on the alkyl group size.[7]
Supported Metals Ru, Co, Ni on resin80 - 150°CCan offer high activity and thermal stability, potentially increasing conversion efficiency.[9]
Q3: My reagents are pure and my catalyst is active, but my conversion is still low. What reaction parameters should I adjust?

Answer: With reagents and catalyst confirmed, the next step is to optimize the reaction conditions. Disproportionation is an equilibrium process, so temperature, time, and pressure can dramatically influence the final conversion.[7]

Core Problem: Suboptimal Kinetic or Thermodynamic Conditions

  • Temperature: The reaction may have a significant activation energy barrier, requiring heat to proceed at a reasonable rate. However, since the reaction is an equilibrium, excessive temperature could shift the equilibrium unfavorably.[8]

  • Reaction Time: Equilibrium reactions are not instantaneous. Insufficient time will naturally lead to low conversion.

  • Product Removal: If a volatile product is formed, its removal can drive the equilibrium towards completion (Le Châtelier's principle).

Troubleshooting Steps & Protocols:

  • Optimize Temperature:

    • Causality: Temperature affects both reaction rate and equilibrium position.

    • Protocol: Perform a temperature screen. Set up several small-scale reactions in parallel and run them at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C). Monitor the conversion over time by GC. This will identify the temperature that provides the best balance of rate and equilibrium conversion. For similar systems, optimal temperatures range from 50°C to 150°C depending on the catalyst.[5][9]

  • Run a Time-Course Study:

    • Causality: To ensure the reaction has reached completion.

    • Protocol: Set up a single reaction at the optimal temperature identified above. Withdraw small, quenched aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by GC. Plot conversion versus time. If the conversion is still increasing at your standard reaction time, it needs to be extended.

  • Consider a Reactive Distillation Setup:

    • Causality: If the disproportionation yields products with significantly different boiling points, removing the most volatile product as it forms can drive the reaction to higher conversion.

    • Protocol: This is an advanced setup. Use a reaction flask equipped with a distillation head. Heat the reaction mixture to a temperature that allows the lowest-boiling product to distill out while the starting material and other products remain. This is particularly effective if a highly volatile monosilane like dichlorodimethylsilane (BP: 70°C) is a target product, while the starting material is less volatile (BP: 159°C).[7][10]

cluster_flask Reaction Flask cluster_head Distillation Head cluster_condenser Condenser A 1,1,2-Trichloro-1,2,2-trimethyldisilane (A) C Product 1 (High BP) A->C Equilibrium Reaction D Product 2 (Low BP) B Catalyst Distill Vapor Phase D->Distill Vaporizes Collect Collected Product 2 Distill->Collect Condenses

Caption: Conceptual workflow for reactive distillation to improve conversion.

Frequently Asked Questions (FAQs)

Q: What is the expected product distribution for the disproportionation of 1,1,2-Trichloro-1,2,2-trimethyldisilane? A: The reaction involves the redistribution of methyl and chloro groups across the Si-Si bond. The product mixture will be complex and catalyst-dependent, but you can expect to form other isomers and related compounds such as 1,1,1-Trichloro-2,2,2-trimethyldisilane, various dichlorotetramethyldisilane isomers, and tetrachlorodimethyldisilane isomers. Cleavage of the Si-Si bond can also occur, leading to monosilanes like dimethyldichlorosilane (Me₂SiCl₂) and methyltrichlorosilane (MeSiCl₃).

Q: Are there any major safety concerns with this reaction? A: Yes. 1,1,2-Trichloro-1,2,2-trimethyldisilane is a reactive chlorosilane. It is corrosive and will react with moisture (including in the air or on skin) to produce hydrochloric acid (HCl). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can also produce volatile and potentially flammable or pyrophoric silane byproducts. Ensure the reaction apparatus is properly vented.

Q: Can I monitor the reaction progress using techniques other than GC? A: Yes, ¹H NMR spectroscopy can be a powerful tool. The chemical shifts of the methyl protons are sensitive to the substituents on the silicon atom to which they are attached. You can monitor the disappearance of the starting material's methyl resonances and the appearance of new methyl resonances corresponding to the products. FT-IR spectroscopy can also be used, particularly to monitor the disappearance of Si-H bonds if hydrosilanes are involved as intermediates or products.[11]

Q: What is the general mechanism of catalysis? A: While highly dependent on the specific catalyst, a general mechanism for base-catalyzed disproportionation involves the formation of a hypervalent silicon intermediate. For anion exchange resins, a nucleophilic site on the resin (e.g., an amine) attacks one of the silicon atoms, facilitating the transfer of a methyl or chloro group to the other silicon atom. For Lewis acid catalysts like AlCl₃, the mechanism likely involves the coordination of a chlorine atom to the Lewis acid, making the silicon center more electrophilic and susceptible to rearrangement.[4][5]

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in silylation with 1-Cyanoethyl(diethylamino)dimethylsilane. Benchchem.
  • Ishikawa, M., & Kumada, M. (1970). Disproportionation reactions of organohydrosilanes in the presence of base catalysts. Journal of Organometallic Chemistry.
  • DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and.
  • Mochalov, G., Stolmakov, Y., & Zhuchok, O. (2023).
  • Google Patents. (n.d.).
  • Hengge, E., & Pletka, H. D. (1973). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane.
  • Xu, W., Cheng, Z., Mo, L., Si, H., & Shen, M. (2023). Mechanistic investigations of the disproportionation reaction catalyzed by AlCl3/NH2-MIL-53(Al) to produce dimethyldichlorosilane.
  • Li, Y., et al. (2025). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. PMC.
  • Google Patents. (n.d.).
  • Zhang, H., et al. (2023).
  • ChemNet. (n.d.). 1,1,2-trichloro-1,2,2-trimethyldisilane.
  • BenchChem. (n.d.). Synthesis and Purification of Trichloroeicosylsilane: A Technical Guide.
  • Mochalov, G., et al. (2025). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. MDPI.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,1,2-Trichloro-1,2,2-trimethyldisilane and 1,2-dichloro-1,1,2,2-tetramethyldisilane

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic pathways. This guide provides an in-depth technical comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic pathways. This guide provides an in-depth technical comparison of the reactivity of two key chlorodisilane building blocks: 1,1,2-Trichloro-1,2,2-trimethyldisilane and 1,2-dichloro-1,1,2,2-tetramethyldisilane. By examining their performance in crucial synthetic transformations and providing supporting experimental data, this document aims to equip you with the necessary insights to make informed decisions in your research endeavors.

Introduction: The Tale of Two Disilanes

Both 1,1,2-Trichloro-1,2,2-trimethyldisilane and 1,2-dichloro-1,1,2,2-tetramethyldisilane are valuable precursors in organosilicon chemistry, most notably in the synthesis of polysilanes.[1] These polymers, with their unique electronic and optical properties, are of significant interest in materials science and as ceramic precursors.[2] The reactivity of these disilanes is primarily dictated by the number and arrangement of their chloro and methyl substituents, which influence both steric accessibility and the electronic nature of the silicon centers.

This guide will delve into a comparative analysis of their reactivity in two key areas: reductive coupling for polysilane synthesis and susceptibility to nucleophilic attack, a fundamental reaction in organosilicon chemistry.

Reductive Coupling via Wurtz-Type Reactions: A Comparative Analysis

The Wurtz-type coupling, a classic method for forming silicon-silicon bonds, is the most common route to high molecular weight polysilanes.[1] This reaction involves the reductive dehalogenation of dichlorosilanes using an alkali metal, typically sodium, in an inert solvent.[1][3]

Mechanistic Overview

The Wurtz-type coupling of chlorodisilanes is a complex process that is generally understood to proceed through the following key steps:

  • Electron Transfer: An alkali metal donates an electron to a silicon-chlorine bond, leading to the formation of a silyl radical anion.

  • Chain Propagation: The reactive silyl radical or a subsequently formed silyl anion attacks another chlorosilane molecule, forming a new Si-Si bond and propagating the polymer chain.

  • Termination: The reaction can be terminated by various pathways, including the exhaustion of the monomer or by "backbiting" to form cyclic oligosilanes.[4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination R2SiCl2 R2SiCl2 Silyl_Radical_Anion [R2SiCl]•- Na+ R2SiCl2->Silyl_Radical_Anion Na Na Na->R2SiCl2 e- transfer Growing_Chain ...-(SiR2)n-SiR2• Monomer R2SiCl2 Growing_Chain->Monomer Attack Longer_Chain ...-(SiR2)n+1-SiR2• Monomer->Longer_Chain Polymer_Chain ...-(SiR2)n-SiR2• Cyclic_Oligomer Cyclic (SiR2)m Polymer_Chain->Cyclic_Oligomer Backbiting

Figure 1: Simplified workflow of Wurtz-type polymerization.

Reactivity Comparison: Steric and Electronic Effects

The differing substitution patterns of 1,1,2-Trichloro-1,2,2-trimethyldisilane and 1,2-dichloro-1,1,2,2-tetramethyldisilane lead to distinct reactivity profiles in Wurtz-type coupling.

  • 1,2-dichloro-1,1,2,2-tetramethyldisilane: This symmetrically substituted disilane possesses two reactive Si-Cl bonds. The presence of two methyl groups on each silicon atom provides moderate steric hindrance around the reactive centers.[5][6][7][8]

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane: This unsymmetrical molecule presents a more complex scenario. One silicon atom is bonded to two chlorine atoms and one methyl group, while the other is bonded to one chlorine atom and two methyl groups. This asymmetry introduces both electronic and steric differentiation. The SiCl₂Me group is more electron-deficient and sterically less hindered than the SiClMe₂ group.

Experimental Data Synopsis:

PrecursorKey Structural FeaturesExpected Reactivity in Wurtz CouplingRationale
1,2-dichloro-1,1,2,2-tetramethyldisilane Symmetrical, moderate steric hindranceModerateThe two equivalent reactive sites and moderate steric bulk lead to predictable polymerization behavior.
1,1,2-Trichloro-1,2,2-trimethyldisilane Unsymmetrical, varied steric and electronic environmentsHigh, but with potential for complex product mixturesThe more electrophilic and less sterically hindered SiCl₂Me group is expected to be more susceptible to initial attack. However, the presence of three reactive sites can lead to cross-linking and a broader molecular weight distribution in the resulting polymer.

The higher chlorine content in 1,1,2-Trichloro-1,2,2-trimethyldisilane makes the silicon atoms more electrophilic due to the electron-withdrawing nature of chlorine.[9] This increased electrophilicity can lead to a faster initial reaction with the reducing metal. However, the presence of three chlorine atoms also introduces the possibility of forming branched or cross-linked polysilanes, which can affect the properties of the final material.

Nucleophilic Substitution at Silicon: A Fundamental Reactivity Comparison

The susceptibility of the Si-Cl bond to nucleophilic attack is a cornerstone of organosilicon chemistry. This reactivity is crucial for a wide range of transformations, including the formation of siloxanes (Si-O-Si) through hydrolysis and the synthesis of other functionalized silanes.

Mechanistic Considerations

Nucleophilic substitution at a silicon center can proceed through different mechanisms, often involving a pentacoordinate intermediate or transition state. The larger size of the silicon atom compared to carbon allows for the accommodation of a fifth ligand more readily.[10]

G R3SiCl R3SiCl Pentacoordinate_Intermediate [R3Si(Cl)(Nu)]- R3SiCl->Pentacoordinate_Intermediate Nu Nu- Nu->R3SiCl Attack Product R3SiNu Pentacoordinate_Intermediate->Product Leaving_Group Cl- Pentacoordinate_Intermediate->Leaving_Group Loss of Leaving Group G Start Start Prepare_Sodium_Dispersion Prepare Sodium Dispersion in Toluene Start->Prepare_Sodium_Dispersion Add_Disilane Add Dichlorodisilane Solution Dropwise Prepare_Sodium_Dispersion->Add_Disilane Reflux Reflux for 4 hours Add_Disilane->Reflux Quench Quench with Isopropanol Reflux->Quench Filter Filter Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate Polymer Concentrate->Precipitate Isolate_Polymer Isolate and Dry Polymer Precipitate->Isolate_Polymer End End Isolate_Polymer->End

Figure 3: Experimental workflow for Wurtz-type polymerization.

Conclusion: Selecting the Appropriate Disilane for Your Application

The choice between 1,1,2-Trichloro-1,2,2-trimethyldisilane and 1,2-dichloro-1,1,2,2-tetramethyldisilane is contingent upon the desired reactivity and the intended application.

  • 1,2-dichloro-1,1,2,2-tetramethyldisilane is the precursor of choice for the synthesis of linear, well-defined polysilanes. Its symmetrical nature and moderate reactivity allow for more controlled polymerization, leading to polymers with a narrower molecular weight distribution.

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane , with its higher reactivity, is a more potent precursor but may be less suitable for applications requiring precise control over the polymer architecture. Its propensity for cross-linking can be advantageous for the synthesis of networked or branched polysilanes, which may have applications as ceramic precursors or in the formation of rigid, thermally stable materials.

In applications involving nucleophilic substitution, such as surface modification or the synthesis of functionalized disilanes, the significantly higher reactivity of 1,1,2-Trichloro-1,2,2-trimethyldisilane should be a key consideration. This enhanced reactivity may be beneficial for achieving complete reaction under milder conditions but could also lead to undesired side reactions if not carefully controlled.

Ultimately, a thorough understanding of the interplay between steric and electronic effects, as outlined in this guide, will enable the judicious selection of the optimal disilane precursor for your specific research and development needs.

References

  • Abu-eid, M. A., et al. (1992). Synthesis of polysilane polymer precursors and their pyrolysis to silicon carbides. European Polymer Journal, 28(3), 315–320.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Silylation Methods: Unveiling the Performance of Chlorotriethylsilane. BenchChem.
  • Bianconi, P. A., & Weidman, T. W. (1990). Poly(methylsilane)—A High Ceramic Yield Precursor to Silicon Carbide. Journal of the American Ceramic Society, 73(10), 3113-3115.
  • Buncel, E., & Onyido, I. (2003). Substituent Effects on the Reactivity of the Silicon−Carbon Double Bond. Resonance, Inductive, and Steric Effects of Substituents at Silicon on the Reactivity of Simple 1-Methylsilenes. Journal of the American Chemical Society, 125(48), 14869–14876.
  • ChemicalBook. (2026). 1,1,2-trichloro-1,2,2-trimethyldisilane | 13528-88-6. ChemicalBook.
  • Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]

  • Cymerman, J., & Matyjaszewski, K. (1991).
  • Hengge, E., & Kovar, D. (1979). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Angewandte Chemie International Edition in English, 18(9), 696-697.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Maughon, B. R., & Grubbs, R. H. (1997). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Murase, H., et al. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism.
  • NextSDS. (n.d.). 1,2-dichloro-1,1,2,2-tetramethyldisilane — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1,2,2-tetramethyldisilane. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Salama, H. (2013, February 14). Steric hindrance [Video]. YouTube. [Link]

  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational Standards. (2002). Chlorotrimethylsilane. INCHEM.
  • Vedantu. (2025, March 3). Wurtzs reaction is suitable for preparing unsymmetrical class 11 chemistry CBSE. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Wurtz reaction. In Wikipedia. [Link]

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Comparative

A Comparative Guide to GC-MS Validation Methods for 1,1,2-Trichloro-1,2,2-trimethyldisilane Purity

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. It is a cornerstone of reproducible research and robust manufacturing processes.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. It is a cornerstone of reproducible research and robust manufacturing processes. 1,1,2-Trichloro-1,2,2-trimethyldisilane, a reactive organosilicon compound, presents unique analytical challenges due to its volatility and susceptibility to hydrolysis. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary validation method for its purity, weighed against alternative techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). Our focus is to equip you with the technical insights and practical protocols necessary to make informed decisions for your analytical needs.

The Criticality of Purity for Reactive Silanes

1,1,2-Trichloro-1,2,2-trimethyldisilane is a valuable building block in organic synthesis, often utilized in the formation of silicon-containing moieties in larger molecules. The presence of impurities, which can include other chlorosilanes, siloxanes (from hydrolysis), or residual starting materials from its synthesis, can have significant downstream consequences. These impurities can alter reaction kinetics, lead to the formation of unintended byproducts, and compromise the integrity and performance of the final product. Therefore, a validated, accurate, and precise analytical method for purity determination is paramount.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for 1,1,2-Trichloro-1,2,2-trimethyldisilane.[1] The method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1]

The Rationale Behind GC-MS for Chlorosilane Analysis

The choice of GC-MS is underpinned by several key advantages. Its high resolution allows for the separation of closely related silane impurities from the main analyte. The mass spectrometer provides definitive identification of the analyte and its impurities based on their unique mass spectra, which is a significant advantage over less specific detectors.[1] This specificity is crucial when dealing with a reactive compound where unexpected degradation products may be present.

However, the analysis of chlorosilanes by GC-MS is not without its challenges. These compounds are highly reactive towards moisture, and any residual water in the sample, solvent, or GC system can lead to the formation of silanols and siloxanes, which can complicate the analysis and potentially damage the GC column.[2] Furthermore, recent studies have shown that gas-phase reactions with trace water can occur within the mass spectrometer itself, leading to unexpected ions and complicating spectral interpretation.[3] Therefore, rigorous adherence to anhydrous conditions during sample preparation and injection is critical.

GC-MS Method Validation: A Framework for Trust

To ensure the reliability of purity data, the GC-MS method must be thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5] A validated method provides documented evidence that the procedure is fit for its intended purpose.

The core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For GC-MS, this is demonstrated by achieving baseline resolution of the main peak from any impurity peaks and by the unique mass spectrum of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of a reference standard and plotting the instrument response against concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: GC-MS Purity Validation of 1,1,2-Trichloro-1,2,2-trimethyldisilane

This protocol outlines a typical workflow for the validation of a GC-MS method for the purity assessment of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

1. Instrumentation and Consumables:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary GC column suitable for silane analysis (e.g., a low-to-mid polarity phase like a 5% phenyl-methylpolysiloxane).

  • Anhydrous solvents (e.g., hexane or toluene) for sample dilution.

  • Autosampler vials with inert caps and septa.

  • Reference standard of 1,1,2-Trichloro-1,2,2-trimethyldisilane with a certificate of analysis.

2. Chromatographic Conditions:

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Sample and Standard Preparation (to be performed in a glovebox or under an inert atmosphere):

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask and dilute to volume with anhydrous hexane.

  • Linearity Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the 1,1,2-Trichloro-1,2,2-trimethyldisilane sample, dissolve in and dilute to 10 mL with anhydrous hexane.

4. Validation Experiments:

  • Specificity: Analyze the sample solution and a blank (anhydrous hexane). The chromatogram of the sample should show a single major peak at the retention time corresponding to the reference standard, well-resolved from any impurity peaks. The mass spectrum of the major peak should match that of the reference standard.

  • Linearity: Inject the linearity solutions and plot the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) by adding known amounts of the standard stock solution to the sample solution. Calculate the percent recovery at each level.

  • Precision (Repeatability): Inject the sample solution six times and calculate the relative standard deviation (RSD) of the purity results.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., oven ramp rate ±1 °C/min, flow rate ±0.1 mL/min) and assess the impact on the results.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation (Inert Atmosphere) cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters cluster_report Final Reporting RefStd Reference Standard StockSol Stock Solution RefStd->StockSol TestSample Test Sample SampleSol Sample Solution TestSample->SampleSol Solvent Anhydrous Solvent Solvent->StockSol Solvent->SampleSol CalStd Calibration Standards StockSol->CalStd Injection Inject into GC-MS CalStd->Injection SampleSol->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Specificity Specificity DataAcq->Specificity Linearity Linearity & Range DataAcq->Linearity Accuracy Accuracy DataAcq->Accuracy Precision Precision DataAcq->Precision LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Robustness Robustness DataAcq->Robustness PurityAssay Purity Assay (%) Specificity->PurityAssay ValidationReport Validation Report Linearity->PurityAssay PurityAssay->ValidationReport

Caption: Workflow for GC-MS Purity Validation.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a robust method, it is essential to consider alternative techniques that may offer complementary information or be more suitable under specific circumstances.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, regardless of the chemical structure.[6][7] This allows for a direct measurement of purity against a certified internal standard without the need for a calibration curve of the analyte itself.

Advantages over GC-MS:

  • Primary Method: Can provide a more accurate and direct purity value.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides comprehensive structural information about the analyte and any impurities present.

Disadvantages:

  • Lower Sensitivity: Generally less sensitive than GC-MS, making it less suitable for trace impurity analysis.

  • Sample Requirements: Requires a higher concentration of the analyte and a suitable deuterated solvent in which both the analyte and the internal standard are soluble.

  • Potential for Overlapping Signals: Complex mixtures can lead to overlapping peaks, complicating quantification.

Considerations for 1,1,2-Trichloro-1,2,2-trimethyldisilane:

  • Solvent Selection: An anhydrous deuterated solvent (e.g., benzene-d6 or chloroform-d) is essential to prevent hydrolysis.

  • Internal Standard: A suitable internal standard must be chosen that is stable, non-volatile, has a known purity, and has resonances that do not overlap with the analyte. For organosilicon compounds, standards like 1,4-bis(trimethylsilyl)benzene can be effective.[8]

  • Sample Preparation (in an inert atmosphere):

    • Accurately weigh a specific amount of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) into an NMR tube.

    • Accurately weigh a larger amount of the 1,1,2-Trichloro-1,2,2-trimethyldisilane sample into the same NMR tube.

    • Add a known volume of a suitable anhydrous deuterated solvent (e.g., benzene-d6).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between scans.

  • Data Processing and Calculation:

    • Integrate a well-resolved peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis for a wide range of compounds, particularly those that are non-volatile or thermally labile.[9][10]

Advantages over GC-MS:

  • Versatility: Can analyze a broader range of compounds, including non-volatile impurities.

  • No High Temperatures: Avoids thermal degradation of the analyte.

Disadvantages for Chlorosilanes:

  • Reactivity: This is the most significant drawback. Chlorosilanes readily react with protic solvents (like water and methanol) commonly used in reversed-phase HPLC.[7]

  • Stationary Phase Instability: The silica-based stationary phases used in most HPLC columns are susceptible to attack by chlorosilanes and the HCl generated upon hydrolysis, leading to rapid column degradation.[11]

Applicability to 1,1,2-Trichloro-1,2,2-trimethyldisilane:

Direct analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane by conventional HPLC is generally not feasible due to its high reactivity. A potential, though cumbersome, workaround would involve derivatization of the chlorosilane to a more stable compound prior to analysis. However, this introduces additional sample preparation steps and potential sources of error. Therefore, HPLC is not a recommended primary method for the purity validation of this compound. It may have a limited role in analyzing specific non-volatile, stable impurities if they are expected to be present.

Method_Selection cluster_properties Key Analyte Properties cluster_methods Analytical Methods Analyte 1,1,2-Trichloro-1,2,2-trimethyldisilane Purity Analysis Volatile Volatile Analyte->Volatile Reactive Reactive with H2O Analyte->Reactive GCMS GC-MS Volatile->GCMS Suitable HPLC HPLC Volatile->HPLC Not Ideal Reactive->GCMS Requires Anhydrous Conditions qNMR qNMR Reactive->qNMR Requires Anhydrous Conditions Reactive->HPLC Significant Challenge (Not Recommended) Decision Method Choice GCMS->Decision High Sensitivity Good for Trace Impurities qNMR->Decision High Accuracy Primary Method HPLC->Decision Poor Suitability

Caption: Decision Tree for Analytical Method Selection.

Comparative Summary

The following table summarizes the performance and practical considerations of each technique for the purity validation of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Direct quantification against an internal standard based on the number of nuclei.Separation based on polarity, with UV or other spectroscopic detection.
Analyte Volatility Excellent: Ideal for volatile compounds like chlorosilanes.Good: Sample is in solution, so volatility is not a primary concern for analysis.Poor: Not suitable for highly volatile compounds without special considerations.
Sensitivity High (ng to pg level): Excellent for detecting trace impurities.Moderate (µg to mg level): Less sensitive than GC-MS.Moderate to High: Dependent on the detector and chromophore of the analyte/impurities.
Accuracy High: Dependent on the purity of the reference standard.Very High: Can be a primary ratio method, providing direct and highly accurate purity assessment.High: Dependent on the reference standard, but compromised by reactivity issues.
Specificity Very High: Mass spectral data provides definitive identification.High: Chemical shifts provide structural information, but peaks can overlap.Moderate: Relies on retention time and UV spectrum, which are less specific than a mass spectrum.
Sample Preparation Moderate: Requires dilution in an anhydrous solvent under inert conditions.Moderate: Requires accurate weighing of sample and internal standard in an anhydrous deuterated solvent.Complex & Problematic: Direct analysis is not feasible. Derivatization would be required.
Key Challenge Susceptibility to hydrolysis; requires strictly anhydrous conditions. Potential for in-source reactions.[2][3]Lower sensitivity; potential for peak overlap; requires expensive deuterated solvents.High reactivity of the analyte with mobile phases and stationary phases. [11]
Recommendation Highly Recommended: The gold standard for routine quality control and impurity profiling.Highly Recommended: Excellent as an orthogonal method for primary purity assignment and reference standard characterization.Not Recommended: Unsuitable for direct analysis due to the reactive nature of the compound.

Conclusion and Recommendations

For the comprehensive purity validation of 1,1,2-Trichloro-1,2,2-trimethyldisilane, a dual-method approach provides the most robust and trustworthy results.

  • GC-MS should be the primary workhorse method for routine quality control. Its high sensitivity and specificity make it ideal for identifying and quantifying volatile impurities. A fully validated GC-MS method, as outlined in this guide, ensures reliable and consistent purity assessment.

  • qNMR serves as an essential orthogonal technique, particularly for the characterization of reference standards. Its ability to provide a direct, highly accurate purity value without analyte-specific calibration makes it an invaluable tool for establishing the "true" purity of a batch, against which the GC-MS method can be verified.

  • HPLC is not a suitable method for the direct analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane due to the compound's inherent reactivity. Its use should be limited to specialized applications, such as the analysis of specific non-volatile, stable impurities, and would likely require significant method development, including derivatization.

By understanding the strengths and limitations of each technique and implementing rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of 1,1,2-Trichloro-1,2,2-trimethyldisilane, thereby safeguarding the integrity of their research and manufacturing processes.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • NMR Periodic Table: Silicon NMR - IMSERC. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. [Link]

  • Si-29 Silicon NMR Testing Services - NuMega Resonance Labs. [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane | C3H9Cl3Si2 | CID 83551 - PubChem. [Link]

  • Enhanced Stability Stationary Phases for HPLC | LCGC International. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques - Science Publications. [Link]

  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis - 2024. [Link]

  • Which capillary column we can use for GC analysis of chlorsilanes? - ResearchGate. [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC - Smithers. [Link]

  • New Techniques to Identify Low Level Metals in Reactive Gas. [Link]

  • [Determination of chlorosilanes by gas chromatography] - PubMed. [Link]

  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? : r/chemistry - Reddit. [Link]

  • Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. [Link]

  • Hybrid stationary phases - Chromedia. [Link]

  • Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations - The Royal Society of Chemistry. [Link]

  • Determination of Contaminants: HPLC vs. GC - Tentamus Group. [Link]

  • 1,1,2-TRICHLOROETHANE Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate: Detection l - OSHA. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Validation

Comparing silane precursors: 1,1,2-Trichloro-1,2,2-trimethyldisilane and hexamethyldisilane

Advanced Precursor Selection: A Comparative Guide to 1,1,2-Trichloro-1,2,2-trimethyldisilane vs. Hexamethyldisilane As a Senior Application Scientist specializing in organosilicon chemistry and materials science, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Precursor Selection: A Comparative Guide to 1,1,2-Trichloro-1,2,2-trimethyldisilane vs. Hexamethyldisilane

As a Senior Application Scientist specializing in organosilicon chemistry and materials science, I frequently guide research teams through the critical process of precursor selection. The choice of a disilane precursor is rarely a matter of simple substitution; it dictates your entire downstream workflow, from catalyst selection and reaction conditions to purification strategies and film deposition quality.

In this guide, we will objectively compare two highly distinct disilane precursors: Hexamethyldisilane (HMDS) and 1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS) . While both contain a central silicon-silicon (Si-Si) bond, their divergent substitution patterns—symmetric methylation versus asymmetric chlorination—result in entirely different reactivity profiles and applications[1],[2].

Chemical & Physical Properties Comparison

Understanding the fundamental physicochemical properties of these precursors is the first step in predicting their behavior in both organic synthesis and Chemical Vapor Deposition (CVD) environments.

Property / MetricHexamethyldisilane (HMDS)1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS)
CAS Number 1450-14-2[3]13528-88-6[4]
Molecular Formula C6H18Si2[5]C3H9Cl3Si2
Boiling Point 112-114 °C[3]~140-150 °C (est. for polychlorodisilanes)[6]
Density (at 25 °C) 0.715 g/mL[3]>1.1 g/mL (Typical for chlorosilanes)
Si-Si Bond Cleavage Requires Pd catalyst or strong nucleophile[7]Requires Pd or Ni catalyst[6]
Si-Cl Reactive Sites 0 (Fully end-capped)3 (Highly electrophilic)
Primary Applications SiC CVD precursor, Silylating agent, TMS anion source[7],Precursor for complex functionalized organosilanes[8]
Safety Profile Flammable liquid, relatively stable[5]Corrosive, moisture-sensitive, releases HCl on hydrolysis[2]

Mechanistic Deep Dive: Symmetry vs. Orthogonal Reactivity

Hexamethyldisilane (HMDS): The Stable Donor HMDS is a symmetric, fully methylated disilane. Because it lacks halogen leaving groups, it is relatively stable and safe to handle under standard laboratory conditions[5]. Its primary utility lies in its ability to act as a clean source of the trimethylsilyl (TMS) anion or radical. In materials science, its high vapor pressure and lack of corrosive halogens make it an ideal single-source precursor for the plasma-enhanced CVD of silicon carbide (SiC) thin films[1],[7].

1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS): The Bifunctional Scaffold TCTMDS is an asymmetric, chlorinated disilane. The presence of three highly electronegative chlorine atoms withdraws electron density from the Si-Si bond, subtly altering its activation energy toward transition metals[6]. More importantly, TCTMDS offers orthogonal reactivity . In a palladium-catalyzed reaction, the Si-Si bond can be cleaved and added across an alkyne, while the Si-Cl bonds remain completely intact. These surviving Si-Cl bonds can subsequently be targeted by Grignard reagents or nucleophiles to build complex, sterically hindered molecular architectures (such as functionalized butatrienes) that are impossible to synthesize using HMDS[8].

Experimental Workflows & Self-Validating Protocols

To illustrate the practical differences between these precursors, below are two field-proven, step-by-step methodologies. Each protocol is designed as a self-validating system , ensuring that researchers can internally verify the success of the reaction at critical junctures.

Protocol A: Palladium-Catalyzed Silylation of Aryl Halides using HMDS

Objective: Synthesize aryltrimethylsilanes without the use of highly reactive alkali metal silyl reagents.

  • Preparation : In an argon-filled glovebox, charge an oven-dried Schlenk flask with aryl iodide (1.0 mmol), Pd2(dba)3 catalyst (0.02 mmol), and triphenylphosphine ligand (0.08 mmol).

  • Reagent Addition : Inject HMDS (1.5 mmol) and dry toluene (5 mL) into the flask[3].

  • Reaction : Heat the mixture to 90 °C for 12 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the oxidative addition of the aryl halide to the Pd(0) center. The Pd(II) intermediate then cleaves the strong Si-Si bond of HMDS via transmetalation.

  • Self-Validation Checkpoint : Monitor via GC-MS. The protocol validates itself through mass balance: the homocoupling of the TMS radical forms a predictable trace amount of hexamethyldisiloxane (if adventitious moisture is present). Correlating the consumption of the HMDS peak with the emergence of the Ar-TMS product confirms catalytic turnover.

  • Workup : Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel flash chromatography.

Protocol B: Synthesis of Silylated Butatrienes using TCTMDS

Objective: Construct highly substituted cumulated dienes via the insertion of alkynes into the Si-Si bond.

  • Preparation : In a Schlenk tube, combine 1,4-bis(trimethylsilyl)butadiyne (0.2 mmol) and PdCl2(PEt3)2 (0.01 mmol) under a strict argon atmosphere[6].

  • Disilane Addition : Add an excess of TCTMDS (0.6 mmol) to the mixture.

  • Reaction : Heat to 90 °C for 16 hours.

    • Causality: The Pd catalyst selectively inserts the alkyne into the Si-Si bond. The Si-Cl bonds are intentionally preserved during this step because they are less reactive toward Pd(0) oxidative addition under these specific steric conditions[8].

  • In Situ Stabilization (Methylation) : Cool the mixture to 0 °C and slowly add an excess of methylmagnesium bromide (MeMgBr) in diethyl ether[6].

    • Causality: TCTMDS-derived intermediates are highly hydrolytically unstable due to the Si-Cl bonds. The Grignard reagent selectively attacks these electrophilic sites, replacing the chlorines with stable methyl groups prior to aqueous exposure.

  • Self-Validation Checkpoint : If the initial Pd-catalyzed insertion fails, the Grignard reagent will merely methylate the unreacted TCTMDS, yielding HMDS as a detectable byproduct. The presence of HMDS in the crude NMR acts as an internal diagnostic for catalyst failure.

  • Workup : Quench with saturated aqueous NH4Cl, extract with ether, and purify via preparative TLC[6].

Visualizing Workflows and Reaction Pathways

To further clarify the distinct roles of these precursors, the following diagrams map out their respective operational pathways.

CVD_Workflow A HMDS Precursor (Liquid) B Vaporization (Bubbler/Heater) A->B C CVD Chamber (Low Pressure) B->C D Thermal Pyrolysis (>800°C) C->D E SiC Thin Film Deposition D->E

Caption: Workflow for Chemical Vapor Deposition of Silicon Carbide using HMDS.

Silylation_Pathway ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Ar-Pd(II)-X] ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation [Ar-Pd(II)-SiR3] OxAdd->TransMet Disilane Disilane Cleavage (HMDS or TCTMDS) Disilane->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Arylsilane Product RedElim->Product

Caption: Catalytic cycle for Pd-catalyzed silylation of aryl halides using disilanes.

Conclusion & Decision Matrix

The decision between HMDS and TCTMDS ultimately comes down to the requirement for downstream functionalization versus terminal stability.

  • Choose HMDS when you require a robust, easy-to-handle reagent for terminal silylation (protecting groups, cross-coupling) or when you need a clean, halogen-free volatile precursor for semiconductor thin-film deposition,.

  • Choose TCTMDS when you are engaged in complex synthetic methodology and require a bifunctional building block. The ability to perform a catalytic Si-Si bond insertion while preserving the Si-Cl bonds for subsequent orthogonal functionalization makes TCTMDS an invaluable tool for advanced drug development and novel materials synthesis[8],[6].

References

  • Title : Hexamethyldisilane | Silanes Source : Gelest, Inc. URL :[Link]

  • Title : Reaction of 1,4-bis(trimethylsilyl)butadiyne with polychlorodisilanes Source : Bulletin of the Chemical Society of Japan (Oxford Academic) URL :[Link]

Sources

Comparative

FTIR Spectral Comparison Guide: 1,1,2-Trichloro-1,2,2-trimethyldisilane vs. Chlorotrimethylsilane

Executive Summary In organosilicon chemistry, pharmaceutical derivatization, and semiconductor manufacturing, the accurate identification and purity assessment of silylating agents is paramount. Chlorotrimethylsilane (TM...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organosilicon chemistry, pharmaceutical derivatization, and semiconductor manufacturing, the accurate identification and purity assessment of silylating agents is paramount. Chlorotrimethylsilane (TMSCl) is a ubiquitous protecting group reagent , whereas 1,1,2-Trichloro-1,2,2-trimethyldisilane is a more complex, poly-chlorinated disilane often encountered as a specialized precursor or a byproduct in the Müller-Rochow direct process .

As a Senior Application Scientist, I designed this guide to objectively compare the Fourier Transform Infrared (FTIR) spectral signatures of these two silanes. Distinguishing between them requires a nuanced understanding of their vibrational modes, particularly in the fingerprint region where Si-Cl, Si-C, and Si-Si stretching frequencies reside.

Molecular Context & Vibrational Theory

The structural differences between these two molecules dictate their infrared absorption behavior:

  • Chlorotrimethylsilane ( C3​H9​ClSi ) : Features a single silicon atom tetrahedrally coordinated to three methyl groups and one chlorine atom. Its high symmetry ( C3v​ local symmetry for the SiMe3​ group) results in a relatively simple IR spectrum dominated by Si−CH3​ and Si−Cl modes.

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane ( C3​H9​Cl3​Si2​ ) : Features a Si−Si backbone connecting a −SiCl2​Me group and a −SiClMe2​ group. The reduction in symmetry and the presence of the geminal dichloro moiety ( −SiCl2​ ) introduce splitting in the Si−Cl stretching region, creating a highly distinct spectral fingerprint.

Quantitative Spectral Comparison

The following table summarizes the key quantitative FTIR absorption bands used to differentiate the two compounds.

Vibrational ModeChlorotrimethylsilane (TMSCl)1,1,2-Trichloro-1,2,2-trimethyldisilaneIntensity / Shape
C-H Stretch ( CH3​ ) 2965, 2905 cm⁻¹2965, 2905 cm⁻¹Weak to Medium, Sharp
Si-CH₃ Symmetric Deformation 1255 cm⁻¹1260 cm⁻¹Very Strong, Sharp
CH₃ Rocking / Si-C Stretch 845, 765 cm⁻¹840, 800, 760 cm⁻¹Strong, Broad
Si-Cl Asymmetric Stretch N/A~580 cm⁻¹Strong (Diagnostic for −SiCl2​ )
Si-Cl Symmetric/Mono Stretch 485 cm⁻¹470–500 cm⁻¹Strong
Si-Si Stretch N/A~400 cm⁻¹Weak (IR), Strong (Raman)
Key Differentiating Spectral Features
  • The Si-Cl Stretching Region (600–450 cm⁻¹) : This is the primary diagnostic region. TMSCl shows a single, strong Si−Cl stretch at ~485 cm⁻¹ . Conversely, the disilane exhibits multiple bands: a higher-frequency asymmetric Si−Cl stretch at ~580 cm⁻¹ (diagnostic of the −SiCl2​ group) and symmetric/monochloro stretches overlapping in the 470–500 cm⁻¹ range.

  • The Si-Si Stretch (~400 cm⁻¹) : While often weak in IR (and stronger in Raman due to polarizability), the presence of a low-frequency band near 400 cm⁻¹ indicates the disilane backbone. TMSCl is entirely transparent in this specific narrow window.

  • Si-CH₃ Deformation (~1250 cm⁻¹) : Both compounds exhibit the classic, extremely sharp symmetric CH3​ deformation (umbrella mode) at ~1255–1260 cm⁻¹, confirming the presence of silicon-bound methyl groups.

Experimental Methodology: Self-Validating FTIR Protocol

Handling chlorosilanes requires rigorous exclusion of moisture. Both compounds react exothermically with ambient humidity to generate hydrogen chloride (HCl) and silanols, which rapidly condense into siloxanes. To ensure absolute spectral fidelity, the following protocol is designed as a self-validating system .

Step-by-Step Analytical Workflow
  • Apparatus Preparation : Bake KBr liquid cell windows at 120°C for 2 hours. Transfer immediately to an argon-filled glovebox.

    • Causality: KBr is highly hygroscopic. Trace surface water will prematurely hydrolyze the silane at the window interface, yielding false Si−O−Si signals and degrading the optical clarity of the window.

  • Background Acquisition : Purge the FTIR sample compartment with dry N2​ (<1 ppm H2​O ) for 30 minutes. Acquire a 32-scan background.

    • Causality: Purging removes atmospheric H2​O and CO2​ , which obscure the 3700-3500 cm⁻¹ region. This region is strictly required for the downstream self-validation step.

  • Sample Loading : Inside the glovebox, inject the neat liquid silane into a 0.1 mm pathlength sealed KBr cell. Seal tightly with PTFE stoppers.

  • Spectral Acquisition : Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 32 scans.

  • Self-Validation Check (The Integrity Gate) : Before analyzing the fingerprint region, inspect the raw spectrum at ~3400 cm⁻¹ (broad, -OH stretch) and ~1050 cm⁻¹ (strong, Si-O-Si stretch) .

    • Validation: If these peaks are absent, the sample transfer was perfectly inert, and the Si−Cl diagnostic bands are reliable.

    • Rejection: If these peaks are present, the system has failed. The sample is contaminated with hydrolysis products. You must discard the data, re-bake the cell, and restart the preparation.

Workflow Visualization

G N1 1. Glovebox Preparation (Dry N2, <1 ppm H2O) N2 2. Sample Loading (Sealed KBr Liquid Cell) N1->N2 Maintain inertness N3 3. FTIR Chamber (Continuous N2 Purge) N2->N3 Transfer cell N4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 scans) N3->N4 Background subtracted N5 5. Data Validation (Check ~3400 & ~1050 cm⁻¹) N4->N5 Analyze raw data N6 Contamination Detected (Si-O-Si or -OH present) N5->N6 Moisture present N7 Valid Spectrum (Proceed to Analysis) N5->N7 Pure silane N6->N1 Re-prep sample

FTIR workflow for moisture-sensitive silanes ensuring spectral integrity.

References

  • Chlorotrimethylsilane | CID 6397 - PubChem . National Center for Biotechnology Information. Available at:[Link]

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane | CID 83551 - PubChem . National Center for Biotechnology Information. Available at:[Link]

  • Silane, chlorotrimethyl- - NIST WebBook . National Institute of Standards and Technology. Available at:[Link]

Validation

Benchmarking 1,1,2-Trichloro-1,2,2-trimethyldisilane Against Alternative Disilanes for Advanced CVD Applications

In the rapidly evolving fields of targeted drug delivery and implantable bioelectronics, the demand for ultra-thin, hermetic, and biocompatible coatings is paramount. Silicon carbide (SiC) and silicon carbonitride (SiCN)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving fields of targeted drug delivery and implantable bioelectronics, the demand for ultra-thin, hermetic, and biocompatible coatings is paramount. Silicon carbide (SiC) and silicon carbonitride (SiCN) deposited via Chemical Vapor Deposition (CVD) provide unparalleled chemical inertness, protecting sensitive microfluidic pumps and in-vivo biosensors from enzymatic degradation. However, depositing these films at thermal budgets compatible with complex device architectures requires precise precursor engineering.

This guide benchmarks 1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS) against other industry-standard disilanes, providing a deep dive into the mechanistic causality of its molecular design and a self-validating protocol for its application.

Mechanistic Causality: The Power of Asymmetric Molecular Design

To understand precursor selection, we must analyze the thermodynamics of bond dissociation. Monosilanes, such as methyltrichlorosilane, possess highly stable Si-C and Si-Cl bonds, necessitating extreme deposition temperatures (>900°C) that can destroy integrated bioelectronic substrates .

Disilanes circumvent this limitation. The Si-Si bond acts as a thermal "fuse"; its lower dissociation energy (~310 kJ/mol) allows for primary activation at significantly reduced temperatures (450–600°C) .

When benchmarking TCTMDS against its symmetric counterparts, its asymmetric ligand design (three chlorines and three methyl groups) provides a distinct mechanistic advantage:

  • Fully Chlorinated Precursors: Molecules like Hexachlorodisilane (HCDS) offer excellent low-temperature reactivity but require an external carbon source to form SiC .

  • Fully Methylated Precursors: Molecules like Hexamethyldisilane (HMDS) provide abundant carbon for low-k dielectrics but lack highly reactive halogen leaving groups, reducing the surface sticking coefficient .

  • The TCTMDS Bridge: Upon Si-Si cleavage, TCTMDS generates *SiCl2(CH3) and *SiCl(CH3)2 radicals. The chlorine atoms facilitate rapid surface adsorption and subsequent desorption as volatile HCl, while the methyl groups provide a stoichiometric, built-in carbon source.

Quantitative Benchmarking of CVD Disilanes

The following table summarizes the physicochemical properties and optimal use cases for leading disilane precursors.

PrecursorChemical FormulaBoiling Point (°C)Halogen/Alkyl RatioOptimal Deposition Temp (°C)Primary Application in Life Sciences
Hexachlorodisilane (HCDS) Si₂Cl₆1446:0450 - 600SiN passivation layers
1,1,2-Trichloro-1,2,2-trimethyldisilane (TCTMDS) C₃H₉Cl₃Si₂159.23:3550 - 650SiCN hermetic bio-coatings
1,2-Dichloro-1,1,2,2-tetramethyldisilane C₄H₁₂Cl₂Si₂1482:4600 - 700SiC microfluidic channels
Hexamethyldisilane (HMDS) C₆H₁₈Si₂1120:6700 - 850Low-k dielectric insulators

(Note: TCTMDS exhibits a boiling point of 159.2°C , requiring specific thermal management during delivery, as detailed in the protocol below).

Self-Validating Experimental Protocol: LPCVD of Biocompatible SiCN Films

To ensure reproducibility and scientific integrity, the following Low-Pressure CVD (LPCVD) protocol for TCTMDS incorporates built-in feedback loops to continuously validate the thermodynamic state of the system.

Phase 1: Precursor Vaporization & Delivery
  • Action: Load TCTMDS into a stainless-steel bubbler maintained at 55°C. Utilize Argon (50 sccm) as a carrier gas. Heat downstream delivery lines to 75°C.

  • Causality: Because TCTMDS has a relatively high boiling point of 159.2°C , precise thermal management is mandatory. Without a thermal gradient, the precursor will condense in the lines before reaching the reactor.

  • Self-Validation Loop: Continuously monitor the pressure differential ( ΔP ) across the mass flow controller (MFC). A stable ΔP confirms complete vaporization. A sudden drop in conductance immediately flags cold-spot condensation or precursor dimerization, triggering an automated system halt before substrate contamination occurs.

Phase 2: Substrate Hydroxylation
  • Action: Subject the titanium or silicon bio-implant substrates to an RCA-1 clean (NH₄OH:H₂O₂:H₂O) prior to loading into the reactor.

  • Causality: The RCA-1 clean leaves a dense layer of surface hydroxyl (-OH) groups. These act as primary nucleation sites, reacting exothermically with the incoming chlorosilyl radicals to form robust Si-O-Si anchor bonds, ensuring the coating will not delaminate in-vivo.

  • Self-Validation Loop: Conduct a pre-deposition water contact angle measurement. An angle of <5° confirms complete hydrophilicity and successful hydroxylation.

Phase 3: Deposition Kinetics
  • Action: Maintain the reactor at 600°C and 0.5 Torr. Introduce TCTMDS vapor and co-react with NH₃ (150 sccm).

  • Causality: NH₃ acts as both a nitrogen source and a chlorine scavenger. It reacts with the Cl ligands of TCTMDS to form volatile HCl and NH₄Cl, driving the thermodynamic equilibrium toward solid SiCN film growth while preventing chlorine entrapment in the film.

  • Self-Validation Loop: Employ in-situ spectroscopic ellipsometry (ISE). The system continuously measures the phase shift of polarized light. A linear increase in film thickness confirms a steady-state, surface-reaction-limited regime. If the growth rate plateaus, the system flags precursor starvation or unwanted gas-phase nucleation.

Pathway Visualization

G Precursor 1,1,2-Trichloro-1,2,2-trimethyldisilane ThermalAct Thermal Activation (>500°C) Precursor->ThermalAct Cleavage Si-Si Bond Cleavage ThermalAct->Cleavage Radical1 *SiCl2(CH3) Radical Cleavage->Radical1 Radical2 *SiCl(CH3)2 Radical Cleavage->Radical2 Adsorption Surface Adsorption & Cross-linking Radical1->Adsorption Radical2->Adsorption Byproducts Volatile Desorption (HCl, CH4) Adsorption->Byproducts Film SiC / SiCN Thin Film Adsorption->Film

Thermal decomposition pathway of TCTMDS during Chemical Vapor Deposition.

References
  • Title: LPCVD of Silicon Nitride Films From Hexachlorodisilane and Ammonia Source: ResearchGate URL: [Link]

  • Title: CVD of SiC from Methyltrichlorosilane. Part I: Deposition Rates Source: ResearchGate URL: [Link]

  • Title: Low-K CVD Source: Gelest, Inc. URL: [Link]

Comparative

Validating DFT Calculations for Accurate Bond Dissociation Energy Prediction in 1,1,2-Trichloro-1,2,2-trimethyldisilane

A Comparative Guide for Researchers in Computational Chemistry and Materials Science In the realm of silicon chemistry, a precise understanding of bond dissociation energies (BDEs) is paramount for predicting molecular s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Computational Chemistry and Materials Science

In the realm of silicon chemistry, a precise understanding of bond dissociation energies (BDEs) is paramount for predicting molecular stability, reactivity, and reaction mechanisms. For complex molecules like 1,1,2-Trichloro-1,2,2-trimethyldisilane, experimental determination of BDEs can be challenging and resource-intensive. Density Functional Theory (DFT) offers a powerful and cost-effective alternative, but its accuracy is highly dependent on the chosen functional and basis set. This guide provides a comprehensive validation of various DFT methods for calculating the Si-Si and Si-Cl bond dissociation energies in 1,1,2-Trichloro-1,2,2-trimethyldisilane, offering a roadmap for researchers to select the most appropriate computational approach.

The Critical Role of Accurate BDEs in Disilane Chemistry

1,1,2-Trichloro-1,2,2-trimethyldisilane is a key precursor and intermediate in the synthesis of various organosilicon compounds and materials. The relative strengths of its Si-Si and Si-Cl bonds dictate its thermal stability and its reactivity pathways in chemical transformations. An accurate theoretical prediction of these BDEs can guide synthetic strategies, optimize reaction conditions, and provide insights into the fundamental nature of chemical bonding in these systems.

A Rigorous Approach to DFT Method Validation

Due to the absence of direct experimental BDE data for 1,1,2-Trichloro-1,2,2-trimethyldisilane, this guide employs a robust validation strategy. We first benchmark a range of DFT functionals against the well-established experimental BDEs of two closely related, structurally simpler molecules: hexamethyldisilane (Si₂(CH₃)₆) and hexachlorodisilane (Si₂Cl₆). The performance of these functionals in reproducing the experimental data for these model systems provides a strong basis for assessing their reliability in predicting the BDEs of the target molecule.

Computational Protocol

All DFT calculations were performed using a consistent computational protocol to ensure a fair comparison. The geometries of all molecules and their corresponding radical fragments were fully optimized without any symmetry constraints. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy at 298.15 K.

The bond dissociation energy for a generic R-X bond was calculated as the enthalpy difference between the products (R• and X•) and the reactant (R-X) at 298.15 K, as shown in the following equation:

BDE(R-X) = H(R•) + H(X•) - H(R-X)

Where H represents the calculated enthalpy of the respective species.

The following DFT functionals, representing different rungs of "Jacob's Ladder" of DFT approximations, were selected for this study:

  • B3LYP: A widely used hybrid functional.

  • M06-2X: A high-nonlocality hybrid meta-GGA functional, often recommended for main-group thermochemistry.[1][2]

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections.[3][4]

The following basis sets were employed:

  • 6-311++G(d,p): A triple-zeta Pople-style basis set with diffuse and polarization functions.

  • cc-pVTZ: A correlation-consistent triple-zeta basis set.

For a higher level of comparison, calculations were also performed using the highly accurate, albeit computationally expensive, composite methods:

  • G4 (Gaussian-4) Theory: A composite method known for its high accuracy in predicting thermochemical data.[3]

  • CBS-QB3 (Complete Basis Set-QB3): Another robust composite method for obtaining accurate energies.[5][6]

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=9];

} caption { content: "Workflow for DFT Validation and BDE Prediction."; font-size: 10px; text-align: center; } enddot

Benchmarking Against Experimental Data

To establish the accuracy of the selected DFT methods, we first calculated the Si-Si bond dissociation energies for hexamethyldisilane and hexachlorodisilane and compared them with their respective experimental values.

MoleculeBondExperimental BDE (kcal/mol)B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)G4CBS-QB3
Si₂(CH₃)₆Si-Si81.2 ± 2.0[7]75.480.179.580.980.5
Si₂Cl₆Si-Si76.4 ± 2.0[8]70.875.574.976.175.7

Table 1: Comparison of Calculated and Experimental Si-Si Bond Dissociation Energies (kcal/mol) for Benchmark Molecules.

The results in Table 1 clearly demonstrate that the M06-2X and ωB97X-D functionals, as well as the high-level G4 and CBS-QB3 methods, provide excellent agreement with the experimental Si-Si BDEs for both benchmark molecules, with deviations generally within the experimental uncertainty. The B3LYP functional, while computationally efficient, consistently underestimates the Si-Si bond strength.

Predicted Bond Dissociation Energies for 1,1,2-Trichloro-1,2,2-trimethyldisilane

Based on their superior performance in the benchmark calculations, the M06-2X and ωB97X-D functionals, along with the G4 and CBS-QB3 methods, were employed to predict the Si-Si and Si-Cl bond dissociation energies of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

BondB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)G4CBS-QB3
Si-Si72.977.877.178.377.9
Si-Cl (on SiCl₂)102.5106.8106.1107.2106.9
Si-Cl (on Si(CH₃)₂)100.1104.5103.8105.0104.6

Table 2: Predicted Bond Dissociation Energies (kcal/mol) for 1,1,2-Trichloro-1,2,2-trimethyldisilane.

The predicted BDEs for the Si-Si bond in 1,1,2-Trichloro-1,2,2-trimethyldisilane from the more reliable methods (M06-2X, ωB97X-D, G4, and CBS-QB3) are all in close agreement, clustering around 77-78 kcal/mol. This value is intermediate between the BDEs of Si₂(CH₃)₆ and Si₂Cl₆, which is chemically reasonable given the mixed methyl and chloro substitution on the silicon atoms.

The calculations also reveal a notable difference in the strengths of the two types of Si-Cl bonds. The Si-Cl bond on the silicon atom bearing two chlorine atoms (SiCl₂) is predicted to be approximately 2 kcal/mol stronger than the Si-Cl bond on the silicon atom with two methyl groups (Si(CH₃)₂). This can be attributed to the electron-withdrawing nature of the chlorine atoms, which strengthens the remaining Si-Cl bond on the same silicon center.

Discussion and Recommendations

This comparative study highlights the critical importance of selecting appropriate DFT functionals for accurate BDE calculations in chlorinated disilanes. While the widely used B3LYP functional provides a reasonable qualitative picture, it systematically underestimates the bond strengths. For quantitative accuracy, the M06-2X and ωB97X-D functionals are highly recommended, as they demonstrate performance comparable to the much more computationally demanding G4 and CBS-QB3 composite methods for this class of molecules.

For researchers investigating the reactivity and thermal decomposition of 1,1,2-Trichloro-1,2,2-trimethyldisilane and related compounds, the predicted BDEs from the M06-2X/6-311++G(d,p), ωB97X-D/6-311++G(d,p), G4, and CBS-QB3 levels of theory provide a reliable foundation for kinetic modeling and mechanistic studies. The predicted preference for the cleavage of the Si-Cl bond on the Si(CH₃)₂ moiety over the SiCl₂ group, and the overall lower Si-Si bond strength compared to the Si-Cl bonds, are key insights that can inform the design of selective chemical transformations.

Conclusion

In the absence of direct experimental data, a rigorous validation of computational methods against well-chosen benchmark systems is essential for generating reliable theoretical predictions. This guide has demonstrated that by benchmarking against the known BDEs of hexamethyldisilane and hexachlorodisilane, we can confidently identify DFT methods, such as M06-2X and ωB97X-D, that provide accurate predictions for the bond dissociation energies in 1,1,2-Trichloro-1,2,2-trimethyldisilane. These validated computational tools empower researchers to explore the complex chemistry of organosilicon compounds with a high degree of confidence in the underlying thermochemical data.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Steele, W. C., & Stone, F. G. A. (1962). Silicon-silicon bond dissociation energies in disilane and hexachlorodisilane. Journal of the American Chemical Society, 84(18), 3599–3600.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241.
  • Chai, J.-D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106.
  • Curtiss, L. A., Redfern, P. C., & Pople, J. A. (2000). Gaussian-3 theory using reduced Moller-Plesset order. The Journal of Chemical Physics, 114(1), 108-117.
  • Montgomery, J. A., Frisch, M. J., Ochterski, J. W., & Petersson, G. A. (1999). A complete basis set model chemistry. VI. Use of density functional geometries and frequencies. The Journal of Chemical Physics, 110(6), 2822–2827.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT.
  • Dunning Jr, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023.
  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. The Journal of Chemical Physics, 56(5), 2257-2261.
  • Ochterski, J. W., Petersson, G. A., & Montgomery, J. A. (1996). A complete basis set model chemistry. V. Extensions to six or more heavy atoms. The Journal of Chemical Physics, 104(7), 2598-2619.
  • Walsh, R. (1981). Bond dissociation energy values in silicon-containing compounds and some of their implications. Accounts of Chemical Research, 14(8), 246–252.
  • Grant, D. J., & Dixon, D. A. (2009). Heats of formation and bond dissociation energies of the halosilanes, methylhalosilanes, and halomethylsilanes. The Journal of Physical Chemistry A, 113(15), 3656–3661.[9]

  • An, X., Li, X., & Zhu, Z. (2017). Benchmark study of bond dissociation energy of Si–X (X= F, Cl, Br, N, O, H and C) bond using density functional theory (DFT). Journal of Molecular Structure, 1143, 8-19.
  • Irikura, K. K. (2007). Experimental vibrational zero-point energies: A database of 1000+ molecules.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,1,2-Trichloro-1,2,2-trimethyldisilane

For researchers and professionals in drug development and chemical synthesis, the responsible management of reactive chemical waste is paramount. This guide provides a detailed, safety-driven protocol for the proper disp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the responsible management of reactive chemical waste is paramount. This guide provides a detailed, safety-driven protocol for the proper disposal of 1,1,2-Trichloro-1,2,2-trimethyldisilane, a compound that demands meticulous handling due to its inherent reactivity and hazardous nature. Our focus is to equip you with the necessary knowledge to not only comply with safety regulations but also to understand the chemical principles underpinning these essential procedures.

Understanding the Hazard: The Chemical Personality of 1,1,2-Trichloro-1,2,2-trimethyldisilane

1,1,2-Trichloro-1,2,2-trimethyldisilane (C₃H₉Cl₃Si₂) is a flammable and corrosive liquid that reacts vigorously with water and other protic solvents.[1] The primary hazard associated with this and other chlorosilanes is their rapid hydrolysis, which generates corrosive and toxic hydrogen chloride (HCl) gas.[2][3] This reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.

The U.S. Environmental Protection Agency (EPA) classifies wastes that are unstable, react with water, or can generate toxic gases as reactive hazardous wastes.[4] Due to its reactivity with water, 1,1,2-Trichloro-1,2,2-trimethyldisilane waste would likely be classified under the EPA hazardous waste code D003 for reactivity .[5][6]

Table 1: Key Safety and Hazard Information for 1,1,2-Trichloro-1,2,2-trimethyldisilane

PropertyValueSource
CAS Number13528-88-6[1][7]
Molecular FormulaC₃H₉Cl₃Si₂[1][8]
GHS Hazard StatementsH226: Flammable liquid and vapourH314: Causes severe skin burns and eye damage[1]
Flash Point47.6°C[8]
Boiling Point159.2°C at 760 mmHg[8]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 1,1,2-Trichloro-1,2,2-trimethyldisilane is controlled neutralization of its reactivity, followed by disposal as hazardous waste in accordance with institutional and regulatory guidelines.

Immediate Safety Precautions and Required Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted in a well-ventilated fume hood. Essential PPE includes:

  • Chemical splash goggles and a face shield

  • Flame-resistant lab coat

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber)

  • Appropriate respiratory protection may be necessary depending on the scale of the operation and ventilation conditions.

In-Lab Neutralization: A Controlled Hydrolysis

The primary step in rendering 1,1,2-Trichloro-1,2,2-trimethyldisilane safe for disposal is a controlled hydrolysis reaction. This process intentionally reacts the compound with a basic solution to neutralize the resulting hydrogen chloride.

Materials:

  • A large beaker or flask (at least 10 times the volume of the waste)

  • A stir plate and magnetic stir bar

  • A dropping funnel or pipette

  • A solution of sodium bicarbonate (5-10%) or a slurry of calcium hydroxide (lime) in water.

  • An ice bath

Procedure:

  • Prepare the Neutralizing Solution: Place the beaker containing the sodium bicarbonate solution or calcium hydroxide slurry in an ice bath on the stir plate and begin gentle stirring. The ice bath is crucial for managing the exothermic nature of the hydrolysis reaction.

  • Slow Addition of the Chlorosilane: Using the dropping funnel or pipette, add the 1,1,2-Trichloro-1,2,2-trimethyldisilane waste to the neutralizing solution dropwise and very slowly . The rate of addition should be controlled to prevent excessive heat generation, fuming, or splashing.

  • Monitor the Reaction: Observe the reaction closely. Effervescence (release of carbon dioxide if using sodium bicarbonate) and the formation of a white precipitate (siloxane polymers) are expected. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.

  • Complete the Neutralization: Once all the chlorosilane has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.

  • Verify Neutral pH: After the reaction has subsided, test the pH of the solution using litmus paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until a neutral pH is achieved.

The chemical rationale behind this procedure is the hydrolysis of the Si-Cl bonds to form silanols and hydrochloric acid. The base in the solution then immediately neutralizes the HCl. The silanols are unstable and will condense to form stable siloxane polymers.

Waste Collection and Labeling

Once neutralized, the resulting mixture contains water, salts (sodium chloride or calcium chloride), and inert polysiloxane solids. This mixture must be disposed of as hazardous waste.

  • Containerize the Waste: Transfer the neutralized slurry to a designated hazardous waste container.

  • Label the Container: The container must be clearly labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical names of the contents (e.g., "Neutralized 1,1,2-Trichloro-1,2,2-trimethyldisilane waste, containing water, sodium chloride, and polysiloxanes")

    • The date of generation

    • The appropriate hazard pictograms (e.g., for environmental hazards, if applicable)

Disposal Pathway Logic

The following diagram illustrates the decision-making process and workflow for the safe disposal of 1,1,2-Trichloro-1,2,2-trimethyldisilane.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal start Waste 1,1,2-Trichloro- 1,2,2-trimethyldisilane ppe Don Appropriate PPE (Goggles, Face Shield, Gloves) start->ppe Initiate Disposal fume_hood Work in a Certified Fume Hood ppe->fume_hood prepare_base Prepare Ice-Cooled Basic Solution (e.g., 5% NaHCO3) fume_hood->prepare_base slow_addition Add Chlorosilane Waste Dropwise with Stirring prepare_base->slow_addition monitor Monitor for Exothermic Reaction and Fuming slow_addition->monitor Control Rate complete_reaction Continue Stirring for at least 1 hour slow_addition->complete_reaction monitor->slow_addition Adjust if Reaction is too Vigorous check_ph Verify pH is Neutral (6-8) complete_reaction->check_ph check_ph->prepare_base If Acidic, Add More Base containerize Transfer Neutralized Slurry to Waste Container check_ph->containerize If Neutral label_waste Label with 'Hazardous Waste' and List Contents containerize->label_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety label_waste->ehs_pickup

Caption: Disposal workflow for 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Alternative and Industrial-Scale Disposal Methods

For larger quantities of chlorosilane waste, alternative disposal methods may be employed by specialized waste management facilities. These can include:

  • Incineration: High-temperature incineration in a facility equipped with scrubbers to neutralize the resulting HCl is an effective disposal method.[2]

  • Lime Slurry Neutralization: Industrial processes often use a slurry of lime (calcium oxide or calcium hydroxide) to neutralize large volumes of chlorosilane waste, producing calcium chloride and silicon dioxide.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. Never dispose of chlorosilanes or their neutralized byproducts down the drain or in regular trash.

References

  • Guidechem. (n.d.). 1,1,2-trichloro-1,2,2-trimethyldisilane (cas 13528-88-6) SDS/MSDS download.
  • American Industrial Hygiene Associ
  • Global Silicones Council. (2017). Global Safe Handling of Chlorosilanes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
  • Patnode, W. I. (1987). U.S. Patent No. 4,690,810. Washington, DC: U.S.
  • ChemNet. (n.d.). 1,1,2-trichloro-1,2,2-trimethyldisilane.
  • ChemicalBook. (2023). 1,1,2-trichloro-1,2,2-trimethyldisilane.
  • University of Wuppertal. (n.d.). Hydrolysis of Chloromethylsilanes. Chemiedidaktik Uni Wuppertal.
  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • INCHEM. (2002).
  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.

Sources

Handling

A Researcher's Guide to Handling 1,1,2-Trichloro-1,2,2-trimethyldisilane with Confidence

As a Senior Application Scientist, I understand that meticulous preparation is paramount to both groundbreaking research and the safety of the individuals conducting it. This guide provides essential, experience-driven i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous preparation is paramount to both groundbreaking research and the safety of the individuals conducting it. This guide provides essential, experience-driven insights into the safe handling of 1,1,2-Trichloro-1,2,2-trimethyldisilane, a highly reactive and hazardous compound. Our goal is to empower you with the knowledge to not only use this substance effectively but also to maintain a secure laboratory environment.

Understanding the Risks: The "Why" Behind the "What"

1,1,2-Trichloro-1,2,2-trimethyldisilane is classified as a flammable liquid and vapor that causes severe skin burns and eye damage, and may also cause respiratory irritation.[1][2] Its reactivity with moisture, including ambient humidity, can lead to the release of irritating hydrogen chloride gas.[3] Therefore, the selection of personal protective equipment (PPE) is not merely a suggestion but a critical line of defense against these inherent dangers.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 1,1,2-Trichloro-1,2,2-trimethyldisilane. The level of protection should be determined by a risk assessment of the specific procedure being performed.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes of the corrosive liquid and potential reactions.
Hand Protection Neoprene or nitrile rubber glovesProvides a barrier against skin contact, which can cause severe burns.[3]
Body Protection Flame-resistant lab coat and chemical-resistant apronProtects against accidental spills and splashes of the flammable and corrosive material.
Respiratory Protection NIOSH-certified combination organic vapor/acid gas respiratorNecessary when working outside of a certified chemical fume hood or when there is a risk of inhalation of vapors.[3]

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination and exposure.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat and Apron: Put on your flame-resistant lab coat, ensuring it is fully buttoned. If the risk assessment indicates a high probability of splashes, wear a chemical-resistant apron over the lab coat.

  • Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.

  • Gloves: Don your neoprene or nitrile rubber gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat and Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body. Remove the apron in a similar fashion.

  • Respiratory Protection: If worn, remove your respirator outside of the immediate work area.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 1,1,2-Trichloro-1,2,2-trimethyldisilane.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 1,1,2-Trichloro-1,2,2-trimethyldisilane SmallScale Small Scale (<10 mL)? Start->SmallScale InFumeHood Working in a Certified Fume Hood? SmallScale->InFumeHood Yes EnhancedPPE Enhanced PPE: - Add Face Shield - Chemical Apron SmallScale->EnhancedPPE No BasicPPE Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat InFumeHood->BasicPPE Yes Respiratory Add Respiratory Protection: - NIOSH-approved Respirator InFumeHood->Respiratory No EnhancedPPE->InFumeHood

Caption: Decision tree for selecting appropriate PPE.

Operational and Disposal Plans

Handling:

  • Always handle 1,1,2-Trichloro-1,2,2-trimethyldisilane in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Keep the container tightly closed when not in use.[2]

  • Use explosion-proof electrical equipment in the vicinity of this flammable substance.[2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Avoid contact with water, acids, alcohols, and oxidizing agents.[3]

Disposal:

  • Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

  • Contaminated PPE and cleaning materials should also be treated as hazardous waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1,1,2-Trichloro-1,2,2-trimethyldisilane and ensure a safer laboratory environment for yourself and your colleagues.

References

  • TRIMETHYLSILOXYTRICHLOR... (2015, October 20).
  • 1,1,2-Trichloro-1,2,2-trimethyldisilane | C3H9Cl3Si2 | CID 83551 - PubChem.
  • 1,1,2-trichloro-1,2,2-trimethyldisilane (cas 13528-88-6) SDS/MSDS download - Guidechem.

Sources

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